molecular formula C7H8N2O3 B1585972 3-Methoxy-5-nitroaniline CAS No. 586-10-7

3-Methoxy-5-nitroaniline

Cat. No.: B1585972
CAS No.: 586-10-7
M. Wt: 168.15 g/mol
InChI Key: BGWUXZLHDLNYHW-UHFFFAOYSA-N
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Description

3-Methoxy-5-nitroaniline is a useful research compound. Its molecular formula is C7H8N2O3 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methoxy-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8N2O3/c1-12-7-3-5(8)2-6(4-7)9(10)11/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWUXZLHDLNYHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374861
Record name 3-methoxy-5-nitroaniline
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Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

586-10-7
Record name 3-Methoxy-5-nitrobenzenamine
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Record name 3-methoxy-5-nitroaniline
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Record name 3-methoxy-5-nitroaniline
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Methoxy-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methoxy-5-nitroaniline, a key chemical intermediate, holds significant importance in the realms of pharmaceutical and materials science. Its unique structural arrangement, featuring methoxy, amino, and nitro functional groups on an aromatic scaffold, renders it a versatile building block for the synthesis of a wide array of more complex molecules. In the pharmaceutical industry, it serves as a crucial precursor for the development of various therapeutic agents. This guide provides a comprehensive overview of a reliable and efficient pathway for the synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Synthesis Pathway Overview

The most common and efficient synthesis of this compound is achieved through a two-step process commencing from 1,3,5-trinitrobenzene. The initial step involves a nucleophilic aromatic substitution to yield 3,5-dinitroanisole. This intermediate is then subjected to a selective reduction of one of its two nitro groups to afford the final product.

Synthesis_Pathway TNB 1,3,5-Trinitrobenzene DNA 3,5-Dinitroanisole TNB->DNA  NaOCH3, CH3OH   MNA This compound DNA->MNA  Na2S, NaHCO3    CH3OH, H2O  

Caption: Overall synthesis pathway for this compound.

Part 1: Synthesis of 3,5-Dinitroanisole from 1,3,5-Trinitrobenzene

Reaction Principle and Mechanism

The conversion of 1,3,5-trinitrobenzene to 3,5-dinitroanisole is a classic example of nucleophilic aromatic substitution. The electron-withdrawing nature of the three nitro groups makes the aromatic ring highly electron-deficient and susceptible to attack by nucleophiles. In this case, the methoxide ion (CH₃O⁻) acts as the nucleophile, attacking one of the carbon atoms bearing a nitro group. This is followed by the departure of a nitrite ion, resulting in the substitution of a nitro group with a methoxy group.[1]

Experimental Protocol

Materials:

  • 1,3,5-Trinitrobenzene

  • Sodium metal

  • Absolute methanol

  • Decolorizing carbon (e.g., Norite)

Procedure:

  • Prepare a solution of sodium methoxide by carefully dissolving sodium metal in absolute methanol in a flask equipped with a reflux condenser.[1]

  • To this, add a solution of 1,3,5-trinitrobenzene in absolute methanol.[1]

  • Heat the mixture to boiling for approximately 20 minutes.[1]

  • Replace the reflux condenser with a distillation apparatus and distill off a significant portion of the methanol.[1]

  • Cool the remaining residue and filter to collect the crude product.[1]

  • Purify the crude 3,5-dinitroanisole by recrystallization from hot methanol, using decolorizing carbon to remove colored impurities.[1]

Quantitative Data
ReagentMolar Ratio (relative to 1,3,5-trinitrobenzene)Key Parameters
1,3,5-Trinitrobenzene1-
Sodium~1.2Reaction Time: ~20 min
Absolute MethanolSolventTemperature: Reflux
Expected Yield: 63-77%[1]

Part 2: Selective Reduction of 3,5-Dinitroanisole to this compound

This is the core step in the synthesis, where one of the two nitro groups in 3,5-dinitroanisole is selectively reduced to an amine.

Reaction Principle and Mechanism: The Zinin Reduction

The selective reduction of one nitro group in a polynitroaromatic compound is a well-established transformation, often referred to as the Zinin reduction when using sulfide reagents.[2][3] The presence of two electron-withdrawing nitro groups enhances the electrophilicity of the aromatic ring, making the dinitro compound more reactive towards the reducing agent than the resulting nitroaniline.[4] This difference in reactivity allows for the isolation of the mono-reduced product in high yield. The exact mechanism of the Zinin reduction is complex, involving a series of single-electron transfers from the sulfide species to the nitro group.

Experimental Protocol

Materials:

  • 3,5-Dinitroanisole

  • Sodium sulfide (Na₂S)

  • Sodium bicarbonate (NaHCO₃)

  • Methanol

  • Deionized water

Procedure:

  • In a flask, prepare a solution of sodium sulfide and sodium bicarbonate in deionized water.[5]

  • Once the solids are completely dissolved, add methanol and cool the solution to 0°C. A precipitate may form, which should be removed by filtration.[5]

  • Quickly add the filtered solution to a solution of 3,5-dinitroanisole in methanol.[5]

  • Heat the resulting suspension to reflux for 30 minutes.[5]

  • After reflux, concentrate the solution in vacuo to remove the methanol.[5]

  • Pour the aqueous residue into ice-water, which will cause the product to precipitate.[5]

  • Collect the orange precipitate of this compound by filtration and air-dry.[5]

Quantitative Data
ReagentMolar Ratio (relative to 3,5-dinitroanisole)Key Parameters
3,5-Dinitroanisole1-
Sodium sulfide~1.9Reaction Time: 30 min
Sodium bicarbonate~1.8Temperature: Reflux
Methanol/WaterSolvent-
Expected Yield: ~93%[5]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed through various analytical techniques:

  • High-Resolution Mass Spectrometry (HRMS): The expected m/z for the protonated molecule (M+H)⁺ is 169.0608.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule by analyzing the chemical shifts and coupling patterns of the protons and carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretches of the amine, the asymmetric and symmetric stretches of the nitro group, and the C-O stretch of the methoxy group.

  • Melting Point: The melting point of the purified product can be compared to the literature value.

Conclusion

The described two-step synthesis pathway provides a reliable and high-yielding method for the preparation of this compound, a valuable intermediate in organic synthesis. The selective reduction of 3,5-dinitroanisole using sodium sulfide is a particularly effective and well-documented method. By carefully controlling the reaction conditions, researchers can consistently obtain the desired product in high purity. This guide provides the necessary technical details to enable the successful synthesis of this important chemical building block for further applications in drug discovery and materials science.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxy-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-5-nitroaniline, a substituted aromatic amine, serves as a crucial building block in the synthesis of a diverse array of organic molecules. Its unique structural arrangement, featuring an electron-donating methoxy group and an electron-withdrawing nitro group at the meta positions relative to the amino group, imparts a distinct reactivity profile. This makes it a valuable intermediate in the development of pharmaceuticals and dyes.[1] A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, ensuring purity, and predicting its behavior in biological systems. This guide provides a comprehensive analysis of the core physicochemical characteristics of this compound, complete with experimental protocols and theoretical insights.

Core Physicochemical Properties

The fundamental properties of this compound define its physical state, solubility, and acid-base characteristics, which are critical for its handling, formulation, and reactivity.

PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 586-10-7[2][3][4]
Molecular Formula C₇H₈N₂O₃[2][3][5]
Molecular Weight 168.15 g/mol [2][5]
Appearance Orange powder[6]
Melting Point 117-119 °C[6]
Boiling Point 365.3 ± 22.0 °C (Predicted)[6]
pKa 2.10 ± 0.10 (Predicted)[6]
Synthesis and Molecular Structure

This compound is commonly synthesized through the partial reduction of 3,5-dinitroanisole.[7] A typical laboratory-scale synthesis involves dissolving 3,5-dinitroanisole in a suitable solvent like methanol, followed by the addition of a reducing agent such as sodium sulfide in an aqueous solution of sodium bicarbonate. The reaction mixture is heated to reflux, after which the product is isolated by precipitation in ice-water and filtration.[7]

The molecular structure, with its meta-substitution pattern, is key to its properties. The methoxy group (-OCH₃) is an activating, ortho-para directing group, while the nitro group (-NO₂) is a deactivating, meta-directing group. The amino group (-NH₂) is also strongly activating and ortho-para directing. This electronic interplay governs the molecule's reactivity in further synthetic transformations.

Spectroscopic Profile

The spectroscopic signature of this compound provides unambiguous confirmation of its structure and is a critical tool for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methoxy protons. The aromatic protons will appear as multiplets in the aromatic region of the spectrum. The methoxy group protons will present as a singlet, typically around 3.8 ppm, while the amino group protons will also appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display unique signals for each of the seven carbon atoms in the molecule. The chemical shifts will be influenced by the nature of the substituents on the aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. Expected characteristic peaks include:

  • N-H stretching of the primary amine, typically appearing as a doublet in the range of 3300-3500 cm⁻¹.

  • C-H stretching from the aromatic ring and the methoxy group, usually observed between 2850-3100 cm⁻¹.

  • N=O stretching of the nitro group, which gives rise to two strong bands around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).

  • C=C stretching of the aromatic ring, appearing in the 1450-1600 cm⁻¹ region.

  • C-O stretching of the methoxy group, typically found in the 1000-1300 cm⁻¹ range.

UV-Visible (UV-Vis) Spectroscopy

Aromatic nitro compounds exhibit strong absorption in the UV-Vis region due to π → π* and n → π* electronic transitions.[8] The presence of the amino and methoxy groups, which act as auxochromes, is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift).

Mass Spectrometry (MS)

In mass spectrometry, this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be indicative of its structure, with common losses of the nitro group (NO₂), the methoxy group (CH₃O), and other small molecules. A high-resolution mass spectrum can confirm the elemental composition, with an expected (M+H)⁺ ion at m/z 169.0608.[7]

Chemical Reactivity and Basicity

The reactivity of this compound is governed by the interplay of its three functional groups. The amino group can undergo diazotization followed by substitution, providing a route to a wide range of other substituted benzenes. The aromatic ring is susceptible to further electrophilic substitution, with the directing effects of the existing substituents determining the position of the incoming group.

The basicity of the aniline is significantly reduced by the strong electron-withdrawing effect of the nitro group.[9][10] This effect is primarily inductive due to the meta position, as resonance delocalization of the amino lone pair onto the nitro group is not possible.[11] The predicted pKa of the conjugate acid is approximately 2.10, indicating it is a weak base.[6]

Safety and Handling

This compound is classified as harmful and an irritant.[2][5] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[5]

Handling Precautions:

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

  • Avoid breathing dust.[4]

  • Wash hands thoroughly after handling.[12]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[12]

Experimental Protocols

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range close to the literature value suggests a pure compound.

Methodology:

  • Finely powder a small amount of the this compound sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample rapidly to about 15-20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

  • The melting point is reported as the range T₁ - T₂.

Diagram of Melting Point Determination Workflow

MeltingPoint cluster_prep Sample Preparation cluster_measurement Measurement Powder Powder Sample Pack Pack Capillary Tube Powder->Pack Place Place in Apparatus Pack->Place Heat_Fast Rapid Heat Place->Heat_Fast Heat_Slow Slow Heat (1-2°C/min) Heat_Fast->Heat_Slow Record Record T1 and T2 Heat_Slow->Record Report Melting Point Range Record->Report Report Range

Caption: Workflow for determining the melting point of this compound.

NMR Sample Preparation and Analysis

Proper sample preparation is essential for obtaining high-quality NMR spectra.

Methodology:

  • Weigh approximately 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Ensure the sample is fully dissolved. If not, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to remove any particulate matter.

  • Cap the NMR tube and carefully place it in the NMR spectrometer.

  • Acquire the spectrum according to the instrument's standard operating procedures.

  • Process the data, including Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Diagram of NMR Sample Preparation and Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Weigh Weigh Sample (5-50 mg) Dissolve Dissolve in Deuterated Solvent (~0.7 mL) Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Acquire Acquire Spectrum Filter->Acquire Process Process Data (FT, Phasing, Baseline) Acquire->Process Reference Reference Spectrum Process->Reference FinalSpectrum ¹H or ¹³C Spectrum Reference->FinalSpectrum Final Spectrum

Caption: General workflow for NMR sample preparation and analysis.

UV-Vis Spectroscopic Analysis

UV-Vis spectroscopy is used to study the electronic transitions within the molecule.

Methodology:

  • Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol or acetonitrile).

  • From the stock solution, prepare a dilute solution such that the maximum absorbance is within the optimal range of the spectrophotometer (typically 0.2-0.8 arbitrary units).

  • Fill a quartz cuvette with the solvent to be used as a blank.

  • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

  • Replace the blank cuvette with a cuvette containing the sample solution.

  • Scan the absorbance of the sample across the appropriate wavelength range (e.g., 200-600 nm).

  • Identify the wavelength(s) of maximum absorbance (λmax).

Diagram of UV-Vis Analysis Workflow

UVVis_Workflow Prep Prepare Dilute Solution Blank Run Blank (Solvent) Prep->Blank Sample Run Sample Blank->Sample Analyze Identify λmax Sample->Analyze Result Absorbance Spectrum Analyze->Result

Caption: Simplified workflow for UV-Vis spectroscopic analysis.

Conclusion

This compound is a synthetically important molecule with a well-defined set of physicochemical properties. Its melting point, spectroscopic characteristics, and reactivity are all direct consequences of its unique molecular structure. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working with this compound, enabling its effective use in the synthesis of novel materials and potential therapeutic agents. Adherence to proper safety protocols is essential when handling this and other nitroaniline derivatives.

References

An In-Depth Technical Guide to 3-Methoxy-5-nitroaniline (CAS 586-10-7): Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-5-nitroaniline, with the CAS number 586-10-7, is a valuable substituted aniline that serves as a pivotal building block in synthetic organic chemistry. Its unique electronic and structural features, arising from the interplay of the electron-donating methoxy and amino groups with the electron-withdrawing nitro group, make it a versatile precursor for a wide range of complex molecules. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and, most importantly, its applications as a key intermediate in the development of novel therapeutics and other advanced materials.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective use in a laboratory setting.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 586-10-7
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol
IUPAC Name This compound
Appearance Light brown to orange crystalline solid[1]
Melting Point Data not consistently available
Boiling Point Data not consistently available
Solubility Soluble in methanol, ethanol, acetone, DMSO, and ethyl acetate. Sparingly soluble in water.[2][3]
Spectroscopic Characterization

The spectroscopic data for this compound provides a unique fingerprint for its identification and structural confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted chemical shifts for this compound in a common NMR solvent like DMSO-d₆ are detailed below.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

¹H NMR Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~7.1-7.3mAromatic CH
~6.8-7.0mAromatic CH
~6.5-6.7mAromatic CH
~5.5-6.0br sNH₂
~3.8sOCH₃
¹³C NMR Chemical Shift (δ, ppm) Assignment
~160C-OCH₃
~150C-NO₂
~148C-NH₂
~110Aromatic CH
~105Aromatic CH
~100Aromatic CH
~56OCH₃

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions. The data presented is based on typical values for similarly substituted anilines.[4][5]

Infrared spectroscopy provides valuable information about the functional groups present in a molecule.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3500-3300Medium-StrongN-H stretching (asymmetric and symmetric) of the primary amine
3100-3000MediumAromatic C-H stretching
2950-2850MediumAliphatic C-H stretching of the methoxy group
1620-1580StrongN-H bending and C=C aromatic ring stretching
1550-1490StrongAsymmetric NO₂ stretching
1350-1300StrongSymmetric NO₂ stretching
1250-1200StrongAryl-O-C asymmetric stretching (methoxy)
1050-1000MediumAryl-O-C symmetric stretching (methoxy)

The presence of both the amine and nitro group absorptions are key diagnostic peaks in the IR spectrum.[1][6][7]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Under electron ionization (EI), this compound is expected to exhibit a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed FragmentDescription
168[M]⁺Molecular ion
153[M - CH₃]⁺Loss of a methyl radical from the methoxy group
138[M - NO]⁺Loss of nitric oxide
122[M - NO₂]⁺Loss of the nitro group
110[M - CH₃ - CO]⁺Subsequent loss of carbon monoxide
93[C₆H₅O]⁺Fragmentation of the aromatic ring

The fragmentation pattern can be complex, and the relative intensities of the peaks will depend on the ionization energy.[8][9][10]

Synthesis of this compound

The most common and efficient synthesis of this compound involves the selective reduction of one nitro group of 3,5-dinitroanisole.[1]

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product Start 3,5-Dinitroanisole Reagents 1. Sodium Sulfide (Na₂S) 2. Sodium Bicarbonate (NaHCO₃) 3. Methanol/Water 4. Reflux Start->Reagents Selective Reduction Product This compound Reagents->Product Work-up & Isolation

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Selective Reduction of 3,5-Dinitroanisole

This protocol is adapted from a procedure described in the literature and provides a high-yield synthesis of this compound.[1]

Materials:

  • 3,5-Dinitroanisole

  • Sodium sulfide (Na₂S)

  • Sodium bicarbonate (NaHCO₃)

  • Methanol (MeOH)

  • Deionized water

  • Celite

Procedure:

  • In a round-bottom flask, dissolve sodium sulfide (e.g., 5.5 g, 70.58 mmol) in deionized water (e.g., 60 mL).

  • To this solution, add sodium bicarbonate (e.g., 5.62 g, 66.87 mmol) and stir until fully dissolved.

  • Add methanol (e.g., 50 mL) to the solution and cool the mixture to 0 °C. A precipitate may form.

  • Filter the cold solution through a pad of Celite to remove any precipitate.

  • In a separate flask, dissolve 3,5-dinitroanisole (e.g., 7.36 g, 37.15 mmol) in methanol (e.g., 50 mL).

  • Rapidly add the filtered sodium sulfide/bicarbonate solution to the solution of 3,5-dinitroanisole.

  • Heat the resulting suspension to reflux for 30 minutes.

  • After reflux, concentrate the solution in vacuo to remove the methanol.

  • Pour the aqueous residue into ice-water (e.g., 200 mL). An orange precipitate will form.

  • Collect the orange precipitate by vacuum filtration and air-dry to obtain this compound as a light brown solid (typical yield: ~93%).[1]

Causality of Experimental Choices:

  • Selective Reduction: Sodium sulfide in the presence of sodium bicarbonate is a mild reducing agent that selectively reduces one nitro group in dinitro-aromatic compounds, leaving the other intact. The bicarbonate helps to buffer the reaction mixture.

  • Solvent System: The methanol/water solvent system is used to dissolve both the organic substrate and the inorganic reducing agents.

  • Reflux Conditions: Heating to reflux provides the necessary activation energy for the reduction reaction to proceed at a reasonable rate.

  • Work-up: Pouring the reaction mixture into ice-water precipitates the less soluble organic product, allowing for its easy isolation from the water-soluble inorganic byproducts.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by its three functional groups: the nucleophilic amino group, the electron-withdrawing nitro group, and the electron-donating methoxy group.

Reactions of the Amino Group

The primary amino group is the most reactive site for many transformations, making it a versatile handle for further synthetic modifications.

  • Diazotization: The amino group can be readily converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazonium salt is a valuable intermediate for introducing a variety of substituents onto the aromatic ring, such as halogens (Sandmeyer reaction), or for coupling with electron-rich aromatic compounds to form azo dyes.[11][12]

Diazotization_Reaction cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Products Start This compound Reagents NaNO₂, HCl 0-5 °C Start->Reagents Diazotization Intermediate Diazonium Salt Reagents->Intermediate Product1 Azo Dyes Intermediate->Product1 Coupling Reaction Product2 Substituted Anilines Intermediate->Product2 Sandmeyer Reaction

Caption: Diazotization of this compound and subsequent reactions.

  • Acylation and Alkylation: The amino group can be acylated with acyl chlorides or anhydrides to form amides, or alkylated with alkyl halides. These reactions are often used to protect the amino group or to introduce new functional groups.[13]

  • Synthesis of Heterocycles: this compound can serve as a precursor for the synthesis of various heterocyclic compounds. For example, condensation with appropriate dicarbonyl compounds or their equivalents can lead to the formation of benzimidazoles, which are important scaffolds in medicinal chemistry.[14][15]

Reactions of the Nitro Group
  • Reduction: The nitro group can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Sn/HCl). This transformation is useful for synthesizing 3,5-diaminoanisole derivatives.

Applications in Drug Discovery and Materials Science

This compound is a key starting material in the synthesis of a variety of biologically active molecules and functional materials.

Pharmaceutical Intermediates

The substituted aniline scaffold is a common feature in many drug molecules. This compound provides a synthetically accessible route to introduce this moiety with specific substitution patterns.

  • Kinase Inhibitors: Many kinase inhibitors, which are a major class of anti-cancer drugs, contain an aniline or anilino-quinazoline core. The substitution pattern on the aniline ring is crucial for binding to the target kinase and for modulating the pharmacokinetic properties of the drug. While direct examples are proprietary, the structural motifs accessible from this compound are highly relevant to the design of new kinase inhibitors.[16][17][18]

  • Other Bioactive Molecules: The reactivity of this compound allows for its incorporation into a diverse range of molecular scaffolds with potential applications as antiviral, antimicrobial, and anti-inflammatory agents.

Azo Dyes

As previously mentioned, the diazotization of this compound followed by coupling with various aromatic compounds is a well-established method for the synthesis of azo dyes. These dyes have applications in the textile industry and as pH indicators.[11][12]

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Hazard Identification:

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • Causes skin and eye irritation.

  • May cause respiratory irritation.[19]

Handling and Storage:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a synthetically versatile and valuable building block for researchers in both academia and industry. Its well-defined reactivity, particularly of the amino group, allows for its strategic incorporation into a wide array of complex organic molecules. A thorough understanding of its synthesis, properties, and reactivity is essential for leveraging its full potential in the discovery and development of new pharmaceuticals and advanced materials. This guide provides a solid foundation for scientists and researchers to confidently and effectively utilize this compound in their synthetic endeavors.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Methoxy-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Methoxy-5-nitroaniline. As a crucial analytical technique in modern chemistry, NMR spectroscopy offers unparalleled insight into molecular structure. This document serves as a practical resource for researchers and professionals in drug development and related scientific fields, offering a detailed interpretation of the spectral data, a discussion of the underlying chemical principles, and standardized protocols for data acquisition. The analysis is grounded in established spectroscopic principles and supported by data from analogous compounds, ensuring a robust and scientifically sound interpretation.

Introduction: The Structural Significance of this compound

This compound (CAS No: 586-10-7[1]), with the molecular formula C₇H₈N₂O₃[2], is a substituted aromatic amine of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring an aniline core functionalized with a methoxy and a nitro group, presents a unique electronic environment that is well-suited for elucidation by NMR spectroscopy. The strategic placement of an electron-donating group (methoxy) and an electron-withdrawing group (nitro) at the meta positions relative to each other and to the amino group creates a distinct pattern of electron density around the aromatic ring. This, in turn, gives rise to a characteristic and informative NMR spectrum. A thorough understanding of its ¹H and ¹³C NMR spectra is paramount for confirming its identity, assessing its purity, and understanding its reactivity in various chemical transformations.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the amino protons, and the methoxy protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

Expected Chemical Shifts and Multiplicities:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-2~7.0 - 7.2Triplet (t) or Doublet of Doublets (dd)1H
H-4~6.8 - 7.0Triplet (t) or Doublet of Doublets (dd)1H
H-6~7.3 - 7.5Triplet (t) or Doublet of Doublets (dd)1H
-NH₂~4.0 - 5.0Broad Singlet (br s)2H
-OCH₃~3.8Singlet (s)3H

Interpretation and Rationale:

  • Aromatic Protons (H-2, H-4, H-6): The electron-donating amino group (-NH₂) and methoxy group (-OCH₃) tend to shield aromatic protons, shifting them upfield (to lower ppm values). Conversely, the electron-withdrawing nitro group (-NO₂) deshields protons, shifting them downfield.

    • H-2 is situated between the amino and methoxy groups and will experience their combined shielding effects, though also influenced by the meta-nitro group.

    • H-4 is ortho to the methoxy group and para to the nitro group, leading to a complex interplay of shielding and deshielding effects.

    • H-6 is ortho to the nitro group and para to the amino group, likely making it the most deshielded of the aromatic protons. The coupling patterns for these protons are expected to be complex due to meta-coupling. Small J-values (typically 2-3 Hz) are characteristic of meta-coupling in benzene rings.

  • Amino Protons (-NH₂): The protons of the amino group typically appear as a broad singlet. The chemical shift can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena[3].

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are not coupled to any neighboring protons, thus they will appear as a sharp singlet. Their chemical shift is characteristic for methoxy groups attached to an aromatic ring.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound will provide valuable information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.

Expected Chemical Shifts:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (-NH₂)~148 - 150
C-2~100 - 105
C-3 (-OCH₃)~160 - 162
C-4~105 - 110
C-5 (-NO₂)~149 - 151
C-6~110 - 115
-OCH₃~55 - 57

Interpretation and Rationale:

  • Carbons Bearing Substituents (C-1, C-3, C-5):

    • C-1 , attached to the amino group, will be significantly shielded due to the electron-donating nature of nitrogen. However, its direct attachment to the electronegative nitrogen atom results in a downfield shift compared to unsubstituted benzene.

    • C-3 , bonded to the oxygen of the methoxy group, will be the most deshielded aromatic carbon due to the high electronegativity of oxygen.

    • C-5 , attached to the nitro group, will also be strongly deshielded due to the powerful electron-withdrawing effect of this group.

  • Protonated Aromatic Carbons (C-2, C-4, C-6):

    • C-2 and C-4 are expected to be the most shielded aromatic carbons due to the ortho and para electron-donating effects of the amino and methoxy groups, respectively.

    • C-6 , being ortho to the nitro group, will be less shielded than C-2 and C-4.

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear in the typical region for such functional groups, around 55-57 ppm.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. Instrument-specific parameters may require optimization.

Workflow for NMR Analysis:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Weigh 5-10 mg of This compound prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer prep4->acq1 acq2 Lock, tune, and shim acq1->acq2 acq3 Acquire ¹H NMR spectrum acq2->acq3 acq4 Acquire ¹³C NMR spectrum acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Reference spectrum (TMS at 0.00 ppm) proc3->proc4 proc5 Integrate ¹H signals proc4->proc5 an1 Assign chemical shifts proc5->an1 an2 Determine multiplicities and coupling constants an1->an2 an3 Correlate with molecular structure an2->an3

References

Spectroscopic Fingerprinting of 3-Methoxy-5-nitroaniline: An In-Depth Technical Guide to FT-IR and Mass Spectrometry Data

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 3-Methoxy-5-nitroaniline

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of intermediate compounds is not merely a procedural step, but a cornerstone of scientific rigor and regulatory compliance. This compound (C₇H₈N₂O₃, Molar Mass: 168.15 g/mol , CAS: 586-10-7), a substituted aromatic amine, serves as a critical building block in the synthesis of a variety of more complex molecules.[1][2] Its trifunctional nature, possessing an amine, a methoxy, and a nitro group on an aromatic ring, presents a unique analytical challenge and necessitates a multi-faceted approach to characterization. This guide provides an in-depth exploration of the Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) data for this compound, offering not just data, but a field-proven perspective on the causality behind the spectral features and the design of robust analytical protocols.

Molecular Structure and Spectroscopic Overview

The spatial arrangement of the functional groups on the benzene ring in this compound dictates its spectroscopic signature. Understanding this structure is paramount to interpreting the spectral data that follows.

Caption: Molecular structure of this compound.

Part 1: Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful, non-destructive technique that provides a molecular fingerprint based on the vibrational frequencies of a molecule's functional groups. For this compound, the FT-IR spectrum is a rich tapestry of absorptions arising from the N-H stretches of the amine, the N-O stretches of the nitro group, the C-O stretches of the methoxy group, and the various vibrations of the aromatic ring.

Predicted FT-IR Spectral Data

While a publicly available, experimentally verified FT-IR spectrum for this compound is not readily accessible, we can predict the characteristic absorption bands with a high degree of confidence based on established group frequencies for substituted anilines, anisoles, and nitrobenzenes.

Predicted Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected IntensityRationale and Causality
3450 - 3350-NH₂ (Amine)MediumAsymmetric and symmetric N-H stretching vibrations. The presence of two bands in this region is characteristic of a primary amine.[2][3]
3100 - 3000Aromatic C-HMedium to WeakC-H stretching vibrations of the benzene ring.
2980 - 2850-OCH₃ (Methoxy)Medium to WeakAsymmetric and symmetric C-H stretching of the methyl group.
1620 - 1600-NH₂ (Amine)StrongN-H bending (scissoring) vibration. This peak can sometimes overlap with the aromatic C=C stretching bands.[3]
1580 - 1475Aromatic C=CMedium to StrongC=C stretching vibrations within the aromatic ring. The presence of multiple bands is typical for substituted benzenes.
1550 - 1475-NO₂ (Nitro)StrongAsymmetric N-O stretching vibration. This is typically a very strong and characteristic absorption for nitro compounds.[4]
1360 - 1290-NO₂ (Nitro)StrongSymmetric N-O stretching vibration. This, along with the asymmetric stretch, provides definitive evidence for the nitro group.[4]
1280 - 1200Aryl C-O (Methoxy)StrongAsymmetric C-O-C stretching of the methoxy group attached to the aromatic ring.[1]
1050 - 1000Aryl C-O (Methoxy)MediumSymmetric C-O-C stretching of the methoxy group.[1]
900 - 675Aromatic C-HStrongOut-of-plane C-H bending vibrations. The pattern of these bands can sometimes provide information about the substitution pattern of the benzene ring.
Experimental Protocol: FT-IR Analysis

This protocol outlines a self-validating system for the acquisition of a high-quality FT-IR spectrum of this compound.

Objective: To obtain a high-resolution FT-IR spectrum of solid this compound using the KBr pellet method.

Materials:

  • This compound (solid)

  • Potassium bromide (KBr), FT-IR grade, desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • FT-IR spectrometer

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FT-IR spectrometer is empty and clean.

    • Run a background scan to acquire the spectrum of the ambient atmosphere (primarily H₂O and CO₂). This spectrum will be automatically subtracted from the sample spectrum. The rationale is to eliminate interference from atmospheric components, ensuring that the resulting spectrum is solely from the analyte.

  • Sample Preparation (KBr Pellet):

    • In a dry environment (e.g., under a heat lamp or in a glove box with low humidity) to minimize moisture contamination, grind approximately 1-2 mg of this compound with 150-200 mg of desiccated KBr in an agate mortar.

    • The grinding should be thorough to ensure a fine, homogenous powder. This is critical for minimizing light scattering and obtaining sharp, well-resolved spectral bands.

    • Transfer the powder to the pellet die and press under high pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet. A transparent pellet indicates good sample dispersion and minimal scattering.

  • Sample Analysis:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.

  • Data Processing and Interpretation:

    • The acquired spectrum should be baseline-corrected if necessary.

    • Identify and label the major absorption bands and compare them to the predicted values and literature data for the constituent functional groups.

Caption: Workflow for FT-IR analysis of this compound.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry is a common technique that provides a reproducible fragmentation fingerprint.

Predicted Mass Spectrum and Fragmentation Pathway

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺˙) at m/z 168, corresponding to its molecular weight. The fragmentation of this molecular ion is driven by the presence of the three functional groups, leading to a series of characteristic fragment ions.

Predicted Major Fragments:

m/zProposed FragmentLoss from Molecular IonRationale and Causality
168[C₇H₈N₂O₃]⁺˙-Molecular ion (M⁺˙). Its presence confirms the molecular weight.
153[C₇H₅N₂O₂]⁺-CH₃Loss of a methyl radical from the methoxy group. This is a common fragmentation pathway for anisoles.
138[C₇H₈NO₂]⁺˙-NOLoss of nitric oxide. A characteristic fragmentation for some nitroaromatic compounds.[5]
122[C₇H₈N₂O]⁺˙-NO₂Loss of a nitro radical. This is a very common and often prominent fragmentation pathway for nitroaromatics.[5]
108[C₆H₆NO]⁺-CH₃, -NOSequential loss of a methyl radical and nitric oxide.
92[C₆H₆N]⁺-NO₂, -CH₂OLoss of the nitro group followed by the loss of formaldehyde from the methoxy group.
65[C₅H₅]⁺Multiple stepsA common fragment representing the cyclopentadienyl cation, indicating significant fragmentation of the aromatic ring.

Proposed Fragmentation Pathway:

MS_Fragmentation M [M]⁺˙ m/z = 168 F153 [M-CH₃]⁺ m/z = 153 M->F153 -CH₃ F138 [M-NO]⁺˙ m/z = 138 M->F138 -NO F122 [M-NO₂]⁺˙ m/z = 122 M->F122 -NO₂ F108 [M-CH₃-NO]⁺ m/z = 108 F153->F108 -NO F92 [M-NO₂-CH₂O]⁺ m/z = 92 F122->F92 -CH₂O

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol: GC-MS Analysis

This protocol describes a standard method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Objective: To obtain a mass spectrum of this compound and confirm its molecular weight and fragmentation pattern.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Electron Ionization (EI) source

  • Quadrupole or Time-of-Flight (TOF) mass analyzer

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, ethyl acetate) to a concentration of approximately 1 mg/mL. The choice of solvent is critical to ensure solubility and compatibility with the GC system.

  • GC Conditions:

    • Injector: Split/splitless injector, typically operated at 250 °C. A split injection is often used to prevent column overloading.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for this analysis.

    • Oven Program: A temperature gradient program is used to ensure good separation and peak shape. For example, start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy ensures reproducible fragmentation patterns that can be compared to library spectra.

    • Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.

    • Source Temperature: Typically 230 °C.

    • Quadrupole Temperature: Typically 150 °C.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak and the major fragment ions.

    • Compare the fragmentation pattern to the predicted pathway and, if available, to a library spectrum (e.g., NIST, Wiley).

Conclusion: A Synergistic Approach to Structural Verification

The combination of FT-IR and mass spectrometry provides a robust and comprehensive analytical strategy for the characterization of this compound. FT-IR confirms the presence of the key functional groups, while mass spectrometry provides the molecular weight and detailed structural information through its fragmentation pattern. This synergistic approach, grounded in a thorough understanding of the underlying spectroscopic principles, is essential for ensuring the identity and purity of this important synthetic intermediate, thereby upholding the principles of scientific integrity in research and development.

References

An In-Depth Technical Guide to the Solubility and Stability of 3-Methoxy-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-5-nitroaniline is a key chemical intermediate with applications in the synthesis of dyes, pigments, and pharmaceuticals. A thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems and its stability under diverse environmental conditions, is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the solubility and stability profile of this compound, offering detailed experimental protocols for their determination and a discussion of potential degradation pathways. While specific quantitative data for this compound is not extensively available in public literature, this guide establishes a robust framework for its characterization, leveraging data from closely related structural isomers and established principles of physical and organic chemistry.

Physicochemical Properties of this compound

This compound is an aromatic compound characterized by the presence of a methoxy group, a nitro group, and an amino group on a benzene ring. These functional groups dictate its chemical reactivity, polarity, and intermolecular interactions, which in turn govern its solubility and stability.

PropertyValueSource
Molecular Formula C₇H₈N₂O₃--INVALID-LINK--
Molecular Weight 168.15 g/mol --INVALID-LINK--
Appearance Solid (form and color may vary)General Chemical Properties
CAS Number 586-10-7--INVALID-LINK--

Solubility Profile: A Predictive and Experimental Approach

The solubility of this compound is a critical parameter for its handling, purification, and use in synthetic reactions. The presence of both polar (amino and nitro groups) and non-polar (benzene ring and methoxy group) moieties suggests a nuanced solubility profile.

Inferred Solubility from Structural Analogs
  • 2-Methoxy-5-nitroaniline , a close isomer, is reported to be soluble in ethanol and DMSO.[1]

  • 3-Nitroaniline is slightly soluble in water and soluble in ethanol, ether, and methanol.

Based on these analogs, it is anticipated that this compound will exhibit limited solubility in water and greater solubility in polar organic solvents.

Experimental Determination of Solubility

A robust experimental protocol is essential for accurately determining the solubility of this compound in various solvents. The isothermal equilibrium method is a reliable approach.

Experimental Protocol: Isothermal Equilibrium Solubility Determination

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to vials containing a known volume of the selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide).

    • Ensure a visible excess of the solid remains to confirm saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to reach thermodynamic equilibrium.

  • Sample Preparation:

    • Allow the vials to stand to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant.

    • Filter the supernatant through a syringe filter (e.g., 0.45 µm) to remove any undissolved particles.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze the standard solutions using a validated High-Performance Liquid Chromatography (HPLC) method to generate a calibration curve.

    • Analyze the filtered supernatant from the saturated solution under the same HPLC conditions.

    • Determine the concentration of dissolved this compound by comparing its response to the calibration curve.

Illustrative Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sample Processing cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sample1 Settle excess solid equil1->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter supernatant sample2->sample3 analysis3 Analyze sample by HPLC sample3->analysis3 analysis1 Prepare standard solutions analysis2 Generate HPLC calibration curve analysis1->analysis2 analysis4 Quantify concentration analysis2->analysis4 analysis3->analysis4 G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep1 Prepare stock solution of this compound stress1 Acidic Hydrolysis (HCl, heat) prep1->stress1 stress2 Alkaline Hydrolysis (NaOH, heat) prep1->stress2 stress3 Oxidative Degradation (H₂O₂) prep1->stress3 stress4 Thermal Degradation (heat) prep1->stress4 stress5 Photolytic Degradation (light) prep1->stress5 analysis1 Sample at time points stress1->analysis1 stress2->analysis1 stress3->analysis1 stress4->analysis1 stress5->analysis1 analysis2 Neutralize (if needed) analysis1->analysis2 analysis3 Analyze by Stability-Indicating HPLC analysis2->analysis3 eval1 Calculate % degradation analysis3->eval1 eval2 Assess peak purity analysis3->eval2 eval3 Characterize degradants (LC-MS/MS) analysis3->eval3

References

An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-Methoxy-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the molecular structure and conformational properties of 3-Methoxy-5-nitroaniline (IUPAC name: 3-methoxy-5-nitrophenylamine), a key aromatic intermediate in the synthesis of pharmaceuticals and dyes.[1] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of its electronic and steric features, which are critical for understanding its reactivity and potential applications. The guide integrates theoretical insights from computational chemistry with experimental data from various spectroscopic techniques to present a holistic view of the molecule's structural landscape. While a definitive single-crystal X-ray structure for this compound is not publicly available, this guide leverages data from closely related analogues to provide a robust and scientifically grounded analysis.

Introduction: The Significance of Substituted Anilines

Anilines, characterized by an amino group attached to a benzene ring, are fundamental building blocks in organic chemistry. The introduction of substituents onto the aromatic ring dramatically influences their chemical and physical properties, including basicity, nucleophilicity, and intermolecular interactions. In the case of this compound, the interplay between the electron-donating methoxy group (-OCH₃) and the electron-withdrawing nitro group (-NO₂) creates a unique electronic environment that governs its molecular conformation and reactivity. Understanding these subtleties is paramount for its effective utilization in synthetic chemistry and materials science.

Molecular Structure and Properties

This compound possesses the molecular formula C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol .[2][3] Its structure, depicted in Figure 1, features a benzene ring with three substituents: a methoxy group at position 3, a nitro group at position 5, and an amino group at position 1.

PropertyValueSource
Molecular Formula C₇H₈N₂O₃PubChem[2]
Molecular Weight 168.15 g/mol PubChem[2]
IUPAC Name This compoundPubChem[2]
CAS Number 586-10-7PubChem[2]
SMILES COC1=CC(=CC(=C1)--INVALID-LINK--[O-])NPubChem[2]
InChIKey BGWUXZLHDLNYHW-UHFFFAOYSA-NPubChem[2]

Figure 1: 2D Structure of this compound

Caption: The chemical structure of this compound, highlighting the meta-substitution pattern of the methoxy and nitro groups relative to the aniline functionality.

Conformational Analysis: A Theoretical Perspective

The conformation of this compound is primarily determined by the orientation of the methoxy and nitro groups relative to the plane of the benzene ring. Due to the lack of a published crystal structure, computational chemistry, specifically Density Functional Theory (DFT), serves as a powerful tool for elucidating the molecule's preferred geometry.[4][5]

Computational Methodology

A standard protocol for the conformational analysis of substituted anilines using DFT is outlined below. This approach is designed to identify the global minimum energy conformation and analyze the rotational barriers of the substituent groups.

G cluster_0 Computational Workflow for Conformational Analysis Initial Structure Generation Initial Structure Generation Conformational Search Conformational Search Initial Structure Generation->Conformational Search Rotational Isomers Geometry Optimization (DFT) Geometry Optimization (DFT) Conformational Search->Geometry Optimization (DFT) Low-Energy Conformers Frequency Calculation Frequency Calculation Geometry Optimization (DFT)->Frequency Calculation Optimized Structures Thermodynamic Analysis Thermodynamic Analysis Frequency Calculation->Thermodynamic Analysis Vibrational Frequencies Final Conformational Profile Final Conformational Profile Thermodynamic Analysis->Final Conformational Profile Relative Energies G mol1 This compound N-H (Donor) mol2 This compound O=N=O (Acceptor) mol1:f1->mol2:f1 Intermolecular H-Bond

References

Introduction: The Archetypal Push-Pull Chromophore

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electronic Properties of Substituted Nitroanilines

Substituted nitroanilines represent a cornerstone class of molecules in materials science, medicinal chemistry, and dye manufacturing. Their fundamental structure, featuring an electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂) attached to a benzene ring, establishes a quintessential "push-pull" system. This intramolecular charge-transfer (ICT) character is the wellspring of their rich and tunable electronic properties. The amino group "pushes" electron density into the π-conjugated system of the benzene ring, while the nitro group "pulls" that density towards itself. This inherent electronic asymmetry results in a significant ground-state dipole moment and, more critically, a substantial change in dipole moment upon photoexcitation, giving rise to fascinating optical and electronic behaviors.[1][2]

The versatility of this molecular scaffold allows for a wide range of chemical modifications. By introducing additional substituents at various positions on the aromatic ring, researchers can finely tune the electronic landscape of the molecule. This modulation directly impacts properties such as color (absorption wavelength), redox potentials, and nonlinear optical (NLO) responses.[3][4][5] Consequently, substituted nitroanilines are not merely academic curiosities; they are vital intermediates in the synthesis of azo dyes, pharmaceuticals (including anti-inflammatory and analgesic agents), corrosion inhibitors, and advanced optical materials.[6][7][8] This guide provides a comprehensive exploration of the structure-property relationships that govern the electronic behavior of these molecules, supported by detailed experimental protocols and computational insights for professionals in research and development.

Core Principle: Intramolecular Charge Transfer (ICT)

The defining electronic feature of a substituted nitroaniline is the transfer of charge from the highest occupied molecular orbital (HOMO), largely localized on the amino group and the phenyl ring, to the lowest unoccupied molecular orbital (LUMO), which is predominantly centered on the nitro group.[1][9] This electronic transition is the primary origin of the intense, long-wavelength absorption band in their UV-Visible spectra.

cluster_PNA p-Nitroaniline (Push-Pull System) Donor Amino Group (-NH₂) Electron Donor (Push) Bridge π-Conjugated System (Phenyl Ring) Donor->Bridge Acceptor Nitro Group (-NO₂) Electron Acceptor (Pull) Bridge->Acceptor ICT Intramolecular Charge Transfer (ICT) Acceptor->ICT Ground State to Excited State Transition

Caption: Intramolecular Charge Transfer (ICT) in p-nitroaniline.

Upon absorption of a photon, an electron is promoted, intensifying this charge separation. The resulting excited state possesses a much larger dipole moment than the ground state.[10] This phenomenon is the key to understanding the solvatochromism and nonlinear optical properties of these molecules.

Modulating Electronic Properties: The Role of Substituents

The strategic placement of additional functional groups on the nitroaniline backbone provides a powerful tool for tuning its electronic properties. The nature and position of these substituents dictate the energy levels of the HOMO and LUMO, thereby controlling the molecule's behavior. The effects can be correlated quantitatively using parameters like Hammett's substituent constants, which describe the electron-donating or electron-withdrawing ability of a substituent.[3][5]

Nature of the Substituent
  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃), hydroxyl (-OH), or alkyl groups (-CH₃) increase the electron density of the π-system.[3][5] They primarily raise the energy of the HOMO. This destabilization of the HOMO leads to a smaller HOMO-LUMO energy gap, resulting in a bathochromic (red) shift in the absorption spectrum—the molecule absorbs light at a longer wavelength.[3]

  • Electron-Withdrawing Groups (EWGs): Groups like cyano (-CN), trifluoromethyl (-CF₃), or additional nitro groups (-NO₂) pull electron density from the π-system. They primarily lower the energy of the LUMO. This stabilization of the LUMO increases the HOMO-LUMO energy gap, causing a hypsochromic (blue) shift in the absorption spectrum.[3][5]

Position of the Substituent

The isomeric position (ortho, meta, para) of the amino and nitro groups, as well as any additional substituents, is critical.

  • para-Nitroaniline: This isomer exhibits the strongest push-pull effect as the donor and acceptor groups are positioned for maximum resonance interaction through the phenyl ring. This results in the most pronounced ICT character and the longest wavelength of maximum absorption (λ_max) among the simple isomers.[11]

  • ortho-Nitroaniline: The proximity of the amino and nitro groups can lead to intramolecular hydrogen bonding, which affects the planarity and electronic structure of the molecule.[12] While a significant push-pull effect exists, steric hindrance can sometimes twist the groups out of the ring's plane, slightly diminishing conjugation compared to the para isomer.

  • meta-Nitroaniline: In this configuration, the amino and nitro groups cannot participate in direct resonance with each other. The electronic communication is primarily through inductive effects, leading to a much weaker ICT, a larger HOMO-LUMO gap, and a λ_max at a significantly shorter wavelength compared to the ortho and para isomers.[11]

cluster_logic Structure-Property Relationship Logic Substituent Substituent Properties (Nature & Position) EDG Electron Donating Group (EDG) Substituent->EDG EWG Electron Withdrawing Group (EWG) Substituent->EWG HOMO HOMO Energy Level EDG->HOMO Raises Energy LUMO LUMO Energy Level EWG->LUMO Lowers Energy EnergyGap HOMO-LUMO Gap (ΔE) HOMO->EnergyGap Property2 Oxidation Potential Decreases ⬇ HOMO->Property2 Directly Proportional LUMO->EnergyGap Property1 Absorption Wavelength (λ_max) Red Shift ⬆ EnergyGap->Property1 Inversely Proportional

Caption: Logic flow of structure-property relationships in nitroanilines.

Environmental Influence: Solvatochromism

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. Substituted nitroanilines are classic examples of solvatochromic compounds.[13][14] This behavior is a direct consequence of the large change in dipole moment upon photoexcitation.

  • In nonpolar solvents , the ground state is weakly stabilized.

  • In polar solvents , the more polar ground state is stabilized by dipole-dipole interactions with solvent molecules. However, the highly polar excited state is stabilized to a much greater extent.

This differential stabilization lowers the energy of the excited state relative to the ground state more significantly in polar solvents. Consequently, less energy is required for the electronic transition, leading to a pronounced bathochromic (red) shift in the absorption maximum as solvent polarity increases.[1][10] This effect is a powerful experimental indicator of the charge-transfer nature of the electronic transition.[11]

Experimental Characterization Techniques

A multi-faceted approach combining spectroscopy and electrochemistry is essential to fully characterize the electronic properties of substituted nitroanilines.

UV-Visible Absorption Spectroscopy

This is the primary technique for probing electronic transitions and quantifying solvatochromic effects.[15] The position of the λ_max of the ICT band provides a direct measure of the HOMO-LUMO gap, while the molar absorptivity (ε) relates to the probability of the transition.

  • Stock Solution Preparation: Accurately weigh a small amount (~1-2 mg) of the nitroaniline derivative and dissolve it in a precise volume (e.g., 10 mL) of a spectroscopic-grade solvent (e.g., acetonitrile) to create a stock solution of known concentration (~10⁻³ M).

  • Solvent Selection: Prepare a series of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, water).

  • Sample Preparation: For each solvent, dilute the stock solution to a final concentration in the range of 10⁻⁵ to 10⁻⁴ M. The final absorbance should ideally be between 0.1 and 1.0 for optimal accuracy.

  • Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use a quartz cuvette with a 1 cm path length.

  • Baseline Correction: Record a baseline spectrum with cuvettes containing only the pure solvent in both the sample and reference beams.

  • Spectrum Acquisition: Replace the solvent in the sample beam with the prepared nitroaniline solution. Scan a wavelength range from approximately 200 nm to 800 nm.[16]

  • Data Analysis: Identify the λ_max for the long-wavelength ICT band. Use the Beer-Lambert Law (A = εcl) to calculate the molar absorptivity (ε), where A is the absorbance at λ_max, c is the molar concentration, and l is the path length (1 cm).

  • Solvatochromism Plot: Plot the transition energy (in cm⁻¹ or eV) of the λ_max against a solvent polarity scale (e.g., the dielectric constant) to visualize the solvatochromic shift.[1]

Cyclic Voltammetry (CV)

CV is an electrochemical technique used to determine the reduction and oxidation potentials of a molecule.[17] These potentials can be used to estimate the absolute energies of the HOMO and LUMO levels, providing crucial data for designing materials for electronic devices. The first reduction step in nitroanilines is often a reversible process, corresponding to the formation of an anion radical.[18]

  • Electrolyte Solution: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium perchlorate, TBAP) in a suitable aprotic solvent like acetonitrile or dichloromethane. The solvent must be electrochemically stable within the desired potential window.

  • Analyte Solution: Dissolve the nitroaniline derivative in the electrolyte solution to a final concentration of approximately 1 mM.

  • Electrochemical Cell Setup: Assemble a standard three-electrode cell:

    • Working Electrode: A glassy carbon or platinum disk electrode.[19]

    • Reference Electrode: A stable reference, such as Ag/AgCl or a silver/silver nitrate (Ag/AgNO₃) electrode.[18]

    • Counter (Auxiliary) Electrode: A platinum wire.

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a gentle blanket of the inert gas over the solution during the experiment.

  • Data Acquisition:

    • Connect the electrodes to a potentiostat.

    • Set the potential window. For nitroanilines, a scan from approximately +1.5 V to -2.0 V vs. Ag/AgCl is often a good starting point.

    • Set the scan rate, typically starting at 100 mV/s.

    • Run the cyclic voltammogram, scanning from the initial potential towards the negative (reductive) and then positive (oxidative) potentials before returning.

  • Data Analysis:

    • Identify the cathodic (reduction) and anodic (oxidation) peak potentials.

    • Determine if the process is reversible by checking the peak separation (ΔE_p = E_pa - E_pc), which should be close to 59/n mV (where n is the number of electrons) for a reversible process, and by observing the ratio of peak currents (i_pa / i_pc), which should be near 1.[18]

    • Estimate HOMO and LUMO energies using empirical formulas relative to a ferrocene/ferrocenium (Fc/Fc⁺) internal standard.

cluster_CV Cyclic Voltammetry Workflow Prep 1. Prepare Analyte in Electrolyte Solution Deoxy 2. Deoxygenate with Inert Gas (Ar/N₂) Prep->Deoxy Setup 3. Assemble 3-Electrode Cell (Working, Reference, Counter) Deoxy->Setup Connect 4. Connect to Potentiostat Setup->Connect Scan 5. Apply Potential Scan Connect->Scan Acquire 6. Record Current Response (Voltammogram) Scan->Acquire Analyze 7. Analyze Peak Potentials (E_ox, E_red) Acquire->Analyze

Caption: A typical workflow for a cyclic voltammetry experiment.

Femtosecond Transient Absorption Spectroscopy

For researchers interested in the photophysical pathways following excitation, femtosecond transient absorption (fs-TA) spectroscopy is an indispensable tool. It allows for the real-time observation of ultrafast processes like solvation dynamics, excited-state charge transfer, internal conversion, and intersystem crossing.[10][20] In p-nitroaniline, studies have shown that the relaxation process involves distinct stages, including solvation on a sub-100 fs timescale, followed by internal conversion and cooling of the hot ground state molecule.[10][21]

Computational Modeling: A Predictive Framework

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful predictive tools that complement experimental work.[9][22]

  • DFT: Used to optimize the ground-state molecular geometry and calculate the energies and spatial distributions of the HOMO and LUMO. This provides a theoretical estimate of the HOMO-LUMO gap and redox potentials.[23]

  • TD-DFT: Used to calculate the electronic absorption spectrum by simulating the transitions from the ground state to various excited states. This allows for the assignment of experimental spectral bands to specific electronic transitions.[22]

  • NLO Properties: Computational methods can accurately predict NLO properties like the first hyperpolarizability (β), guiding the synthesis of molecules with enhanced NLO response for applications in optoelectronics.[4][24]

Quantitative Data Summary

The following tables provide representative data for how substitution and solvent affect the electronic properties of nitroaniline derivatives.

Table 1: Representative Spectroscopic Data of Substituted Nitroanilines

Compound Substituent Solvent λ_max (nm) Reference
o-Nitroaniline - Aqueous (KClO₄) 428 [25]
m-Nitroaniline - Aqueous (KClO₄) 375 [25]
p-Nitroaniline - Aqueous (KClO₄) 395 [25]
p-Nitroaniline - Cyclohexane 322 [1][11]
p-Nitroaniline - Water ~380-385 [1]

| 4-Methyl-2-nitroaniline | 4-CH₃ | - | - |[18] |

Table 2: Representative Electrochemical Data for Nitroanilines in Acetonitrile

Compound First Reduction Potential (V vs. Ag/AgNO₃) Process Reversibility Reference
3-Nitroaniline -1.53 Reversible [18]
4-Nitroaniline -1.59 Reversible [18]

| 4-Methyl-2-nitroaniline | -1.61 | Reversible |[18] |

Table 3: Calculated Nonlinear Optical (NLO) Properties

Compound Dipole Moment (μ, Debye) First Hyperpolarizability (β, esu) Computational Method Reference
p-Nitroaniline 6.89 9.2 x 10⁻³⁰ MP2 [24]
2-methyl-4-nitroaniline 6.27 10.3 x 10⁻³⁰ MP2 [24]

| 3-methyl-4-nitroaniline | 7.37 | 10.8 x 10⁻³⁰ | MP2 |[24] |

Note: Values are illustrative and can vary based on specific experimental conditions and computational models.

Applications in Drug Development and Materials Science

The tunable electronic properties of substituted nitroanilines make them highly valuable in several advanced fields:

  • Nonlinear Optics: The large change in dipole moment between the ground and excited states leads to significant second-order NLO properties (high hyperpolarizability). This makes them candidates for materials used in frequency doubling and electro-optic modulation.[4][26]

  • Drug Development: The nitroaniline scaffold is a key building block in many pharmaceutical compounds.[6][7] Furthermore, various dinitrobenzene derivatives have been investigated for a wide range of therapeutic activities, including antibacterial, antifungal, and antitumor effects.[27]

  • Dyes and Sensors: The sensitivity of their absorption spectra to the local environment (solvatochromism) makes them excellent candidates for use as probes and sensors to characterize the polarity of microenvironments, such as in polymers or biological systems.[13]

Conclusion

Substituted nitroanilines are a fundamentally important class of molecules whose electronic properties are governed by a delicate interplay between intramolecular charge transfer, substituent effects, and environmental interactions. A comprehensive understanding of their behavior requires a synergistic approach, combining spectroscopic and electrochemical experiments with theoretical calculations. By mastering the principles of how to modulate their HOMO-LUMO energy gap and charge distribution, researchers can continue to design and synthesize novel nitroaniline derivatives with tailored properties for advanced applications in drug discovery, materials science, and optoelectronics.

References

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 3-Methoxy-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the health and safety considerations paramount for the handling and application of 3-Methoxy-5-nitroaniline (CAS No. 586-10-7), a key intermediate in various synthetic pathways. As Senior Application Scientists, our objective is to fuse rigorous scientific data with practical, field-tested protocols to ensure both personnel safety and experimental integrity. This document is structured to provide a comprehensive understanding of the risks associated with this compound and the necessary mitigation strategies, moving beyond a simple checklist to explain the causality behind each safety recommendation.

Compound Profile and Hazard Identification

This compound is an aromatic amine containing both a methoxy and a nitro functional group. This specific substitution pattern dictates its reactivity and, consequently, its toxicological profile. The presence of the nitro group, an electron-withdrawing moiety, and the amino group, an electron-donating group, on the same aromatic ring system makes it a valuable, yet hazardous, chemical precursor.

A thorough understanding of its inherent hazards is the foundation of safe handling. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear framework for this.[1][2]

Table 1: GHS Classification for this compound [1][2]

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Specific target organ toxicity — Single exposureCategory 3H335: May cause respiratory irritation

GHS Pictogram:

  • alt text

Signal Word: Warning [2]

The causality behind these classifications lies in the chemical nature of nitroanilines. Aromatic amines can be absorbed through the skin and respiratory tract and may affect the blood's oxygen-carrying capacity, leading to conditions like methemoglobinemia, characterized by symptoms such as headache, dizziness, and cyanosis. While specific data for this compound is limited, this is a known risk for the nitroaniline class of compounds. The irritant properties are typical for many functionalized aromatic compounds.

Risk Mitigation and Safe Handling Protocols

A multi-layered approach to risk mitigation is essential, encompassing engineering controls, administrative controls, and personal protective equipment (PPE). The following workflow illustrates the decision-making process for safely handling this compound.

risk_mitigation_workflow Risk Mitigation Workflow for this compound cluster_planning Planning & Assessment cluster_controls Control Measures cluster_procedure Experimental Procedure cluster_emergency Emergency Preparedness start Initiate Task Involving This compound risk_assessment Conduct Risk Assessment: - Review SDS & Literature - Quantify amount to be used - Identify potential for dust/aerosol generation start->risk_assessment engineering_controls Implement Engineering Controls: - Certified Chemical Fume Hood - Ventilated Enclosure for Weighing risk_assessment->engineering_controls ppe Select Appropriate PPE: - Nitrile Gloves (double-gloving recommended) - Chemical Splash Goggles & Face Shield - Lab Coat engineering_controls->ppe handling Safe Handling: - Weigh in ventilated enclosure - Handle as a solid to minimize dust - Avoid contact with skin and eyes ppe->handling waste Waste Disposal: - Segregate waste into labeled, sealed containers - Follow institutional hazardous waste protocols handling->waste emergency_prep Emergency Preparedness: - Ensure access to safety shower & eyewash station - Have appropriate spill kit ready waste->emergency_prep

Caption: Risk assessment and mitigation workflow for handling this compound.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a certified chemical fume hood. This is non-negotiable. The rationale is to maintain a controlled negative pressure environment that directs any airborne particles or vapors away from the user's breathing zone, directly addressing the inhalation hazard (H332) and the risk of respiratory irritation (H335).

  • Experimental Protocol: Weighing and Transfer

    • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Containment: For weighing, utilize a ventilated balance enclosure or a dedicated area within the fume hood to minimize the dispersion of fine particles.

    • Transfer: Use spatulas and other non-sparking tools for solid transfers. If preparing a solution, add the solid to the solvent slowly to avoid splashing.

Personal Protective Equipment (PPE): A Necessary Barrier

While engineering controls are designed to contain the hazard, PPE is essential to protect against accidental exposure.

  • Eye and Face Protection: Chemical splash goggles in combination with a face shield are required. This dual protection is critical to prevent eye irritation (H319) from splashes or airborne particles.

  • Skin Protection: A flame-resistant lab coat and long pants should be worn. For hand protection, nitrile gloves are recommended. Given the dermal toxicity (H312) and skin irritation potential (H315), double-gloving is a prudent measure, especially for prolonged handling. Gloves should be inspected before use and disposed of immediately after contamination.

  • Respiratory Protection: In situations where engineering controls may not be sufficient to control airborne concentrations, or during a spill clean-up, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Emergency Procedures: Preparedness and Response

A well-defined emergency response plan is crucial. The moments following an exposure are critical to mitigating harm.

First Aid Measures

The following first aid protocols are based on general guidelines for aromatic amines and nitro compounds and should be adapted to your institution's specific emergency procedures.

Table 2: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid ProtocolRationale
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.To remove the individual from the source of exposure and provide respiratory support.
Skin Contact Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.To dilute and remove the chemical from the skin to minimize absorption and irritation.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.To thoroughly rinse the chemical from the eyes and prevent serious damage.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.To avoid aspiration of the chemical into the lungs.
Accidental Release Measures

In the event of a spill, the immediate priority is to ensure the safety of all personnel.

  • Experimental Protocol: Spill Response

    • Evacuation and Notification: Evacuate the immediate area and notify your supervisor and institutional safety officer.

    • Containment: If it is safe to do so, prevent the spread of the spill. For solid spills, avoid creating dust. For liquid spills, use an inert absorbent material.

    • Cleanup: Only trained personnel with appropriate PPE should clean up the spill. Use a spill kit containing absorbent pads, and place all contaminated materials into a sealed, labeled hazardous waste container.

    • Ventilation: Ensure the area is well-ventilated during and after cleanup.

Storage and Disposal: Long-Term Safety and Environmental Responsibility

Proper storage and disposal are critical for preventing accidental exposure and environmental contamination.

Storage

Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials such as strong oxidizing agents and acids. A locked cabinet or a designated area with restricted access is recommended.

Disposal

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Conclusion: A Culture of Safety

The safe handling of this compound is not merely a matter of following a set of rules but of fostering a deep-seated culture of safety. This involves a thorough understanding of the compound's chemical properties and inherent hazards, a commitment to rigorous risk assessment, and the consistent application of control measures. By integrating the principles and protocols outlined in this guide, researchers and drug development professionals can confidently and safely utilize this valuable chemical intermediate in their pursuit of scientific advancement.

References

Methodological & Application

Application Notes & Protocols: The Utility of 3-Methoxy-5-nitroaniline as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Introduction: Unveiling the Potential of a Key Building Block

In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 3-Methoxy-5-nitroaniline, a substituted aromatic amine, represents a highly valuable and versatile intermediate. Its utility stems from the orthogonal reactivity of its three functional groups: the nucleophilic amine, the electron-withdrawing nitro group, and the methoxy group which influences the electronic properties and regiochemistry of the benzene ring.

This guide provides an in-depth exploration of this compound's applications, focusing on its role in the synthesis of azo dyes and as a precursor for more complex pharmaceutical and specialty chemical intermediates. The protocols herein are designed for researchers, scientists, and professionals in drug development, offering not just procedural steps, but also the underlying chemical principles that govern these transformations.

Compound Profile and Safety Data

A thorough understanding of the physical properties and safety hazards of any reagent is a prerequisite for its use in the laboratory.

Chemical and Physical Properties

The key identifiers and properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₇H₈N₂O₃[1]
Molecular Weight 168.15 g/mol [1]
CAS Number 586-10-7[1][2]
Appearance Light brown solid[3]
SMILES COC1=CC(=CC(=C1)--INVALID-LINK--[O-])N[1]
InChIKey BGWUXZLHDLNYHW-UHFFFAOYSA-N[1]
Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions. All work should be conducted in a well-ventilated laboratory fume hood while wearing appropriate Personal Protective Equipment (PPE).

GHS Hazard Classification: [1]

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

Key Precautionary Measures: [4][5]

  • P260/P261: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.

  • P302 + P352: IF ON SKIN: Wash with plenty of water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the full Safety Data Sheet (SDS) from your supplier before commencing any experimental work.[4][5][6][7]

Core Application: Synthesis of Azo Dyes via Diazotization-Coupling

Azo dyes constitute the largest class of synthetic colorants, widely used in textiles, printing, and as pH indicators. The synthesis involves a two-step process: the conversion of a primary aromatic amine to a diazonium salt (diazotization), followed by its reaction with a coupling component (azo coupling). This compound serves as an excellent diazo component, with the nitro and methoxy groups modulating the color of the final dye.

Azo_Dye_Synthesis cluster_reagents cluster_coupler Aniline This compound Reagents1 NaNO₂, HCl (or H₂SO₄) 0-5 °C Diazonium Diazonium Salt Intermediate Aniline->Diazonium Diazotization Coupler Coupling Component (e.g., Phenol, Naphthol) AzoDye Azo Dye Product Diazonium->AzoDye Azo Coupling

Caption: General workflow for Azo Dye synthesis.

Protocol 1: Synthesis of a Monoazo Dye from this compound

This protocol details the synthesis of a representative monoazo dye by coupling diazotized this compound with 2-naphthol.

Materials:

  • This compound (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂) (1.1 eq)

  • Urea

  • 2-Naphthol (1.0 eq)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ice

Procedure:

Part A: Diazotization

  • Preparation: In a 250 mL beaker, suspend this compound (e.g., 4.2 g, 25 mmol) in a mixture of water (50 mL) and concentrated HCl (6 mL). Stir the mixture to form a fine slurry.

  • Cooling: Cool the slurry to 0-5 °C in an ice-water bath with continuous stirring. Maintaining this low temperature is critical as diazonium salts are unstable at higher temperatures.

  • Nitrite Addition: In a separate flask, dissolve sodium nitrite (1.9 g, 27.5 mmol) in 10 mL of cold water. Add this solution dropwise to the cold aniline slurry over 15-20 minutes. Ensure the temperature does not rise above 5 °C.[8][9]

  • Completion & Quenching: Continue stirring for an additional 20 minutes in the ice bath. Test for complete diazotization using starch-iodide paper (a blue-black color indicates excess nitrous acid). Add a small amount of urea to quench any excess nitrous acid, which prevents unwanted side reactions.[8] The resulting clear solution is the diazonium salt, ready for immediate use.

Part B: Azo Coupling

  • Coupling Solution: In a separate 500 mL beaker, dissolve 2-naphthol (3.6 g, 25 mmol) in 50 mL of 2 M aqueous sodium hydroxide (NaOH). Cool this solution to 5-10 °C in an ice bath. The alkaline conditions are necessary to deprotonate the naphthol, forming the highly reactive naphthoxide ion which is the active coupling species.

  • Coupling Reaction: Slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution with vigorous stirring. A brightly colored precipitate (the azo dye) should form immediately.

  • Stirring and Isolation: Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.

  • Work-up: Collect the solid dye product by vacuum filtration using a Buchner funnel. Wash the solid liberally with cold water to remove any inorganic salts.

  • Drying: Allow the product to air-dry or dry it in a desiccator. Recrystallization from a suitable solvent (e.g., ethanol) can be performed to obtain a higher purity product.

Application in Complex Intermediate Synthesis

Beyond dyes, the amine group of this compound is a synthetic handle that can be replaced with a wide variety of other functional groups via the Sandmeyer or related reactions. This transforms it into a valuable building block for pharmaceuticals and other fine chemicals.[10][11] For instance, it is a precursor to 3-halo-5-methoxyanilines, which are used in further coupling reactions.[10]

Sandmeyer_Reaction cluster_reagents Aniline This compound Diazonium Diazonium Salt [Ar-N₂]⁺ Aniline->Diazonium Diazotization Reagents 1. NaNO₂, H⁺ (0-5 °C) 2. Cu(I) Halide (e.g., CuBr) Product Halogenated Product (e.g., Ar-Br, Ar-I) Diazonium->Product Sandmeyer Reaction

Caption: Sandmeyer reaction for aniline functional group transformation.

Protocol 2: Synthesis of 1-Bromo-3-methoxy-5-nitrobenzene

This protocol describes the conversion of the amine group to a bromide using a Sandmeyer-type reaction.

Materials:

  • This compound (1.0 eq)

  • Hydrobromic Acid (HBr, 48%)

  • Sodium Nitrite (NaNO₂) (1.1 eq)

  • Copper(I) Bromide (CuBr) (1.2 eq)

  • Deionized Water

  • Ice

Procedure:

  • Diazotization: In a 250 mL flask, add this compound (4.2 g, 25 mmol) to 48% hydrobromic acid (25 mL). Cool the mixture to 0-5 °C in an ice bath with stirring.

  • Nitrite Addition: Slowly add a solution of sodium nitrite (1.9 g, 27.5 mmol) in 10 mL of water, keeping the temperature below 5 °C. Stir for 20 minutes after the addition is complete.

  • Catalyst Preparation: In a separate 500 mL flask, dissolve Copper(I) Bromide (4.3 g, 30 mmol) in 48% HBr (15 mL).

  • Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the CuBr solution. Effervescence (evolution of N₂ gas) will be observed.

    • Causality Note: The copper(I) catalyst facilitates the single-electron transfer mechanism required to displace the dinitrogen group and install the bromide.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently on a water bath (e.g., 50-60 °C) for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Isolation and Purification: Cool the reaction mixture to room temperature. The product may precipitate as a solid or can be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified further by column chromatography or recrystallization. This procedure yields 1-bromo-3-methoxy-5-nitrobenzene, which can then be used in further synthetic steps, such as reduction of the nitro group to create a different substituted aniline.[10]

Conclusion

This compound is a foundational reagent whose value is demonstrated in its straightforward conversion into a diverse array of chemical structures. From the vibrant world of azo dyes to the intricate pathways of pharmaceutical synthesis, its predictable reactivity and strategic functionalization make it an indispensable tool for the modern chemist. The protocols provided serve as a robust starting point for leveraging this intermediate in various research and development contexts.

References

3-Methoxy-5-nitroaniline as a precursor for azo dyes

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: 3-Methoxy-5-nitroaniline as a Precursor for the Synthesis of Azo Dyes

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of this compound in Azo Dye Synthesis

Azo dyes represent the most diverse and widely used class of synthetic colorants, accounting for over 60% of all dyes used in industries ranging from textiles to advanced optical materials.[1] Their prominence is due to the simplicity of their synthesis, cost-effectiveness, and the vast spectrum of colors achievable through structural modifications.[1][2] The core of azo dye synthesis is the reaction between a diazonium salt and a coupling component, a process that offers immense modularity.[3]

The choice of the initial aromatic amine, the diazo component, is critical as it fundamentally dictates the electronic properties and final color of the dye. This compound is a particularly valuable precursor for this purpose. Its structure incorporates two key functional groups that influence the reactivity and the resulting dye's characteristics:

  • An amino group (-NH₂) , which is the primary functional group that undergoes diazotization to form the reactive diazonium salt.[3]

  • A methoxy group (-OCH₃) , an electron-donating group that activates the aromatic ring.

  • A nitro group (-NO₂) , a strong electron-withdrawing group that acts as a powerful auxochrome, shifting the absorption spectrum of the final dye to longer wavelengths (a bathochromic shift) and often increasing the molar extinction coefficient, leading to stronger, deeper colors.[4]

This guide provides a comprehensive overview of the principles, experimental protocols, and safety considerations for utilizing this compound as a precursor in azo dye synthesis.

Part 1: The Chemistry of Azo Dye Formation

The synthesis of an azo dye from this compound is a two-stage process: Diazotization followed by Azo Coupling .[5]

Stage 1: Diazotization

Diazotization is the conversion of the primary aromatic amine (this compound) into a diazonium salt. This reaction is conducted in a cold, acidic solution with a source of nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[5][6]

Causality of Experimental Conditions:

  • Low Temperature (0-5 °C): This is the most critical parameter. Aryl diazonium salts are notoriously unstable and can decompose violently if allowed to warm up or if isolated in a dry state.[1][5][7] Low temperatures suppress the decomposition reaction where the diazonium group is replaced by a hydroxyl group from the aqueous solvent.

  • Strongly Acidic Medium: The acid serves two purposes: it dissolves the amine by forming its salt and it reacts with sodium nitrite to generate the nitrous acid required for the reaction.

The electrophile in this reaction is the nitrosonium ion (NO⁺) or a related species, which attacks the nucleophilic amine.

Stage 2: Azo Coupling

The resulting diazonium salt is a weak electrophile. It readily reacts with an electron-rich aromatic compound, known as the coupling component, in an electrophilic aromatic substitution reaction.[8][9][10]

Common Coupling Components:

  • Phenols and Naphthols: These compounds are activated towards electrophilic attack, especially under mildly alkaline conditions (pH 8-10), which deprotonate the hydroxyl group to form a highly activating phenoxide ion.

  • Aromatic Amines (Anilines, Naphthylamines): These are effective coupling components under mildly acidic conditions (pH 4-7). The reaction must not be too acidic, as this would protonate the amino group of the coupler, deactivating it.[8]

The substitution typically occurs at the para position to the activating group on the coupling component, unless this position is blocked, in which case ortho substitution occurs.[8][9] The final product contains the characteristic azo group (-N=N-), which acts as a chromophore connecting the two aromatic systems and is responsible for the color of the compound.

Part 2: Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of an azo dye using this compound and a common coupling component, 2-naphthol (β-naphthol).

Mandatory Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[11][12][13]

  • Ventilation: Work in a well-ventilated fume hood, especially when handling hydrochloric acid and the aromatic amine.[13]

  • Hazardous Materials: this compound is a primary aromatic amine and a nitro compound; such substances should be handled with care as they can be toxic and are readily absorbed through the skin.[14] Diazonium salts are potentially explosive when dry; never isolate the intermediate diazonium salt .[1][15]

  • Spill Management: Keep appropriate spill kits readily available.[11]

Materials & Equipment
Reagents & ChemicalsEquipment
This compoundMagnetic stirrer with stir bar
Sodium Nitrite (NaNO₂)Beakers (100 mL, 250 mL)
Concentrated Hydrochloric Acid (HCl)Erlenmeyer flask (250 mL)
2-Naphthol (β-Naphthol)Graduated cylinders
Sodium Hydroxide (NaOH)Glass stirring rod
Distilled WaterIce bath
Ethanol (for recrystallization)Buchner funnel and filter flask
pH paper or pH meter
Protocol 1: Diazotization of this compound
  • Amine Solution Preparation: In a 100 mL beaker, weigh 1.68 g (10 mmol) of this compound. Carefully add 5 mL of distilled water followed by 5 mL of concentrated hydrochloric acid. Stir the mixture until the amine dissolves completely, forming the hydrochloride salt. Some gentle warming may be necessary, but ensure the solution is cooled back down.

  • Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring. It is crucial to maintain this temperature throughout the diazotization process.

  • Nitrite Addition: In a separate small beaker, dissolve 0.76 g (11 mmol, 1.1 equivalents) of sodium nitrite in 4 mL of cold distilled water.

  • Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold amine salt solution over 10-15 minutes using a Pasteur pipette. Keep the tip of the pipette below the surface of the liquid to prevent the loss of nitrous acid gas. Maintain vigorous stirring and ensure the temperature does not rise above 5 °C.[6][16]

  • Reaction Completion Check: After the addition is complete, continue stirring in the ice bath for another 15 minutes. To confirm the completion of the reaction (i.e., consumption of nitrous acid), test a drop of the solution with starch-iodide paper. An excess of nitrous acid will oxidize the iodide to iodine, turning the paper blue-black. If the test is negative, a small amount of additional sodium nitrite may be needed. The resulting clear, cold solution is the diazonium salt, which should be used immediately in the next step.

Protocol 2: Azo Coupling with 2-Naphthol
  • Coupling Component Solution: In a 250 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 20 mL of a 10% sodium hydroxide solution. The 2-naphthol will dissolve to form sodium 2-naphthoxide.

  • Cooling: Cool this solution in a separate ice bath to below 5 °C.

  • Coupling Reaction: With efficient stirring, slowly add the cold diazonium salt solution prepared in Protocol 1 to the cold 2-naphthoxide solution.[9]

  • Precipitation: An intensely colored precipitate (typically red or orange) should form immediately. The mixture is often thick, so ensure stirring is effective.

  • Final Stirring: Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.

  • Neutralization: Check the pH of the solution. It should be slightly alkaline to ensure the coupling with the phenol is efficient. If necessary, adjust with dilute HCl or NaOH.

Protocol 3: Isolation and Purification of the Azo Dye
  • Isolation: Collect the solid azo dye precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crude product on the filter paper with several portions of cold distilled water until the filtrate is colorless and neutral. This removes any unreacted salts and base.

  • Drying: Press the solid dye between sheets of filter paper to remove as much water as possible. Allow the product to air-dry completely. Do not use an oven for initial drying due to the risk of trapping moisture and potential decomposition.

  • Recrystallization (Optional): For higher purity, recrystallize the crude dye from a suitable solvent, such as ethanol or glacial acetic acid. Dissolve the crude product in a minimum amount of the hot solvent, filter while hot to remove any insoluble impurities, and allow the filtrate to cool slowly to form crystals.

  • Final Drying: Collect the purified crystals by vacuum filtration and dry them thoroughly. Record the final mass and calculate the percentage yield.

Part 3: Visualization of Workflow and Chemistry

Chemical Reaction Scheme

The following diagram illustrates the two-stage synthesis of an azo dye from this compound and 2-naphthol.

Caption: Reaction scheme for azo dye synthesis.

Experimental Workflow Diagram

This diagram outlines the logical flow of the experimental protocol from starting materials to the final, purified product.

workflow start Start: Weigh Reagents (Amine & NaNO₂) prep_amine Prepare Amine Solution (Amine + HCl + H₂O) start->prep_amine cool_amine Cool Amine Solution to 0-5 °C prep_amine->cool_amine diazotization Diazotization: Add NaNO₂ solution dropwise cool_amine->diazotization coupling Azo Coupling: Mix Diazonium and Coupler Solutions diazotization->coupling prep_coupler Prepare Coupler Solution (2-Naphthol + NaOH) cool_coupler Cool Coupler Solution to 0-5 °C prep_coupler->cool_coupler cool_coupler->coupling filtration Isolate Crude Product (Vacuum Filtration) coupling->filtration washing Wash with Cold H₂O filtration->washing drying Air Dry Crude Product washing->drying purification Recrystallize from Ethanol (Optional) drying->purification final_product Characterize Final Product drying->final_product If not recrystallized purification->final_product

Caption: Step-by-step experimental workflow.

Part 4: Characterization of the Synthesized Azo Dye

Confirmation of the final product's structure and purity is essential. A combination of spectroscopic techniques is typically employed.[17]

TechniqueExpected Observations & Interpretation
UV-Visible Spectroscopy The dye will exhibit strong absorption in the visible region (typically 400-600 nm). The wavelength of maximum absorbance (λmax) provides information about the color and the extent of the conjugated π-electron system.[18] The spectrum can be recorded in a solvent like ethanol or DMSO.
FT-IR Spectroscopy Key peaks to identify include: • -N=N- stretch: A weak to medium intensity peak around 1400-1450 cm⁻¹. This peak can sometimes be obscured by aromatic C=C stretching. • Aromatic C-H & C=C: Peaks in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions. • C-O stretch (methoxy): A strong peak around 1250 cm⁻¹. • -NO₂ stretch: Two strong peaks around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric). • -OH stretch (from naphthol): A broad peak around 3200-3500 cm⁻¹ if intramolecular hydrogen bonding is present.
¹H NMR Spectroscopy The spectrum will be complex but should show distinct signals for all aromatic protons on both ring systems. The methoxy group will appear as a sharp singlet around 3.8-4.0 ppm. A highly deshielded peak (>10 ppm) may indicate a proton from the hydroxyl group involved in strong hydrogen bonding with the azo nitrogen.[19]
Mass Spectrometry Provides the molecular weight of the synthesized dye, confirming the successful coupling of the two components. The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the final product.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3-Methoxy-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Methoxy-5-nitroaniline in Heterocyclic Chemistry

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. This compound emerges as a particularly valuable starting material due to its unique electronic and structural features. The presence of three distinct functional groups—an amine, a methoxy group, and a nitro group—at specific positions on the aromatic ring offers a versatile platform for a variety of chemical transformations. This arrangement allows for regioselective reactions, enabling the targeted synthesis of complex heterocyclic systems such as quinolines and benzimidazoles. These structural motifs are prevalent in a vast array of pharmacologically active compounds, making efficient synthetic routes to their derivatives highly sought after.

This guide provides detailed application notes and protocols for the synthesis of two key classes of heterocyclic compounds from this compound: 7-methoxy-5-nitroquinolines via a modified Skraup synthesis and 6-methoxy-4-nitrobenzimidazoles through a reductive cyclization strategy. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.

Part 1: Synthesis of 7-Methoxy-5-nitroquinoline via Adapted Skraup Reaction

The Skraup synthesis is a classic and powerful method for the preparation of quinolines. It involves the reaction of an aniline with glycerol, an oxidizing agent, and a dehydrating agent, typically sulfuric acid. The reaction proceeds through the in-situ formation of acrolein from glycerol, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to the quinoline ring system.

In this section, we adapt a well-established Skraup reaction protocol for the synthesis of 7-methoxy-5-nitroquinoline from this compound. The electron-withdrawing nitro group and the electron-donating methoxy group on the aniline ring will influence the regioselectivity of the cyclization, leading to the desired 7-methoxy-5-nitroquinoline product.

Causality Behind Experimental Choices:
  • Glycerol and Sulfuric Acid: Glycerol serves as the source of the three-carbon chain required for the formation of the pyridine ring of the quinoline. Concentrated sulfuric acid acts as both a dehydrating agent to convert glycerol to acrolein and as a catalyst for the cyclization steps.

  • Oxidizing Agent: In the classical Skraup reaction, the nitro group of a co-reactant (like nitrobenzene) often serves as the oxidizing agent. In this adaptation, the nitro group already present on the this compound substrate can participate in the redox reactions of the process, though an external oxidizing agent like arsenic pentoxide is included to ensure complete aromatization to the quinoline.

  • Temperature Control: The Skraup reaction is notoriously exothermic and can become violent if not carefully controlled. The protocol emphasizes gradual heating and strict temperature monitoring to ensure a safe and efficient reaction.

Experimental Protocol: Synthesis of 7-Methoxy-5-nitroquinoline

Materials:

  • This compound

  • Glycerol

  • Arsenic Pentoxide (As₂O₅) - Caution: Highly Toxic

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Decolorizing Carbon

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add this compound (0.1 mol).

  • Addition of Reagents: To the flask, add arsenic pentoxide (0.05 mol) and glycerol (0.3 mol). Stir the mixture to form a homogeneous slurry.

  • Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid (0.6 mol) from the dropping funnel over a period of 30-45 minutes. An exothermic reaction will occur, and the temperature should be monitored and controlled with an ice bath if necessary, not exceeding 70°C.

  • Heating: After the addition of sulfuric acid is complete, heat the reaction mixture in an oil bath. Gradually raise the temperature to 115-120°C and maintain this temperature for 3 hours. The reaction mixture will darken significantly.

  • Work-up: Cool the reaction mixture to room temperature and cautiously pour it onto 500 g of crushed ice with stirring.

  • Neutralization: Slowly neutralize the acidic solution with a 40% aqueous solution of sodium hydroxide until the pH is approximately 8. This should be done in a well-ventilated fume hood as the reaction can be exothermic.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract with chloroform (3 x 150 mL).

  • Drying and Filtration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the solution and treat with decolorizing carbon.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Data Summary: Skraup Synthesis
ParameterValue
Starting MaterialThis compound
Key ReagentsGlycerol, H₂SO₄, As₂O₅
Reaction Temperature115-120°C
Reaction Time3 hours
Expected Product7-Methoxy-5-nitroquinoline
Purification MethodRecrystallization/Column Chromatography

Part 2: Synthesis of 6-Methoxy-4-nitrobenzimidazole

The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine with a one-carbon synthon, such as an aldehyde, carboxylic acid, or their derivatives. To synthesize 6-methoxy-4-nitrobenzimidazole from this compound, a two-step approach is proposed:

  • Selective Reduction: The nitro group of this compound is selectively reduced to an amino group to generate the key intermediate, 3,4-diaminoanisole. It is crucial that this reduction does not affect the existing amino group.

  • Cyclization: The resulting o-phenylenediamine derivative is then cyclized with a suitable one-carbon source, such as formic acid, to form the benzimidazole ring.

Causality Behind Experimental Choices:
  • Selective Reduction: The Zinin reduction, which utilizes a sulfide source (like sodium sulfide or ammonium sulfide), is a well-established method for the selective reduction of one nitro group in dinitroaromatic compounds. This method is chosen for its proven selectivity and mild reaction conditions.[1]

  • Cyclization with Formic Acid: Formic acid serves as a straightforward and efficient one-carbon synthon for the synthesis of 2-unsubstituted benzimidazoles. The reaction proceeds via the formation of an N-formyl intermediate, followed by acid-catalyzed cyclization and dehydration.

Experimental Workflow Diagram

G A This compound B 3-Amino-4-nitroanisole (o-phenylenediamine derivative) A->B Selective Nitro Reduction (e.g., Na2S, H2O/MeOH) C 6-Methoxy-4-nitrobenzimidazole B->C Cyclization (HCOOH, heat)

Caption: Synthetic workflow for 6-methoxy-4-nitrobenzimidazole.

Experimental Protocol: Step 1 - Selective Reduction to 3-Amino-4-nitroanisole

Materials:

  • This compound

  • Sodium Sulfide Nonahydrate (Na₂S·9H₂O)

  • Methanol (MeOH)

  • Water (H₂O)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (0.05 mol) in a mixture of methanol (100 mL) and water (50 mL).

  • Sulfide Addition: Add sodium sulfide nonahydrate (0.1 mol) in portions to the stirred solution. The color of the solution will change.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-amino-4-nitroanisole. This intermediate can often be used in the next step without further purification.

Experimental Protocol: Step 2 - Cyclization to 6-Methoxy-4-nitrobenzimidazole

Materials:

  • 3-Amino-4-nitroanisole (from Step 1)

  • Formic Acid (98-100%)

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, place the crude 3-amino-4-nitroanisole (from Step 1).

  • Acid Addition: Add an excess of formic acid (e.g., 10-15 mL per gram of diamine).

  • Heating: Heat the reaction mixture to reflux (approximately 100-110°C) for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of cold water.

  • Neutralization and Precipitation: Neutralize the solution by the slow addition of a saturated solution of sodium bicarbonate or ammonium hydroxide until the product precipitates.

  • Filtration and Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude 6-methoxy-4-nitrobenzimidazole can be purified by recrystallization from a suitable solvent like ethanol.

Data Summary: Benzimidazole Synthesis
StepStarting MaterialKey ReagentsExpected Product
1. ReductionThis compoundNa₂S·9H₂O3-Amino-4-nitroanisole
2. Cyclization3-Amino-4-nitroanisoleHCOOH6-Methoxy-4-nitrobenzimidazole

Conclusion and Future Perspectives

The protocols detailed in this guide demonstrate the utility of this compound as a versatile precursor for the synthesis of valuable heterocyclic compounds. The strategic placement of functional groups on the starting aniline allows for the regioselective construction of substituted quinolines and benzimidazoles, which are key scaffolds in drug discovery. The provided step-by-step methodologies, along with the rationale behind the experimental choices, are intended to provide researchers with a solid foundation for their synthetic work. Further derivatization of the resulting heterocyclic products can open avenues to a wide range of novel compounds with potential biological activity.

References

Application Notes and Protocols for the Diazotization and Coupling of 3-Methoxy-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 3-Methoxy-5-nitroaniline in Azo Compound Synthesis

This compound is a valuable aromatic amine building block in the synthesis of a diverse array of azo compounds. The strategic placement of the electron-donating methoxy group and the electron-withdrawing nitro group on the aniline ring significantly influences its chemical reactivity and the properties of the resulting azo dyes. These dyes are not merely coloring agents; their unique electronic and structural features make them promising candidates for applications in medicinal chemistry, materials science, and as analytical probes.[1][2] Azo compounds derived from this precursor have been investigated for their potential as antibacterial, antiviral, and antifungal agents.[2][3]

This comprehensive guide provides a detailed protocol for the diazotization of this compound and its subsequent coupling reaction. We will delve into the underlying chemical principles, offer a step-by-step experimental procedure, and provide troubleshooting strategies to empower researchers in their synthetic endeavors.

Reaction Mechanism: A Tale of Two Reactions

The synthesis of azo compounds from this compound is a two-step process: diazotization followed by azo coupling.[4]

Part 1: Diazotization - Formation of the Diazonium Salt

Diazotization is the conversion of a primary aromatic amine to a diazonium salt.[5][6] This reaction is typically carried out in a cold, acidic solution with a source of nitrous acid, usually generated in situ from sodium nitrite and a mineral acid like hydrochloric acid.[7][8]

The mechanism proceeds as follows:

  • Formation of Nitrous Acid: The mineral acid protonates sodium nitrite to form nitrous acid (HNO₂).

  • Formation of the Nitrosonium Ion: Further protonation of nitrous acid leads to the loss of a water molecule, generating the highly electrophilic nitrosonium ion (NO⁺).[6][7]

  • Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the this compound attacks the nitrosonium ion.

  • Formation of the Diazonium Ion: A series of proton transfers and the elimination of a water molecule result in the formation of the diazonium salt, characterized by a nitrogen-nitrogen triple bond.[6]

The presence of the electron-withdrawing nitro group can decrease the nucleophilicity of the amino group, potentially slowing down the reaction.[9] Therefore, ensuring strongly acidic conditions is crucial for the efficient generation of the nitrosonium ion. The reaction is performed at low temperatures (0-5 °C) because diazonium salts are generally unstable and can decompose at higher temperatures.[6][7]

Part 2: Azo Coupling - Electrophilic Aromatic Substitution

The resulting diazonium salt is a weak electrophile and will react with an electron-rich aromatic compound, known as the coupling component, in an electrophilic aromatic substitution reaction.[10][11] The choice of coupling component and the reaction pH are critical for a successful coupling reaction.

  • Coupling with Phenols: Phenols are activated coupling partners, especially under mildly alkaline conditions (pH > 7.5), which deprotonate the hydroxyl group to form the more strongly activating phenoxide ion.[4][12]

  • Coupling with Aromatic Amines: Aromatic amines are effective coupling components in mildly acidic conditions (pH < 6).[4][12]

The diazonium ion attacks the electron-rich aromatic ring, typically at the para position to the activating group to minimize steric hindrance.[11]

Experimental Protocol: A Step-by-Step Guide

This protocol details the diazotization of this compound and its subsequent coupling with β-naphthol as a model system.

Materials and Equipment
Reagent/EquipmentSpecifications
This compound>98% purity
Sodium Nitrite (NaNO₂)ACS grade
Hydrochloric Acid (HCl)Concentrated (37%)
β-Naphthol>99% purity
Sodium Hydroxide (NaOH)ACS grade
UreaACS grade
Deionized Water
Ice
Magnetic Stirrer with Stir Bar
Beakers and Erlenmeyer FlasksAssorted sizes
Graduated Cylinders
Thermometer (-10 to 100 °C)
Büchner Funnel and Filter Flask
pH paper or pH meter

Workflow Diagram

Diazotization_Coupling_Workflow cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling cluster_workup Part 3: Isolation and Purification start Dissolve this compound in dilute HCl cool Cool to 0-5 °C in an ice bath start->cool add_na_no2 Slowly add aqueous NaNO₂ solution cool->add_na_no2 stir_diazotization Stir for 15-20 min at 0-5 °C add_na_no2->stir_diazotization diazonium_salt Formation of Diazonium Salt Solution stir_diazotization->diazonium_salt add_diazonium Slowly add diazonium salt solution to coupler diazonium_salt->add_diazonium Transfer prepare_coupler Prepare alkaline solution of β-naphthol cool_coupler Cool to 0-5 °C prepare_coupler->cool_coupler cool_coupler->add_diazonium stir_coupling Stir for 30-60 min at 0-5 °C add_diazonium->stir_coupling precipitate Azo Dye Precipitates stir_coupling->precipitate filter Filter the crude product (Büchner funnel) precipitate->filter Isolate wash Wash with cold water filter->wash dry Dry the purified product wash->dry characterize Characterize the Azo Dye (e.g., m.p., spectroscopy) dry->characterize

Caption: Experimental workflow for the synthesis of an azo dye from this compound.

Step-by-Step Procedure

Part 1: Diazotization of this compound

  • In a 250 mL beaker, add 1.68 g (0.01 mol) of this compound to 20 mL of deionized water.

  • While stirring, slowly add 3 mL of concentrated hydrochloric acid. The amine salt may precipitate.

  • Cool the mixture to 0-5 °C in an ice-water bath with continuous stirring. It is crucial to maintain this temperature throughout the diazotization process.[12]

  • In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold deionized water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension over a period of 10-15 minutes. Maintain the temperature below 5 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 20 minutes to ensure complete diazotization.

  • Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). If the test is negative, add a small amount of sodium nitrite solution until a positive test is obtained.

  • Destroy any excess nitrous acid by adding a small amount of urea until the starch-iodide test is negative.

Part 2: Azo Coupling with β-Naphthol

  • In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of β-naphthol in 20 mL of 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice-water bath.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part 1 to the cold β-naphthol solution.

  • A brightly colored azo dye should precipitate immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

  • Check the pH of the solution; it should be alkaline to ensure the coupling with the phenol is efficient.

Part 3: Isolation and Purification

  • Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.

  • Wash the solid product with several portions of cold deionized water to remove any unreacted salts and other water-soluble impurities.

  • Allow the product to air-dry or dry it in a desiccator.

  • For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or acetic acid.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Diazotization - Insufficient acid or sodium nitrite.- Temperature too high.- Ensure a slight excess of sodium nitrite and maintain strongly acidic conditions.[12]- Strictly maintain the reaction temperature between 0-5 °C.[7]
Low Yield of Azo Dye - Decomposition of the diazonium salt.- Incorrect pH for coupling.- Use the diazonium salt immediately after preparation.[7]- Optimize the pH for the specific coupling component (alkaline for phenols, acidic for amines).[4][12]
Off-color or Impure Product - Side reactions (e.g., self-coupling).- Impure starting materials.- Ensure slow, controlled addition of the diazonium salt to the coupling component.[12]- Use high-purity reagents.[12]

Applications in Drug Development and Research

Azo compounds are more than just dyes; they are a class of molecules with significant pharmacological potential. The -N=N- linkage can be cleaved by azoreductase enzymes found in the gut microbiome, making azo compounds excellent candidates for colon-targeted drug delivery systems.[2] Furthermore, the rigid, planar structure of many azo compounds allows them to intercalate with DNA or bind to specific enzyme active sites, leading to their investigation as anticancer and antimicrobial agents.[2][3][13] The specific substitution pattern of the azo dye derived from this compound can be further modified to fine-tune its biological activity and pharmacokinetic properties.

Azo_Compound_Applications cluster_applications Potential Applications azo_compound Azo Compound from This compound drug_delivery Colon-Targeted Drug Delivery (Azoreductase Cleavage) azo_compound->drug_delivery anticancer Anticancer Agents (DNA Intercalation, Enzyme Inhibition) azo_compound->anticancer antimicrobial Antimicrobial Agents (Antibacterial, Antifungal) azo_compound->antimicrobial probes Analytical Probes & pH Indicators azo_compound->probes

Caption: Potential applications of azo compounds in biomedical research.

Conclusion

The diazotization and coupling of this compound is a robust and versatile reaction for the synthesis of functionalized azo compounds. By understanding the underlying mechanisms and carefully controlling the reaction parameters, researchers can efficiently produce a wide range of molecules with potential applications in drug discovery and development. This guide provides a solid foundation for the successful synthesis and exploration of this important class of compounds.

References

The Strategic Utility of 3-Methoxy-5-nitroaniline in Multi-Step Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 3-Methoxy-5-nitroaniline, a substituted aniline, has emerged as a valuable and versatile building block, particularly in the realm of medicinal chemistry and drug discovery. Its unique arrangement of functional groups—an electron-donating methoxy group, an electron-withdrawing nitro group, and a nucleophilic amino group—provides a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the applications of this compound in multi-step organic synthesis, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

The strategic positioning of the methoxy and nitro groups on the aniline ring significantly influences its reactivity. The nitro group, a strong deactivating group, directs electrophilic aromatic substitution to the meta position, while the amino and methoxy groups are ortho, para-directing. This interplay of electronic effects allows for selective functionalization of the aromatic ring, a crucial aspect in the synthesis of highly substituted target molecules. Furthermore, the amino and nitro groups serve as synthetic handles for a variety of transformations, including diazotization, reduction, and cross-coupling reactions, further expanding the synthetic utility of this compound.

Core Applications in Multi-Step Synthesis: A Gateway to Diverse Molecular Scaffolds

The true power of this compound lies in its ability to serve as a precursor to a wide range of more complex intermediates. Two of the most powerful transformations involving this molecule are the Sandmeyer reaction, which allows for the introduction of various substituents via a diazonium salt intermediate, and the reduction of the nitro group to a second amino functionality, opening up new avenues for substitution and cyclization reactions.

The Sandmeyer Reaction: A Versatile Tool for Aromatic Functionalization

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an aryl amine to an aryl halide or other functional groups through the intermediacy of a diazonium salt.[1] This reaction is particularly useful for introducing substituents that are difficult to install via direct electrophilic aromatic substitution. In the context of this compound, the Sandmeyer reaction provides a facile route to 3-halo-5-methoxynitrobenzene derivatives, which are valuable intermediates in their own right.

The mechanism of the Sandmeyer reaction is believed to proceed through a radical pathway initiated by a single-electron transfer from a copper(I) catalyst to the diazonium salt.[1] This generates an aryl radical and nitrogen gas, with subsequent reaction with the halide to form the final product and regenerate the catalyst.

Experimental Protocol: Sandmeyer Bromination of this compound

This protocol details the conversion of this compound to 1-bromo-3-methoxy-5-nitrobenzene.

Materials:

  • This compound

  • Hydrobromic acid (48%)

  • Sodium nitrite

  • Copper(I) bromide

  • Ice

  • Water

  • Dichloromethane

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Diazotization: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, suspend this compound (1.0 eq) in a mixture of hydrobromic acid (48%, 3.0 eq) and water.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (48%, 2.0 eq).

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification: Pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford 1-bromo-3-methoxy-5-nitrobenzene.

Reduction of the Nitro Group: Paving the Way for Further Functionalization

The reduction of the nitro group in this compound to an amino group is another pivotal transformation. This yields 3-methoxy-benzene-1,5-diamine, a symmetrical diamine that can be used in the synthesis of various heterocyclic compounds and as a building block for polymers and other materials.

Several methods are available for the reduction of aromatic nitro groups, including catalytic hydrogenation (e.g., using H₂/Pd-C) or the use of metals in acidic media (e.g., Fe/HCl or Sn/HCl).[2] The choice of reducing agent can be critical, especially when other sensitive functional groups are present in the molecule.

Experimental Protocol: Reduction of this compound using Iron in Acetic Acid

This protocol describes a mild and efficient method for the reduction of the nitro group.

Materials:

  • This compound

  • Iron powder

  • Glacial acetic acid

  • Ethanol

  • Water

  • Sodium carbonate (saturated solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water.

  • Heat the mixture to reflux and then add glacial acetic acid (1.0 eq) dropwise.

  • Continue to reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the iron residues.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Add water to the residue and basify with a saturated solution of sodium carbonate until the pH is ~8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain 3-methoxy-benzene-1,5-diamine, which can be further purified by recrystallization or column chromatography if necessary.

Application in Drug Discovery: Synthesis of Kinase Inhibitors

The scaffold derived from this compound is prevalent in a number of biologically active molecules, including kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer.[3] Therefore, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.

One notable example is the use of substituted anilines in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors.[4] EGFR is a tyrosine kinase that, when mutated or overexpressed, can lead to uncontrolled cell growth and tumor formation.[5] The general synthetic strategy often involves the coupling of a substituted aniline with a heterocyclic core.

The following is a representative multi-step synthesis of a hypothetical kinase inhibitor scaffold, illustrating the utility of this compound.

Synthetic Pathway Overview:

G A This compound B 1-Bromo-3-methoxy-5-nitrobenzene A->B  Sandmeyer Reaction (HBr, NaNO₂, CuBr) C 3-Methoxy-5-nitro-N-arylaniline B->C  Buchwald-Hartwig Amination (Aryl Amine, Pd catalyst, Ligand, Base) D 3-Amino-5-methoxy-N-arylaniline C->D  Nitro Group Reduction (Fe, NH₄Cl) E Heterocyclic Kinase Inhibitor Scaffold D->E  Cyclization/Coupling with Heterocycle

A representative synthetic pathway for a kinase inhibitor scaffold.

Step 1: Sandmeyer Reaction

As detailed in the protocol above, this compound is first converted to 1-bromo-3-methoxy-5-nitrobenzene. This introduces a bromine atom that can serve as a handle for subsequent cross-coupling reactions.

Step 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6] In this step, 1-bromo-3-methoxy-5-nitrobenzene is coupled with a suitable aryl amine to introduce a second aromatic ring. The choice of aryl amine will ultimately define a key pharmacophoric element of the final kinase inhibitor.

Step 3: Nitro Group Reduction

The nitro group is then reduced to an amino group, as described in the protocol above. This provides a second nucleophilic site on the molecule.

Step 4: Cyclization/Coupling with a Heterocycle

The final step involves the reaction of the resulting diamine with a suitable heterocyclic electrophile. This could be a cyclization reaction to form a new heterocyclic ring or a coupling reaction to attach a pre-formed heterocyclic core, which is a common feature in many kinase inhibitors. This step is crucial for building the final, biologically active scaffold.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Synthetic Transformations
This compoundC₇H₈N₂O₃168.15Starting Material
1-Bromo-3-methoxy-5-nitrobenzeneC₇H₆BrNO₃232.03Sandmeyer Reaction
3-Methoxybenzene-1,5-diamineC₇H₁₀N₂O138.17Nitro Group Reduction

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[7] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[8][9] Avoid generating dust. In case of contact, wash the affected area immediately with plenty of water. For disposal, follow local regulations for hazardous chemical waste.[10]

Conclusion

This compound is a highly valuable and versatile building block in multi-step organic synthesis. Its unique electronic and functional group properties provide a powerful platform for the construction of complex molecular architectures, particularly in the field of drug discovery. The ability to readily undergo Sandmeyer reactions and nitro group reductions allows for the strategic introduction of diverse functionalities and the creation of key intermediates for the synthesis of bioactive molecules, including potent kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers and scientists to effectively harness the synthetic potential of this important chemical entity.

References

Application Note: A Comprehensive Protocol for the Reduction of 3-Methoxy-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

The transformation of aromatic nitro compounds into their corresponding anilines is a cornerstone of modern organic synthesis, pivotal in the production of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The target molecule of this protocol, 5-Methoxy-1,3-phenylenediamine (also known as 3,5-diaminoanisole), is a particularly valuable synthetic intermediate. Its bifunctional nature, possessing two nucleophilic amine groups and an electron-donating methoxy group, makes it a versatile building block for complex molecular architectures, including dye synthesis and polymer chemistry.[3]

This document provides a detailed guide for researchers and drug development professionals on the reduction of the nitro group in 3-Methoxy-5-nitroaniline. We will explore the primary methodologies for this conversion, explain the mechanistic rationale behind procedural choices, and present a validated, step-by-step protocol for a robust and scalable chemical reduction method. Safety considerations, which are paramount in nitro reductions due to their exothermic nature, are emphasized throughout.[4][5]

Methodological Overview: Strategies for Nitro Group Reduction

The reduction of an aromatic nitro group to a primary amine can be accomplished through several reliable methods, broadly categorized into catalytic hydrogenation and chemical reductions using metals.[1][6] The selection of an appropriate method is critical and depends on factors such as available equipment, substrate sensitivity, desired scale, and safety infrastructure.

Catalytic Hydrogenation

This method is often the preferred industrial route due to its high efficiency and atom economy, producing water as the only stoichiometric byproduct.[4][7] The reaction involves treating the nitro compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst.

  • Common Catalysts: Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney Nickel are highly effective.[7][8]

  • Causality: The catalyst surface adsorbs both the hydrogen gas and the nitro compound, facilitating the transfer of hydrogen atoms and stepwise reduction of the nitro group.

  • Advantages: Exceptionally clean reactions with high yields and simple product isolation after catalyst filtration.[1]

  • Limitations & Safety: This method requires specialized high-pressure reactor systems (hydrogenators). Hydrogen gas is extremely flammable and forms explosive mixtures with air, necessitating stringent safety protocols and specialized handling.[4][9] Furthermore, some catalysts, like Pd/C, can also reduce other functional groups (e.g., dehalogenation), limiting chemoselectivity.[10]

Chemical Reduction with Metals

Metal-mediated reductions in acidic or neutral media are classic and highly reliable methods that are more accessible in a standard laboratory setting.[6] These reactions use a metal as the reducing agent to donate electrons to the nitro group.

  • Common Reagents:

    • Tin(II) Chloride (SnCl₂): A mild and effective reagent, often used in an alcoholic solvent with hydrochloric acid.[11][12] The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species.[13]

    • Iron (Fe): Typically used as a powder in the presence of an acid like HCl or acetic acid, or a salt such as ammonium chloride.[1][7] Iron is inexpensive and environmentally benign, making it a green chemistry choice.[4]

    • Zinc (Zn): Similar to iron, zinc dust can be used in acidic media.[7]

  • Causality: The metal is oxidized while the nitro group is reduced. The acidic medium provides the necessary protons for the formation of water molecules from the oxygen atoms of the nitro group.

  • Advantages: Does not require high-pressure equipment, making it more broadly accessible. Often shows good tolerance for other reducible functional groups.

  • Limitations & Safety: These reactions are often highly exothermic and require careful temperature control.[4] The use of stoichiometric amounts of metal results in significant metal salt waste, which requires a thorough workup procedure for removal and proper disposal.[1][14]

Comparative Analysis of Reduction Methods

The following table summarizes the key characteristics of the most common protocols to aid in method selection.

Method Reagents & Conditions Advantages Disadvantages & Safety Concerns Typical Yield
Catalytic Hydrogenation H₂ gas (50 psi), 10% Pd/C, Ethanol, Room TempHigh efficiency, clean reaction, easy workup (filtration).[1][15]Requires high-pressure equipment; H₂ is highly flammable and explosive; catalyst can be pyrophoric.[4][9]>95%
Tin(II) Chloride Reduction SnCl₂·2H₂O, Conc. HCl, Ethanol, RefluxMild conditions, good functional group tolerance, accessible equipment.[11][12]Highly exothermic; requires careful workup to remove tin salts; corrosive HCl is used.85-95%
Iron Reduction Fe powder, NH₄Cl or HCl, Ethanol/Water, RefluxInexpensive, environmentally safer metal, effective.[1][7]Stoichiometric metal waste (iron sludge); can require long reaction times; vigorous reaction.80-90%

Detailed Protocol: Synthesis of 5-Methoxy-1,3-phenylenediamine via SnCl₂ Reduction

This protocol details the reduction of this compound using tin(II) chloride dihydrate. This method was selected for its reliability, high yield, and accessibility in a standard laboratory setting.

Principle

This compound is reduced to 5-Methoxy-1,3-phenylenediamine by Tin(II) chloride (SnCl₂) in a concentrated hydrochloric acid and ethanol solution. The reaction proceeds exothermically and, upon completion, the product is isolated following basification to precipitate tin salts, which are then removed by filtration.

Reaction Scheme

Caption: Chemical transformation of the starting material to the final product.

Materials and Equipment
  • Chemicals:

    • This compound (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)

    • Concentrated Hydrochloric Acid (HCl, ~37%)

    • Ethanol (200 proof)

    • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), 3M aqueous solution

    • Ethyl Acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Celite® (for filtration)

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Magnetic stir plate and stir bar

    • Heating mantle

    • Ice-water bath

    • Buchner funnel and filter flask

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

    • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves

Safety Precautions
  • Exothermic Reaction: The initial addition of the acidic SnCl₂ solution is highly exothermic. Perform this step in an ice bath with slow, portion-wise addition to maintain control.[4]

  • Corrosive Reagents: Concentrated HCl is highly corrosive and volatile. Handle it exclusively within a certified chemical fume hood.[16]

  • Basification: The neutralization of the acidic reaction mixture with a strong base is also very exothermic. Perform this step slowly and with cooling.

  • General Hygiene: Do not breathe vapors. Avoid contact with skin and eyes. Wear appropriate PPE at all times.[9]

Step-by-Step Experimental Procedure
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 29.7 mmol, 1.0 eq) in 100 mL of ethanol. Stir until a homogeneous solution is formed. Place the flask in an ice-water bath.

  • Reagent Preparation: In a separate beaker, carefully dissolve SnCl₂·2H₂O (e.g., 26.8 g, 118.8 mmol, 4.0 eq) in 50 mL of concentrated HCl. Causality: This creates the active reducing species in a highly acidic medium, which is necessary to protonate the nitro group, making it more susceptible to reduction.[17]

  • Nitro Group Reduction: Slowly add the SnCl₂/HCl solution to the stirred ethanolic solution of the nitroaniline dropwise via an addition funnel over 30-45 minutes. Maintain the internal temperature below 20°C using the ice bath. After the addition is complete, remove the ice bath.

  • Reaction Completion: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 2-4 hours).

  • Workup - Neutralization and Filtration:

    • Cool the reaction mixture to room temperature and then further cool in an ice-water bath.

    • Slowly and carefully add a cold 3M NaOH solution to the reaction mixture with vigorous stirring until the pH is strongly basic (pH > 10). A thick, white precipitate of tin(IV) hydroxide will form. Causality: Basification deprotonates the amine product, making it soluble in organic solvents, and precipitates the tin as insoluble hydroxide salts, allowing for its removal.[1][14]

    • Stir the resulting slurry for 15 minutes in the ice bath.

    • Set up a Buchner funnel with a pad of Celite®. Filter the slurry, washing the collected solid thoroughly with ethyl acetate (3 x 50 mL) to ensure all the product is recovered from the filter cake.

  • Workup - Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (2 x 75 mL).

    • Combine all the organic layers. Wash the combined organic phase with brine (1 x 50 mL) to remove residual water and inorganic salts.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude 5-Methoxy-1,3-phenylenediamine.

    • The product is often obtained as a dark oil or solid that may darken on exposure to air. If necessary, purify further by column chromatography on silica gel or by recrystallization.

Characterization

The identity and purity of the final product, 5-Methoxy-1,3-phenylenediamine, should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The molecular formula is C₇H₁₀N₂O with a molecular weight of 138.17 g/mol .[18][19]

Visualized Workflow and Mechanism

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_final Final Product A Dissolve this compound in Ethanol C Slowly add SnCl₂/HCl solution to nitroaniline at <20°C A->C B Prepare SnCl₂ in Conc. HCl B->C D Heat to Reflux (2-4h) Monitor by TLC C->D E Cool and Basify with NaOH (pH > 10) (Precipitates Tin Salts) D->E F Filter through Celite® E->F G Extract Aqueous Layer with Ethyl Acetate F->G H Wash Organic Layer with Brine G->H I Dry (MgSO₄) and Concentrate H->I J Crude 5-Methoxy-1,3-phenylenediamine I->J K Purify if Necessary (Chromatography/Recrystallization) J->K Reduction_Mechanism Nitro Ar-NO₂ (Nitro Group) Nitroso Ar-N=O (Nitroso Intermediate) Nitro->Nitroso + 2e⁻, + 2H⁺ - H₂O Hydroxylamine Ar-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine + 2e⁻, + 2H⁺ Amine Ar-NH₂ (Primary Amine) Hydroxylamine->Amine + 2e⁻, + 2H⁺ - H₂O

References

Application Notes and Protocols: The Role of 3-Methoxy-5-nitroaniline in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction: Unpacking the Potential of a Versatile Anilido-Precursor

3-Methoxy-5-nitroaniline is an aromatic amine whose utility in materials science is dictated by the unique interplay of its constituent functional groups.[1] The molecule's architecture, featuring an amine (-NH₂), a methoxy (-OCH₃), and a nitro (-NO₂) group, imparts a specific electronic profile that makes it a valuable precursor for synthesizing functional materials. The amine group serves as a reactive handle for diazotization, a cornerstone of azo chemistry.[2] Concurrently, the electron-donating methoxy group and the powerful electron-withdrawing nitro group establish a "push-pull" system across the benzene ring. This electronic asymmetry is the fundamental origin of the interesting optical properties observed in molecules derived from this precursor, particularly in the fields of color chemistry and nonlinear optics.[3]

This guide provides a comprehensive overview of the primary applications of this compound in materials science, focusing on its established role in the synthesis of high-performance azo dyes for polymer functionalization and its emerging potential in the development of nonlinear optical (NLO) materials. We will delve into the scientific rationale behind its use, provide detailed, field-tested protocols for synthesis and application, and discuss the critical characterization techniques required to validate experimental outcomes.

Application I: Synthesis of Azo Dyes for Advanced Polymer Coloration

The most prominent application of substituted nitroanilines is in the synthesis of azo dyes.[4] These dyes are prized in the textile and polymer industries for their brilliant hues, high tinctorial strength, and excellent fastness properties.[4][5] this compound serves as an excellent diazo component, the part of the final dye that contains the initiating amine group.

Scientific Rationale: The Chemistry of Color

The synthesis of azo dyes is a two-step process: diazotization followed by azo coupling.[6]

  • Diazotization: The primary aromatic amine (-NH₂) of this compound is converted into a highly reactive diazonium salt (-N₂⁺) using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C). The low temperature is critical to prevent the unstable diazonium salt from decomposing.

  • Azo Coupling: The diazonium salt then acts as an electrophile, attacking an electron-rich coupling component (typically a phenol or another aniline derivative) to form the characteristic azo bond (-N=N-). This azo bond, in conjunction with the extended aromatic system, acts as a chromophore, the part of the molecule responsible for absorbing visible light and thus producing color.[7]

The methoxy and nitro groups on the this compound precursor play a crucial role in tuning the final color. The electron-withdrawing nitro group helps to stabilize the diazonium salt and bathochromically shifts (deepens) the color of the final dye by extending the π-conjugated system. The electron-donating methoxy group further modulates this electronic system, influencing the final shade and color intensity.[8]

Experimental Workflow: From Aniline to Dyed Fabric

The following diagram illustrates the complete workflow for synthesizing an azo dye from a methoxy-nitroaniline precursor and its subsequent application to a polymer fabric.

G cluster_0 Part 1: Dye Synthesis cluster_1 Part 2: Polymer Application A This compound (Starting Material) B Diazotization (NaNO₂, H₂SO₄, 0-5°C) A->B Step 1 C Diazonium Salt (Reactive Intermediate) B->C E Azo Coupling Reaction C->E D Coupling Component (e.g., Naphthol Derivative) D->E F Crude Azo Dye (Precipitate) E->F Step 2 G Purification (Filtration & Recrystallization) F->G H Pure Azo Dye Powder G->H I Dye Dispersed in Dye Bath H->I H->I Prepare Dye Bath K High-Temperature Dyeing (e.g., 130°C) I->K J Polyester Fabric J->K L Reduction Clearing (NaOH, Sodium Hydrosulfite) K->L Step 3 M Final Dyed Fabric L->M Step 4

Caption: Workflow for Azo Dye Synthesis and Application.

Protocol 1: Synthesis of a Monoazo Disperse Dye

This protocol details the synthesis of a representative monoazo dye using a method adapted from established procedures for 2-Methoxy-5-nitroaniline.[8]

Materials:

  • 2-Methoxy-5-nitroaniline (or this compound)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Urea

  • Coupling component (e.g., 1-Hydroxynaphthalene)

  • Deionized Water

  • Methanol (for recrystallization)

  • Ice

Procedure:

  • Diazotization: a. In a 250 mL beaker, carefully add 6 mL of concentrated H₂SO₄ to 50 mL of deionized water and cool the mixture to 0-5 °C in an ice bath. b. Add 4.0 g (0.024 mole) of 2-Methoxy-5-nitroaniline to the cold acid solution with stirring. c. Prepare a solution of sodium nitrite by dissolving ~1.8 g (0.026 mole) in 10 mL of water. d. Add the sodium nitrite solution dropwise to the aniline suspension over 30 minutes, ensuring the temperature remains between 0-5 °C. e. Stir for an additional 30 minutes. To confirm complete diazotization, a drop of the solution can be tested with 4-(N,N-dimethylamino)benzaldehyde paper; the absence of color indicates no remaining primary amine.[8] f. Destroy any excess nitrous acid by adding a small amount of urea (~0.15 g) until effervescence ceases.[8]

  • Azo Coupling: a. In a separate beaker, dissolve an equimolar amount of the coupling component (e.g., ~3.5 g of 1-hydroxynaphthalene) in a suitable solvent as dictated by its solubility (e.g., a dilute NaOH solution for phenols, or acetic acid for amines).[5] b. Cool the coupling component solution to 0-5 °C. c. Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring. d. A colored precipitate should form immediately. Continue stirring in the ice bath for 2 hours to ensure the reaction goes to completion.

  • Purification: a. Collect the crude dye product by vacuum filtration using a Buchner funnel. b. Wash the solid with copious amounts of cold deionized water to remove any residual acid and salts. c. Recrystallize the crude product from a suitable solvent, such as methanol or ethanol, to obtain the pure dye. d. Dry the purified dye in a vacuum oven at 60 °C.

Protocol 2: Application of Synthesized Dye to Polyester Fabric

This protocol describes a high-temperature dyeing method suitable for applying disperse dyes to polyester.[5]

Materials:

  • Synthesized Azo Dye

  • Polyester fabric swatch

  • Dispersing agent

  • Acetic Acid (to adjust pH)

  • Sodium Hydroxide (NaOH)

  • Sodium Hydrosulfite (Na₂S₂O₄)

  • High-temperature, high-pressure dyeing apparatus

Procedure:

  • Dye Bath Preparation: a. Prepare a dye dispersion by grinding a small amount of the synthesized dye (e.g., 0.1 g for a 2% shade on 5g of fabric) with a few drops of a dispersing agent. b. Add this paste to a beaker with water to create the dye bath. Adjust the pH to approximately 5.0 using dilute acetic acid.[5]

  • Dyeing Process: a. Place the polyester fabric into the dye bath. b. Heat the sealed dyeing apparatus to 130 °C and maintain this temperature for 60 minutes under pressure.[5]

  • Reduction Clearing: a. After dyeing, rinse the fabric with water. b. Prepare a clearing solution containing 2 g/L sodium hydroxide and 2 g/L sodium hydrosulfite.[5] c. Treat the dyed fabric in this solution at 85 °C for 10 minutes to remove any unfixed surface dye.[5]

  • Finalization: a. Thoroughly wash the fabric with warm and then cold water. b. Allow the fabric to air dry.

Validation and Data Presentation

The success of the synthesis and application is validated through characterization. UV-Visible spectroscopy is used to determine the maximum absorption wavelength (λmax) of the dye in a solvent like DMF, which relates to its color.[9] The application's effectiveness is quantified using standard fastness tests (e.g., ISO standards for light, wash, and rubbing fastness), typically rated on a scale of 1 to 5.

Dye PrecursorCoupling ComponentSolventλmax (nm)Observed ColorLight Fastness (1-5)Wash Fastness (1-5)
2-Methoxy-5-nitroaniline1-HydroxynaphthaleneDMF480Yellow-OrangeGood (4)Excellent (5)
2-Methoxy-5-nitroanilineN-phenylnaphthylamineDMF510RedGood (4)Excellent (5)
2-Methoxy-5-nitroaniline1,3-DiaminobenzeneDMF416YellowGood (4-5)Excellent (5)
Table compiled from data presented in related studies.[8][9]

Application II: Precursor for Second-Order Nonlinear Optical (NLO) Materials

A more advanced application of this compound is as a precursor for NLO chromophores. Second-order NLO materials can change the frequency of light passing through them, a property essential for technologies like optical switching and telecommunications.[3]

Scientific Rationale: Engineering Molecular Asymmetry for Optical Effects

The key to second-order NLO activity is a non-centrosymmetric molecular arrangement at both the molecular and bulk material levels.[3]

  • Molecular Level: The "push-pull" nature of this compound (with its electron-donating -OCH₃ and electron-withdrawing -NO₂ groups) creates a molecule with a large dipole moment and high molecular hyperpolarizability (β), which is the microscopic origin of the NLO effect.

  • Bulk Level: However, individual molecules often crystallize in a centrosymmetric (anti-parallel) arrangement, which cancels out the net NLO effect.[3] The primary challenge in materials science is to force these chromophores to align in a non-centrosymmetric fashion. This is often achieved by embedding them as guests in a host polymer matrix (a "guest-host" system) and then applying a strong electric field at high temperature to align the chromophores, a process called poling.[10]

Conceptual Workflow: Creating a Guest-Host NLO Polymer Film

G cluster_0 NLO Material Preparation cluster_1 Activation via Electric Field Poling A NLO Chromophore (e.g., Nitroaniline derivative) D Solution Preparation (Dissolve A & B in C) A->D B Polymer Matrix (e.g., PMMA) B->D C Solvent (e.g., Chloroform) C->D E Film Casting (e.g., Spin Coating) D->E F Guest-Host Film (Random Chromophore Orientation) NLO Inactive E->F G Heating Above Polymer T₉ F->G H Apply Strong Electric Field (Corona Poling) G->H Aligns Dipoles I Cooling Below T₉ (with E-field on) H->I Freezes Orientation J Poled NLO Film (Aligned Chromophores) NLO Active I->J

Caption: Workflow for preparing a poled NLO polymer film.

Protocol 3: Conceptual Preparation of an NLO-Active Polymer Film

While a specific protocol for this compound is not detailed in the initial literature, this conceptual protocol is based on established methods for similar nitroaniline chromophores doped into poly(methyl methacrylate) (PMMA).[11]

Materials:

  • NLO Chromophore (e.g., a derivative of this compound)

  • Poly(methyl methacrylate) (PMMA)

  • Solvent (e.g., Chloroform or Cyclohexanone)

  • Indium Tin Oxide (ITO) coated glass slides

  • Corona poling setup

Procedure:

  • Solution Preparation: a. Prepare a solution by dissolving PMMA and the NLO chromophore in a suitable solvent. A typical doping concentration is 5-15 wt% of the chromophore relative to the polymer.[11] b. Stir the solution until both components are fully dissolved.

  • Film Fabrication: a. Deposit the solution onto an ITO-coated glass slide, which will serve as the bottom electrode. b. Use a technique like spin coating to create a thin, uniform film. c. Dry the film in a vacuum oven to remove all residual solvent. At this stage, the chromophores are randomly oriented, and the film is not NLO-active.

  • Electric Field Poling: a. Place the film in a corona poling apparatus. A sharp needle electrode is positioned above the film, and the ITO layer serves as the ground. b. Heat the film to a temperature just above the glass transition temperature (Tg) of the PMMA (~105-115 °C). This allows the polymer chains and the embedded chromophores to gain mobility. c. Apply a high voltage (several kV) to the needle electrode. This creates an intense electric field that aligns the dipolar NLO chromophores within the softened polymer matrix. d. While keeping the electric field applied, cool the film back down to room temperature. This "freezes" the chromophores in their aligned, non-centrosymmetric orientation. e. Turn off the electric field. The film is now NLO-active.

Validation and Characterization

The primary method for validating second-order NLO activity is Second Harmonic Generation (SHG) . This involves directing a high-intensity laser (e.g., a Nd:YAG laser at 1064 nm) at the material. If the material is NLO-active, it will generate light at exactly half the wavelength (double the frequency), in this case, 532 nm (green light).[12] The intensity of the generated second harmonic light is proportional to the square of the material's effective NLO coefficient (deff).

NLO Material SystemNLO Coefficient (χ⁽³⁾) (esu)Nonlinear Refraction (n₂) (cm²/W)Application
Methoxy-substituted nitro-chalcone in PMMA4.02 to 13.33 × 10⁻¹¹0.7 to 2.34 × 10⁻¹²Ultrafast Optical Limiting
3,4,5-Trimethoxy Phenyl Phthalocyanines~10⁻¹⁰3.5 to 5.7 × 10⁻¹¹Optical Switching
Table of representative NLO properties for related organic systems.[11][13]

References

Application Notes and Protocols for 3-Methoxy-5-nitroaniline Derivatives with Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 3-Methoxy-5-nitroaniline Scaffold

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. The this compound moiety represents a versatile and strategically valuable starting point for the synthesis of a diverse array of biologically active compounds. Its inherent structural and electronic features provide a robust foundation for the development of novel therapeutics, particularly in the realms of oncology and infectious diseases.

The rationale for employing this compound as a foundational element in drug design is rooted in the synergistic interplay of its constituent functional groups. The nitro group, a potent electron-withdrawing moiety, not only influences the overall electronic character of the aromatic ring but also serves as a key pharmacophore in many established therapeutic agents.[1] Its presence can enhance the interaction of the molecule with biological targets and can be a handle for further chemical transformations.[1] The methoxy group, an electron-donating group, modulates the lipophilicity and metabolic stability of the molecule, properties that are paramount for favorable pharmacokinetic profiles. Furthermore, the aniline amine group provides a readily modifiable site for the introduction of diverse chemical functionalities, allowing for the systematic exploration of structure-activity relationships (SAR).

This guide provides a comprehensive overview of the synthesis and biological evaluation of derivatives of this compound, with a focus on their potential as anticancer and antimicrobial agents. Detailed, field-proven protocols for the synthesis of key derivatives and the subsequent assessment of their biological activity are presented to empower researchers in their quest for novel therapeutic interventions.

Synthesis of this compound and its Key Derivatives

The successful synthesis of biologically active molecules begins with a reliable and efficient route to the core scaffold and its primary derivatives. This section outlines the synthesis of this compound and its conversion into versatile amide and sulfonamide intermediates.

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of this compound starting from 3,5-dinitroanisole.

Materials:

  • 3,5-Dinitroanisole

  • Sodium sulfide (Na₂S)

  • Sodium bicarbonate (NaHCO₃)

  • Methanol (MeOH)

  • Deionized water

  • Celite

  • Standard laboratory glassware

  • Reflux apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve sodium sulfide (1.1 equivalents) and sodium bicarbonate (1.05 equivalents) in deionized water.

  • Add methanol to the solution and cool to 0°C. A precipitate may form.

  • Filter the cold solution through a pad of Celite to remove any solid impurities.

  • In a separate flask, dissolve 3,5-dinitroanisole (1 equivalent) in methanol.

  • Quickly add the filtered sodium sulfide/sodium bicarbonate solution to the 3,5-dinitroanisole solution.

  • Heat the resulting suspension to reflux for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture in vacuo to remove the methanol.

  • Pour the aqueous residue into ice-water to precipitate the product.

  • Collect the orange precipitate by filtration, wash with cold water, and air-dry to obtain this compound.[2]

Causality: The selective reduction of one nitro group in 3,5-dinitroanisole is achieved by using a mild reducing agent like sodium sulfide in a controlled manner. The bicarbonate is added to buffer the reaction mixture.

Protocol 2: General Procedure for the Synthesis of N-(3-methoxy-5-nitrophenyl) Amide Derivatives

The amine functionality of this compound is a prime site for derivatization. This protocol provides a general method for the synthesis of amide derivatives.

Materials:

  • This compound

  • Acyl chloride or carboxylic acid

  • Coupling agent (e.g., EDC, DCC) if starting from a carboxylic acid

  • Base (e.g., triethylamine, pyridine)

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) and a base (1.2 equivalents) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the cooled solution.

  • Alternatively, if starting with a carboxylic acid, pre-activate the carboxylic acid (1.1 equivalents) with a coupling agent (1.2 equivalents) in the presence of a base before adding it to the this compound solution.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: General Procedure for the Synthesis of N-(3-methoxy-5-nitrophenyl) Sulfonamide Derivatives

Sulfonamides are another important class of derivatives with a wide range of biological activities.

Materials:

  • This compound

  • Sulfonyl chloride

  • Base (e.g., pyridine)

  • Anhydrous solvent (e.g., DCM)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of the chosen anhydrous solvent and pyridine (as both solvent and base).

  • Cool the solution to 0°C.

  • Slowly add the desired sulfonyl chloride (1.1 equivalents) to the solution.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Biological Evaluation Protocols

The following protocols are standard, validated methods for assessing the anticancer and antimicrobial activities of the synthesized this compound derivatives.

Protocol 4: Evaluation of Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the synthesized this compound derivatives in complete culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Workflow for MTT Assay

MTT_Workflow A Seed Cells in 96-well Plate B Add Test Compounds A->B Overnight Adhesion C Incubate (24-72h) B->C D Add MTT Solution C->D E Incubate (2-4h) D->E Formazan Formation F Add Solubilization Solution E->F G Measure Absorbance (570 nm) F->G Dissolve Crystals H Calculate IC50 G->H

Caption: Workflow for determining anticancer activity using the MTT assay.

Protocol 5: Evaluation of Antimicrobial Activity using the Broth Microdilution Assay

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic

  • Negative control (broth only)

  • Growth indicator dye (e.g., resazurin), optional

Procedure:

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the synthesized derivatives in the appropriate broth medium directly in the 96-well plate.

  • Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 16-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. The use of a growth indicator dye can aid in the visualization of microbial growth.

  • Data Recording: Record the MIC value for each compound against each tested microorganism.

Workflow for Broth Microdilution MIC Assay

MIC_Workflow A Serial Dilution of Compounds in 96-well Plate C Inoculate Wells A->C B Prepare Standardized Inoculum B->C D Incubate (16-24h) C->D E Visually Assess Growth D->E F Determine MIC E->F

Caption: Workflow for determining antimicrobial activity via broth microdilution.

Exemplary Biological Activities and Data

While specific biological data for a wide range of simple this compound derivatives is not extensively available in the public domain, the utility of this scaffold is evident from its incorporation into more complex, biologically potent molecules. The following table presents data for compounds where the this compound moiety or a closely related analogue serves as a key synthetic precursor, highlighting the potential of its derivatives.

Compound ClassTarget/ActivityTest SystemIC₅₀ / MICReference
Methoxy-substituted ChalconesAntimicrobialS. aureus, E. coliMIC values reported for analogous structures[3]
Nitroaniline-based Mustard AgentsHypoxia-selective anticancerUV4 cellsData available for dinitroaniline mustards[4]
Methoxy-substituted FlavonesAnticancerVarious cancer cell linesIC₅₀ values reported for analogous structures[5]

Note: The data presented above is for structurally related compounds and is intended to be illustrative of the potential biological activities of this compound derivatives. Researchers are encouraged to perform their own biological evaluations on newly synthesized compounds.

Mechanism of Action: A Perspective

The biological activity of this compound derivatives is likely to be multifaceted, influenced by the specific functionalities introduced during synthesis.

  • Anticancer Activity: The nitro group can play a crucial role in the anticancer activity of these compounds. Under the hypoxic conditions often found in solid tumors, the nitro group can be reduced to cytotoxic species, leading to selective killing of cancer cells.[4] Furthermore, the overall molecular structure of the derivatives can enable them to interact with various biological targets, such as protein kinases, which are often dysregulated in cancer.

  • Antimicrobial Activity: The mechanism of antimicrobial action can vary. The compounds may interfere with essential microbial enzymes, disrupt cell membrane integrity, or inhibit nucleic acid or protein synthesis. The specific mode of action will be dependent on the overall structure of the derivative.

Signaling Pathway Example: Kinase Inhibition

Kinase_Inhibition A This compound Derivative B Kinase Active Site A->B Binds to and blocks active site E Phosphorylated Substrate B->E Phosphorylation C ATP C->B D Substrate Protein D->B F Downstream Signaling (e.g., Proliferation, Survival) E->F G Inhibition of Downstream Signaling F->G Inhibition by derivative

Caption: A potential mechanism of action for anticancer activity via kinase inhibition.

Conclusion

The this compound scaffold is a promising starting point for the development of novel therapeutic agents. Its synthetic tractability, coupled with the favorable electronic and physicochemical properties conferred by the methoxy and nitro groups, makes it an attractive platform for generating diverse chemical libraries. The protocols and application notes provided herein offer a robust framework for researchers to synthesize and evaluate this compound derivatives for their potential anticancer and antimicrobial activities. Further exploration of the vast chemical space accessible from this versatile scaffold is warranted and holds the potential to yield new and effective treatments for a range of human diseases.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methoxy-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 3-Methoxy-5-nitroaniline (CAS: 586-10-7). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges in this synthesis. Our goal is to help you optimize your reaction conditions, improve yield, and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially viable method for synthesizing this compound?

The predominant and most cost-effective route for preparing this compound is the selective reduction of one nitro group in the precursor, 3,5-dinitroanisole.[1][2] This method is favored due to the ready availability of the starting material, which can be synthesized from the nitration of anisole or via nucleophilic aromatic substitution on 1,3,5-trinitrobenzene.[1] The core challenge of this synthesis lies in achieving high chemoselectivity—reducing one nitro group while leaving the other intact.

Alternative, though less common, routes include the Buchwald-Hartwig amination of 1-bromo-3-methoxy-5-nitrobenzene.[3][4][5] While versatile, this palladium-catalyzed method often involves more expensive reagents and catalysts, making it more suitable for smaller-scale syntheses where the selective reduction proves difficult.

Troubleshooting Guide: Selective Reduction of 3,5-Dinitroanisole

The partial reduction of 3,5-dinitroanisole is a delicate process where minor deviations in reaction conditions can lead to significant drops in yield and purity. This section addresses the most common problems encountered.

Q2: My reaction yield is consistently low. What are the primary factors affecting the yield of the selective reduction?

Low yield is the most frequent issue and can typically be traced back to three main causes: incomplete reaction, over-reduction, or the formation of undesired side products. The choice of reducing agent is the most critical factor influencing the outcome.

Below is a workflow to diagnose and resolve low-yield issues.

G start Low Yield Observed check_completion Is the reaction going to completion? (Check TLC/LCMS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No, starting material remains. over_reduction Over-reduction to Diamine Detected check_completion->over_reduction Yes, but diamino product is major. side_products Significant Side Products Formed check_completion->side_products Yes, but other spots/ peaks are significant. solution_incomplete Troubleshooting: - Increase reaction time or temperature moderately. - Increase molar equivalent of reducing agent. - Ensure reagent quality (e.g., fresh Na2S·9H2O). incomplete->solution_incomplete solution_over Troubleshooting: - Reduce molar equivalent of reducing agent. - Lower reaction temperature. - Reduce reaction time. - Consider a milder reducing agent (e.g., SnCl2). over_reduction->solution_over solution_side Troubleshooting: - Control temperature strictly to prevent dimerization. - Ensure proper stoichiometry. - Degas solvent to remove oxygen, which can  promote azo/azoxy formation. side_products->solution_side

Caption: Troubleshooting workflow for low yield.
Q3: Which reducing agent should I use for the selective reduction of 3,5-dinitroanisole?

The choice of reducing agent is critical for achieving high selectivity and yield. Sodium sulfide is often the reagent of choice due to its effectiveness and low cost. However, other reagents can be advantageous depending on the scale and available equipment.

Reducing AgentTypical ConditionsAdvantagesDisadvantages & Mitigation
Sodium Sulfide (Na₂S) or Sodium Hydrosulfide (NaSH) Na₂S·9H₂O in aqueous methanol or ethanol, reflux.[2]Cost-effective, good selectivity, widely used.[6][7]Can produce H₂S gas (toxic); requires careful stoichiometry to avoid over-reduction. Mitigation: Perform in a well-ventilated fume hood. Conduct small-scale trials to optimize reagent equivalents.
Tin(II) Chloride (SnCl₂) SnCl₂·2H₂O in ethanol, ethyl acetate, or concentrated HCl at room temp or with gentle heating.[8]High selectivity, mild conditions, less prone to over-reduction than catalytic hydrogenation.Generates tin waste, which requires proper disposal. The reaction can be sensitive to the solvent and acid concentration.
Catalytic Hydrogenation (H₂) H₂ gas with catalysts like Pd/C, PtO₂, or Raney Nickel.[7][9]Clean reaction with water as the only byproduct, scalable.Difficult to stop at the mono-reduced stage, high risk of over-reduction to 3,5-diaminoanisole.[9][10] Mitigation: Requires careful monitoring, low catalyst loading, and controlled H₂ pressure. Often not ideal for this specific transformation.
Iron (Fe) Powder Fe powder in acidic medium (e.g., acetic acid or NH₄Cl).[8]Inexpensive, environmentally benign metal, good for selective reductions.Heterogeneous reaction can be slow and require vigorous stirring. Acidic workup is necessary.

Expert Recommendation: For most lab-scale preparations, sodium sulfide (Na₂S·9H₂O) in a mixed solvent system of methanol and water offers the best balance of cost, reactivity, and selectivity.[2]

Q4: I am observing significant amounts of 3,5-diaminoanisole. How can I prevent this over-reduction?

The formation of 3,5-diaminoanisole is a classic sign of over-reduction and is particularly common when using powerful reducing systems like catalytic hydrogenation.[9]

Causality & Solution:

  • Stoichiometry: The most common cause is an excess of the reducing agent. The reduction of the first nitro group makes the aromatic ring more electron-rich, which can facilitate the reduction of the second nitro group if enough reducing agent is present.

    • Action: Carefully control the molar equivalents of your reducing agent. For sodium sulfide, the stoichiometry is complex; typically, around 1.5 to 2.0 equivalents relative to the dinitroanisole are used, but this must be optimized.[2]

  • Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can drive the reaction past the desired mono-reduction stage.

    • Action: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Once the starting material is consumed and the desired product is maximized, quench the reaction immediately. If over-reduction is still an issue, try running the reaction at a lower temperature for a longer duration.

Q5: My crude product is a dark, tarry material, and purification is difficult. What causes this and how can I improve it?

The formation of dark, often polymeric, side products is usually due to the formation of nitroso intermediates which can couple to form azoxy and azo compounds, especially under harsh conditions.

References

Technical Support Center: Purification of 3-Methoxy-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 3-Methoxy-5-nitroaniline (CAS: 586-10-7). This molecule is a critical intermediate in various synthetic pathways, particularly in the development of pharmaceuticals and fine chemicals.[1][2] Achieving high purity is paramount, as residual impurities can lead to undesirable side reactions, lower yields, and complications in subsequent synthetic steps.[1] This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot common challenges and optimize your purification protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile largely depends on the synthetic route. A prevalent method for synthesizing this compound is the selective reduction of one nitro group from 3,5-dinitroanisole.[3][4]

Based on this synthesis, you can anticipate the following impurities:

  • Unreacted Starting Material: 3,5-dinitroanisole may be present if the reaction did not go to completion.

  • Over-reduction Byproduct: 3-methoxy-1,5-diaminobenzene could form if the reduction proceeds too far.

  • Isomeric Impurities: Depending on the starting materials and reaction conditions of precursor steps, other positional isomers could be present, although the selective reduction of 3,5-dinitroanisole is generally quite specific.

  • Reagents and Catalysts: Residual reducing agents (e.g., tin salts, iron filings) or catalysts may contaminate the crude product.[3]

Q2: What are the primary methods for purifying crude this compound?

A2: The three most effective and commonly used techniques are:

  • Acid-Base Extraction: This exploits the basicity of the aniline functional group to separate it from neutral or acidic impurities.[5] The amine is protonated with acid to become a water-soluble salt, washed, and then regenerated by adding a base.[6][7]

  • Recrystallization: This is a powerful technique for removing small amounts of impurities from a solid compound. The choice of solvent is critical and is based on the compound being highly soluble at high temperatures and poorly soluble at low temperatures.[8][9]

  • Column Chromatography: This method is ideal for separating compounds with different polarities, such as the desired product from unreacted starting material or closely related byproducts.[10][11]

Q3: How do I choose the best purification method for my specific situation?

A3: The choice depends on the nature and quantity of the impurities.

  • Start with Acid-Base Extraction: If you suspect significant neutral impurities (like unreacted 3,5-dinitroanisole), an acid-base extraction is an excellent first step for bulk purification.[5]

  • Use Recrystallization for High-Purity Solids: If your crude product is already relatively pure (>90%) but needs polishing (e.g., to improve color or melting point), recrystallization is highly effective and scalable.

  • Employ Column Chromatography for Difficult Separations: If TLC analysis shows impurities with similar polarity to your product, or if you need to isolate a small amount of ultra-pure material for analytical purposes, column chromatography is the method of choice.[10]

The following decision workflow can guide your choice:

G start Crude this compound check_impurities Analyze Impurities (TLC/LCMS) start->check_impurities decision Are impurities mostly neutral/acidic? check_impurities->decision acid_base Perform Acid-Base Extraction decision->acid_base  Yes decision3 Impurities separable by polarity? decision->decision3  No / Unsure check_purity1 Check Purity (TLC, MP) acid_base->check_purity1 decision2 Is product sufficiently pure? check_purity1->decision2 end_product Pure Product decision2->end_product  Yes decision2->decision3  No chromatography Column Chromatography decision3->chromatography  Yes (Different Rf) recrystallize Recrystallization decision3->recrystallize  No (Trace impurities) chromatography->end_product recrystallize->end_product

Caption: Purification method selection workflow.

Troubleshooting Guide: Acid-Base Extraction

Q: I've added acid and my organic layer is gone, but now I have an emulsion that won't separate. What should I do?

A: Emulsion formation is a common problem in extractions. It occurs when microscopic droplets of one immiscible phase become suspended in the other, stabilized by particulate matter or compounds with surfactant-like properties.

  • The Cause: The fine precipitate of the amine hydrochloride salt, along with other particulates, can stabilize the interface between the organic and aqueous layers.

  • The Solution:

    • Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.

    • Add Brine: Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength and density of the aqueous phase, which helps to break up the emulsion and force the separation of the layers.

    • Gentle Swirling: Gently swirl the funnel instead of shaking vigorously. This can help the droplets coalesce without re-forming the emulsion.

    • Filtration: As a last resort, you may need to filter the entire mixture through a pad of Celite® or glass wool to remove the particulate matter that is stabilizing the emulsion.

Q: I've re-basified the acidic aqueous layer, but my this compound isn't precipitating. What went wrong?

A: This is usually due to one of two issues: incorrect pH or excessive volume.

  • The Cause & Solution:

    • Insufficient Base: The pKa of the conjugate acid of an aniline is typically around 4-5. To ensure complete deprotonation and precipitation of the free amine, you must raise the pH of the solution to be significantly basic, ideally pH 10-12. Use a reliable pH meter or pH paper to confirm the basicity. Add more base (e.g., 6M NaOH) dropwise until the desired pH is reached and precipitation is complete.

    • Excessive Solvent Volume: If you used a very large volume of water for the extraction, the concentration of the regenerated amine might be below its solubility limit. If you are certain the solution is basic, you can try to concentrate the solution carefully under reduced pressure to remove some water or extract the product back into an organic solvent like ethyl acetate or dichloromethane.[12]

Troubleshooting Guide: Recrystallization

Q: I've dissolved my compound in a hot solvent and let it cool, but it has "oiled out" instead of forming crystals. How do I fix this?

A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated with impurities.

  • The Cause: The compound is precipitating from the solution at a temperature above its melting point.

  • The Solution:

    • Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point.

    • Slower Cooling: Allow the solution to cool much more slowly. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature. This gives the molecules time to arrange themselves into a crystal lattice.

    • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a nucleation site for crystal growth.[8]

    • Change Solvents: If the problem persists, the chosen solvent is likely unsuitable. Select a solvent with a lower boiling point. A mixed solvent system (e.g., ethanol-water, toluene-hexane) can also be effective. Dissolve the compound in the "good" solvent (in which it is very soluble) and add the "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes cloudy, then add a drop or two of the good solvent to clarify and allow to cool.

Q: My recrystallization yield is extremely low. What can I do to improve it?

A: Low yield is typically caused by using too much solvent, cooling insufficiently, or premature crystallization during a hot filtration step.

  • The Cause & Solution:

    • Excess Solvent: The most common cause. During the dissolution step, use the minimum amount of boiling solvent required to fully dissolve the solid.[9] If you've already added too much, you can carefully evaporate some of the solvent to re-concentrate the solution.

    • Incomplete Crystallization: Ensure the flask is thoroughly cooled. After it reaches room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.[9]

    • Check the Filtrate: After filtering your crystals, cool the filtrate in an ice bath to see if more product crystallizes. This "second crop" may be slightly less pure but can significantly increase your overall yield.

Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound (e.g., 10 g) in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (e.g., 150 mL) in a separatory funnel.

  • Acidic Extraction: Add 1M aqueous hydrochloric acid (HCl) (e.g., 75 mL) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.[13]

  • Separation: Allow the layers to separate. The protonated amine salt will be in the aqueous (top layer for EtOAc, bottom for DCM). Drain the aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with another portion of 1M HCl (e.g., 50 mL) to ensure all the amine has been removed. Combine this aqueous layer with the first one. The organic layer now contains neutral impurities and can be discarded.

  • Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 6M aqueous sodium hydroxide (NaOH) with stirring until the solution is strongly basic (pH > 11), confirmed with pH paper.[7]

  • Isolation: The neutral this compound will precipitate as a solid. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Filtration and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove residual salts. Allow the solid to air-dry or dry in a vacuum oven at a moderate temperature (<50 °C).

G cluster_0 Separatory Funnel cluster_1 Collection Flasks cluster_2 Precipitation Beaker A 1. Dissolve Crude Product in Organic Solvent (e.g., EtOAc) B 2. Add 1M HCl and Shake A->B C 3. Separate Layers B->C D Aqueous Layer: [Amine-H]+Cl- C->D Collect E Organic Layer: Neutral Impurities C->E Discard F 4. Cool Aqueous Layer D->F G 5. Add 6M NaOH until pH > 11 F->G H 6. Precipitated Pure Amine G->H I 7. Filter, Wash, and Dry H->I J Pure Product I->J

Caption: Workflow for Acid-Base Extraction.

Data Presentation

Table 1: Properties of Common Solvents for Purification

This table can help in selecting appropriate solvents for recrystallization or as eluents in column chromatography. A good recrystallization solvent will show a large difference in solubility between hot and cold temperatures.

SolventPolarity IndexBoiling Point (°C)Suitability Notes
Water10.2100Good for polar compounds; 4-nitroaniline can be recrystallized from water.[7][8]
Ethanol4.378Good general-purpose solvent for moderately polar compounds.[14]
Methanol5.165Similar to ethanol, but more polar and lower boiling point.[8]
Ethyl Acetate4.477Excellent for both recrystallization and chromatography; moderately polar.[15]
Dichloromethane3.140Primarily used for chromatography and extractions; boiling point is too low for most recrystallizations.
Toluene2.4111Good for less polar compounds; high boiling point can be a risk for "oiling out".
Hexane / Heptane0.169 / 98Non-polar; often used as the "poor" solvent in a mixed-solvent system for recrystallization or as a weak eluent in chromatography.

Data compiled from various chemical data sources.

References

common side products in the synthesis of 3-Methoxy-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxy-5-nitroaniline. Our focus is to equip you with the expertise to identify, mitigate, and resolve common issues related to the formation of side products during this multi-step synthesis.

Understanding the Synthetic Landscape

The most prevalent and scalable synthesis of this compound is a two-step process. It begins with the nucleophilic aromatic substitution of 1,3,5-trinitrobenzene with sodium methoxide to yield 3,5-dinitroanisole. This intermediate is then subjected to a selective reduction of one nitro group to afford the final product. Each of these stages presents unique challenges and potential for impurity generation. This guide will dissect these steps, offering insights into the underlying chemical principles to ensure a high-purity final product.

Visualizing the Synthetic Pathway and Potential Pitfalls

To better understand the process, let's visualize the intended reaction and the emergence of common side products.

Synthesis_Pathway TNB 1,3,5-Trinitrobenzene DNA 3,5-Dinitroanisole TNB->DNA 1. NaOCH3, CH3OH unreacted_TNB Unreacted TNB MNA This compound DNA->MNA 2. Na2S / (NH4)2S over_reduction 3,5-Diaminoanisole DNA->over_reduction Excess Reducing Agent azo_dimer Azo-Dimer Byproduct DNA->azo_dimer Reaction Intermediates Coupling unreacted_DNA Unreacted DNA

Caption: Synthetic route to this compound and major side products.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Part 1: Synthesis of 3,5-Dinitroanisole

Question 1: My reaction to form 3,5-dinitroanisole from 1,3,5-trinitrobenzene is sluggish and gives a low yield. What are the likely causes?

Answer: A low yield in this nucleophilic aromatic substitution can often be attributed to two main factors: moisture in your reagents and solvent, and insufficient reaction time or temperature.

  • Moisture: Sodium methoxide is highly reactive towards water. Any moisture present in your methanol or on your glassware will consume the methoxide, reducing its effective concentration and hindering the substitution reaction. It is crucial to use anhydrous methanol and thoroughly dried glassware.[1]

  • Reaction Conditions: The reaction typically requires refluxing for a specific period to go to completion.[1] Insufficient heating or a shortened reaction time may result in a significant amount of unreacted 1,3,5-trinitrobenzene.

Troubleshooting Steps:

  • Ensure your methanol is anhydrous. You can dry it over molecular sieves if necessary.

  • Dry all glassware in an oven prior to use.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). A common eluent system is a mixture of hexane and ethyl acetate (e.g., 4:1 v/v). Unreacted 1,3,5-trinitrobenzene will have a different Rf value than the more polar 3,5-dinitroanisole.

  • Ensure the reaction is maintained at a gentle reflux for the recommended duration.

Question 2: After the workup of my 3,5-dinitroanisole synthesis, I have a difficult-to-purify mixture. What are the likely impurities?

Answer: The primary impurity in this step is typically unreacted 1,3,5-trinitrobenzene. Given the symmetry of the starting material, the formation of isomeric dinitroanisole products is not a concern. The key is to drive the reaction to completion to minimize the presence of the starting material, which can be challenging to separate due to similar polarities.

Purification Strategy: Recrystallization is the most effective method for purifying 3,5-dinitroanisole. Methanol is a suitable solvent for this purpose.[1] The crude product has a lower solubility in cold methanol compared to the unreacted trinitrobenzene, allowing for its selective crystallization upon cooling.

Part 2: Selective Reduction to this compound

Question 3: My reduction of 3,5-dinitroanisole yielded a mixture of products, with a significant amount of a more polar compound than my desired product. What is this side product and how can I avoid it?

Answer: The more polar byproduct is almost certainly 3,5-diaminoanisole , the result of over-reduction. The goal of this step is the selective reduction of only one of the two nitro groups. Using too strong a reducing agent, an excessive amount of the reducing agent, or prolonged reaction times can lead to the reduction of both nitro groups.

Causality and Prevention: The selective reduction is typically achieved using a mild reducing agent like sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S). These reagents, under controlled conditions, can preferentially reduce one nitro group.

To prevent over-reduction:

  • Stoichiometry is Key: Carefully control the molar equivalents of your reducing agent. A slight excess is often used to ensure complete conversion of the starting material, but a large excess will promote the formation of the diamine.

  • Temperature Control: While the reaction often requires heating to proceed at a reasonable rate, excessive temperatures can increase the rate of the second reduction, leading to more of the diamino byproduct.

  • Reaction Monitoring: TLC is an invaluable tool here. The starting material (3,5-dinitroanisole), the desired product (this compound), and the over-reduced product (3,5-diaminoanisole) will have distinct Rf values. A common eluent system is a mixture of hexane and ethyl acetate (e.g., 3:1 or 2:1 v/v). The diamine will be the most polar and have the lowest Rf value. The reaction should be stopped once the starting material is consumed, but before a significant amount of the diamine is formed.

Question 4: I've noticed a colored impurity in my crude this compound that is difficult to remove by simple recrystallization. What could it be?

Answer: This colored impurity is likely an azo-dimer . During the reduction of nitroarenes, reactive intermediates such as nitroso and hydroxylamino species are formed. These intermediates can couple with the aniline product to form colored azo compounds.

Mitigation Strategies:

  • Controlled Addition of Reducing Agent: Adding the reducing agent portion-wise can help to maintain a low concentration of the reactive intermediates at any given time, thus minimizing the opportunity for dimerization.

  • pH Control: The pH of the reaction mixture can influence the stability of the intermediates. Maintaining a slightly basic pH, often achieved by the use of sodium bicarbonate in conjunction with sodium sulfide, can help to suppress the formation of these colored byproducts.[2]

  • Purification: While challenging, column chromatography can be effective in separating the desired product from these colored impurities. A silica gel column with a hexane/ethyl acetate gradient is a good starting point.

Data Summary Table

CompoundMolecular WeightMelting Point (°C)Appearance
1,3,5-Trinitrobenzene213.11122-123Pale yellow crystals
3,5-Dinitroanisole198.13104-106Yellowish crystals
This compound 168.15 114-118 Orange to brown solid
3,5-Diaminoanisole138.1768-71Off-white to pink solid

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dinitroanisole

This protocol is adapted from established literature procedures.[1]

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3,5-trinitrobenzene in anhydrous methanol.

  • Reagent Addition: In a separate flask, prepare a solution of sodium methoxide in anhydrous methanol.

  • Reaction: Slowly add the sodium methoxide solution to the solution of 1,3,5-trinitrobenzene.

  • Reflux: Heat the reaction mixture to reflux and maintain for the prescribed time (typically 1-2 hours), monitoring the reaction by TLC.

  • Workup: After cooling to room temperature, the reaction mixture is typically poured into water to precipitate the crude product.

  • Purification: The crude 3,5-dinitroanisole is collected by filtration and purified by recrystallization from methanol.

Protocol 2: Selective Reduction to this compound

This protocol is based on the selective reduction using sodium sulfide.[2]

  • Preparation: In a round-bottom flask, dissolve 3,5-dinitroanisole in methanol.

  • Reducing Agent Preparation: In a separate beaker, prepare a solution of sodium sulfide and sodium bicarbonate in water.

  • Reaction: Add the aqueous solution of the reducing agent to the methanolic solution of 3,5-dinitroanisole.

  • Reflux: Heat the mixture to reflux for 30-60 minutes. Monitor the reaction progress carefully by TLC.

  • Workup: After cooling, the methanol is typically removed under reduced pressure. The resulting aqueous residue is then poured into ice-water to precipitate the crude product.

  • Purification: The crude this compound is collected by filtration and can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).

Logical Relationships in Selective Reduction

The following diagram illustrates the critical balance required during the selective reduction step.

Selective_Reduction Start 3,5-Dinitroanisole Desired This compound (Desired Product) Start->Desired Selective Reduction OverReduced 3,5-Diaminoanisole (Over-reduction) Desired->OverReduced Further Reduction Control Controlled Conditions: - Stoichiometric Reducing Agent - Moderate Temperature - Reaction Monitoring (TLC) Control->Desired Favors Excess Excess Reducing Agent & Harsh Conditions Excess->OverReduced Favors

Caption: Factors influencing the outcome of the selective reduction.

References

troubleshooting guide for the nitration of 3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Nitration of 3-Methoxyaniline

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the nitration of 3-methoxyaniline. It is intended for researchers and professionals in drug development and synthetic chemistry. The content is structured to address common experimental challenges by explaining the underlying chemical principles, ensuring a robust and reproducible methodology.

Critical Safety Precautions: Handling Nitrating Agents

Nitration reactions, especially with mixed acids (HNO₃/H₂SO₄), are highly exothermic and present significant safety hazards.[1][2] All personnel must adhere to strict safety protocols.

  • Corrosivity and Toxicity : Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[3][4] Nitric acid fumes and nitrogen dioxide gas are toxic upon inhalation.[1][4]

  • Personal Protective Equipment (PPE) : Always wear acid-resistant gloves, chemical safety goggles, a face shield, and a chemical-resistant lab coat.[1][3]

  • Engineering Controls : Conduct the entire procedure in a certified chemical fume hood with good ventilation.[1][5] Ensure immediate access to an emergency eyewash station and safety shower.[1][3]

  • Reaction Control : The addition of the nitrating mixture must be done slowly and at a controlled, low temperature (typically 0-5 °C) using an ice bath to manage the exothermic nature of the reaction.[2]

  • Quenching : The reaction should be quenched by carefully and slowly pouring the reaction mixture onto crushed ice. Never add water or ice directly to the concentrated acid mixture, as this can cause violent splashing.[6][7]

  • Waste Disposal : Nitric acid waste should be segregated and not mixed with other waste streams, particularly organic solvents, to prevent accidental violent reactions.[5]

Core Chemical Principles: Understanding the Reaction

The nitration of 3-methoxyaniline is an electrophilic aromatic substitution (EAS). The aromatic ring is highly activated by two electron-donating groups: the amino (-NH₂) and the methoxy (-OCH₃). Both are ortho, para-directing groups. However, their interplay and the harsh acidic conditions create significant challenges.

  • Directing Effects :

    • The amino group is a powerful activating, ortho, para-director.

    • The methoxy group is also an activating, ortho, para-director.

    • Their combined effect directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to the amino group (positions 2, 4, and 6) and ortho to the methoxy group (positions 2 and 4). Position 2 is sterically hindered. Therefore, positions 4 and 6 are the most electronically favored.

  • The Anilinium Ion Problem : In the strongly acidic medium of the nitrating mixture, the basic amino group is protonated to form the anilinium ion (-NH₃⁺).[8] This group is strongly deactivating and a meta-director.[8] This leads to the formation of undesired meta-nitrated products relative to the original amino group.

  • Oxidation : The electron-rich aniline ring is highly susceptible to oxidation by nitric acid, a strong oxidizing agent.[9] This often results in the formation of dark, tarry byproducts and a significant reduction in yield.

To overcome these challenges, a protection-nitration-deprotection strategy is the most reliable approach. The amino group is temporarily converted to an amide (e.g., an acetamide), which moderates its activating effect, prevents protonation, and protects it from oxidation.[10]

G cluster_0 Direct Nitration Pathway (Problematic) cluster_1 Recommended Pathway (Protection Strategy) 3-Methoxyaniline 3-Methoxyaniline Anilinium Ion Anilinium Ion 3-Methoxyaniline->Anilinium Ion H₂SO₄/HNO₃ Oxidized Byproducts Oxidized Byproducts 3-Methoxyaniline->Oxidized Byproducts HNO₃ (Oxidant) Meta-Nitrated Product Meta-Nitrated Product Anilinium Ion->Meta-Nitrated Product NO₂⁺ 3-Methoxyaniline_p 3-Methoxyaniline Acetanilide Derivative Acetanilide Derivative 3-Methoxyaniline_p->Acetanilide Derivative Acetic Anhydride Nitrated Acetanilide Nitrated Acetanilide Acetanilide Derivative->Nitrated Acetanilide H₂SO₄/HNO₃ Desired Nitroaniline Desired Nitroaniline Nitrated Acetanilide->Desired Nitroaniline Hydrolysis (H⁺/OH⁻)

Caption: Comparison of direct vs. protection strategy pathways.

Recommended Experimental Protocol

This protocol utilizes an acetylation-nitration-hydrolysis sequence to ensure high yield and regioselectivity. A similar procedure is well-documented for related anilines in Organic Syntheses.[11]

Part A: Acetylation of 3-Methoxyaniline

  • In a 250 mL flask, dissolve 10.0 g of 3-methoxyaniline in 50 mL of 10% aqueous acetic acid.

  • Cool the solution to 0-5 °C in an ice bath with magnetic stirring.

  • Add 1.1 equivalents of acetic anhydride dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes as the product, 3-methoxyacetanilide, precipitates.

  • Collect the solid product by vacuum filtration, wash with cold water, and air dry. A purity check via melting point is recommended.

Part B: Nitration of 3-Methoxyacetanilide

  • Carefully add 15 mL of concentrated sulfuric acid to a 100 mL flask and cool it to 0 °C in an ice-water-salt bath.

  • Slowly add the dried 3-methoxyacetanilide from Part A in small portions, with stirring, keeping the temperature below 5 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid to 5 mL of cold (0 °C) concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the acetanilide solution, maintaining the reaction temperature between 0-5 °C. The addition should take approximately 20-30 minutes.

  • After addition, allow the reaction to stir at 0-5 °C for 1 hour.

  • Very slowly and carefully, pour the reaction mixture onto 100 g of crushed ice in a beaker with vigorous stirring.

  • The nitrated product will precipitate. Allow the ice to melt completely.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and press as dry as possible.

Part C: Hydrolysis to 4-Nitro-3-methoxyaniline

  • Transfer the crude nitrated acetanilide to a round-bottom flask.

  • Add a mixture of 50 mL ethanol and 25 mL of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 1-2 hours until the solid dissolves (TLC can be used to monitor the disappearance of the starting material).

  • Cool the solution to room temperature and then pour it into 200 mL of cold water.

  • Neutralize the solution by slowly adding a saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.

  • The final product, 4-nitro-3-methoxyaniline, will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize from an appropriate solvent (e.g., ethanol/water mixture) for purification.

Troubleshooting Guide & FAQs

G Start Unexpected Result LowYield Low Yield Start->LowYield DarkColor Dark/Tarry Mixture Start->DarkColor IsomerMix Mixture of Isomers Start->IsomerMix PolyNitro Polysubstitution Start->PolyNitro Cause1 Incomplete Reaction Product Loss in Workup LowYield->Cause1 Cause2 Oxidation of Amine DarkColor->Cause2 Cause3 Protonation of Amine (Anilinium Ion Formation) IsomerMix->Cause3 Cause4 Ring Too Activated Harsh Conditions PolyNitro->Cause4 Sol1 Increase Reaction Time Optimize pH during Extraction Cause1->Sol1 Sol2 Use Protecting Group Strict Temp Control (<5°C) Cause2->Sol2 Sol3 Use Protecting Group Cause3->Sol3 Sol4 Use Protecting Group Use Milder Nitrating Agent Control Stoichiometry Cause4->Sol4

Caption: A workflow for troubleshooting common nitration issues.

Q1: My reaction mixture turned dark brown or black immediately upon adding the nitrating agent. What happened?

A: This is a classic sign of oxidation. The unprotected amino group on 3-methoxyaniline makes the aromatic ring extremely electron-rich and highly susceptible to oxidation by nitric acid. This side reaction consumes starting material and generates polymeric, tarry byproducts, drastically reducing the yield of the desired nitro compound.

Solution:

  • Primary Recommendation: Employ the protection strategy detailed in the protocol above. Converting the amine to an acetamide (-NHCOCH₃) reduces its activating strength and protects it from oxidation.

  • Temperature Control: Ensure strict temperature control. The reaction should be maintained at 0-5 °C throughout the addition of the nitrating agent. Higher temperatures accelerate the rate of oxidation.

Q2: I obtained a very low yield of the desired product. What are the likely causes?

A: Low yields can stem from several issues:

  • Oxidation: As discussed in Q1, oxidation is a primary cause of material loss.

  • Incomplete Reaction: Insufficient reaction time or temperature may lead to unreacted starting material.

  • Product Loss During Workup: The product may have some solubility in the acidic aqueous phase after quenching. Improper neutralization or extraction can lead to significant loss.

  • Polysubstitution: The highly activated ring may undergo dinitration, consuming the desired mononitrated product.

Solution:

  • Follow the protection-nitration-deprotection protocol to minimize oxidation and side reactions.

  • Monitor the reaction using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed before quenching.

  • During workup, ensure the solution is fully neutralized after hydrolysis (Part C) to precipitate all of the amine product. If the product has some water solubility, extraction with an organic solvent like ethyl acetate may be necessary after neutralization.

Q3: My product is a mixture of isomers, including a significant amount of 2-nitro-5-methoxyaniline. How can I improve the regioselectivity?

A: The formation of multiple isomers is often due to the direct nitration of the unprotected aniline. In the strong acid, a portion of the 3-methoxyaniline exists as the protonated anilinium ion. This -NH₃⁺ group is a meta-director, leading to nitration at the 5-position (which is meta to -NH₃⁺). You are therefore seeing a competition between the ortho, para-directing effect of the free amine and the meta-directing effect of the anilinium ion.

Solution:

  • The use of an N-acetyl protecting group is the most effective solution. The acetamido group is still an ortho, para-director but is not basic and will not protonate. This ensures the directing effect is consistent, leading primarily to substitution at the 4- and 6-positions (relative to the amide).

Q4: I am seeing evidence of dinitration in my product mass spectrum. How can I prevent this?

A: Dinitration occurs because the mononitrated product is still activated enough to undergo a second nitration under the reaction conditions.

Solution:

  • Stoichiometry: Use a carefully measured amount of the nitrating agent, typically 1.05-1.1 equivalents, to favor monosubstitution.

  • Reaction Conditions: Avoid excess reaction times or elevated temperatures, which can promote a second nitration.

  • Protecting Group: The acetamido protecting group moderates the ring's reactivity compared to the free amine, making dinitration less favorable.

Q5: How can I effectively separate the different nitro-isomers if they form?

A: Separating constitutional isomers of nitroanilines can be challenging due to their similar polarities.[12][13]

  • Column Chromatography: Flash chromatography on silica gel is the most common method. A gradient elution with a solvent system like Hexane/Ethyl Acetate or Toluene/Ethyl Acetate may be required to achieve separation.[12] Careful fraction collection and TLC analysis are critical.

  • Recrystallization: Fractional crystallization can sometimes be effective if the isomers have sufficiently different solubilities in a particular solvent system. This often requires trial and error with various solvents (e.g., ethanol, methanol, ethyl acetate, toluene).

  • Prevention over Cure: The most efficient approach is to optimize the reaction to prevent the formation of isomers in the first place by using the recommended protection strategy.

Data Summary Table

ParameterRecommended ConditionRationale
Reaction Strategy Protection-Nitration-DeprotectionPrevents oxidation, avoids anilinium ion formation, improves regioselectivity and yield.
Protecting Group Acetyl (from Acetic Anhydride)Easy to install and remove; effectively moderates the amine's activating influence.
Nitrating Agent HNO₃ / H₂SO₄Standard, potent nitrating mixture that generates the NO₂⁺ electrophile.
Temperature 0–5 °CMinimizes exothermic runaway and reduces side reactions like oxidation.[2]
Stoichiometry (HNO₃) 1.05–1.1 equivalentsFavors monosubstitution and minimizes the risk of dinitration.
Hydrolysis Acidic (e.g., HCl/Ethanol) or BasicEffective for removing the acetyl protecting group to yield the final product.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Methoxy-5-nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis and optimization of 3-Methoxy-5-nitroaniline and its derivatives. These scaffolds are critical intermediates in medicinal chemistry and materials science, particularly in the development of targeted therapies like Osimertinib.[1] However, their synthesis is not without challenges, often involving a delicate balance of activating and deactivating effects, sensitive functional groups, and precise control over reaction conditions.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from foundational questions to in-depth troubleshooting and validated protocols, grounding our advice in established chemical principles to ensure your success.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

There are two predominant and reliable methods for synthesizing the parent this compound:

  • Selective Reduction of 3,5-Dinitroanisole: This is often the most direct route. Starting with 3,5-dinitroanisole, one of the two nitro groups is selectively reduced to an amine using controlled reducing agents like sodium sulfide in an aqueous methanol solution.[2] This method is effective due to the specific reactivity of the reducing agent.

  • Multi-step Synthesis from 1,3,5-Trinitrobenzene: A more classical approach begins with 1,3,5-trinitrobenzene. It is first treated with sodium methoxide to produce 3,5-dinitroanisole. Subsequently, one nitro group is reduced to yield this compound. This product can then be further functionalized, for example, through diazotization followed by Sandmeyer-type reactions to introduce halides, creating versatile building blocks for coupling reactions like the Heck reaction.

Q2: Why is direct nitration of 3-methoxyaniline generally avoided?

Attempting a direct nitration on 3-methoxyaniline using standard mixed-acid (HNO₃/H₂SO₄) conditions is highly problematic for two key reasons:

  • Protonation of the Amine: The strongly acidic environment protonates the basic amino group, forming an anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director.[3] This deactivation makes the nitration reaction sluggish and directs the incoming nitro group to the wrong position.

  • Oxidative Decomposition: Anilines are highly susceptible to oxidation under strong nitric acid conditions, often leading to the formation of complex tar-like byproducts and a significantly reduced yield of the desired product.[4]

To circumvent these issues, the amine functionality is typically "protected" as an amide (e.g., acetanilide) before nitration. The amide group is still an ortho-, para-director but is less activating than a free amine and protects the group from oxidation and protonation.[5][6]

Q3: What are the most critical parameters to control during the synthesis of these derivatives?

Success hinges on the precise control of three core parameters:

  • Temperature: Nitration reactions are highly exothermic. Reactions are almost always initiated at low temperatures (0–5 °C) to control the reaction rate, prevent dangerous thermal runaways, and minimize the formation of di-nitrated or oxidized byproducts.[5][7]

  • Stoichiometry of Reagents: The ratio of the nitrating agent to the substrate is crucial. An excess of nitrating agent can lead to over-nitration.[8] When performing reactions on derivatives, the equivalents of base and alkylating agents must also be carefully controlled to avoid side reactions like N,N-dialkylation.[9]

  • Choice of Solvent and Base: For derivatization reactions (e.g., N-alkylation), the solvent and base are key. Polar aprotic solvents like DMF or acetonitrile are preferred as they solubilize reactants without interfering with the amine's nucleophilicity.[9] Due to the reduced basicity of the nitroaniline nitrogen, stronger bases like K₂CO₃ or even NaH are often required to facilitate the reaction.[9]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

  • Question: My reaction has run overnight, but TLC analysis shows mostly starting material, and the final yield is less than 20%. What went wrong?

  • Answer & Troubleshooting Steps:

    • Verify Reagent Activity: The most common culprit in nitration is an old or improperly stored nitrating agent. Nitric acid can absorb water over time, reducing its efficacy. Use a fresh bottle of ≥70% nitric acid or fuming nitric acid for best results. For other derivatizations, ensure your base is anhydrous and your alkylating agent has not degraded.

    • Assess Reaction Temperature: While starting cold is critical for control, some reactions require elevated temperatures to proceed to completion, especially with deactivated aromatic rings.[8][10] After the initial exothermic phase is controlled at 0-5 °C, consider allowing the reaction to slowly warm to room temperature or even gently heating it (e.g., 40-50 °C) while carefully monitoring by TLC.

    • Check Basicity (for N-alkylation): The electron-withdrawing nitro group significantly reduces the nucleophilicity of the aniline nitrogen.[9] A weak base like sodium bicarbonate will be ineffective. You must use a stronger base capable of deprotonating the amine, such as potassium carbonate, cesium carbonate, or sodium hydride.[9]

    • Review Your Workup Procedure: Ensure you are extracting your product at the correct pH. Aniline derivatives can have significant solubility in acidic aqueous layers. After quenching the reaction, neutralize the solution carefully before extracting with an organic solvent like ethyl acetate or dichloromethane.

Issue 2: Multiple Spots on TLC - Poor Selectivity

  • Question: My reaction produces the desired product, but I have significant side products, including a spot that I suspect is a di-nitrated compound. How can I improve selectivity?

  • Answer & Troubleshooting Steps:

    • Control Reagent Addition: Add the nitrating agent slowly and dropwise while maintaining a low temperature (0–5 °C). This keeps the instantaneous concentration of the electrophile (the nitronium ion, NO₂⁺) low, favoring mono-nitration.[11] A rapid addition can create localized "hot spots" that lead to over-reaction.

    • Use Amine Protection: If you are nitrating a substituted methoxyaniline, the best strategy to ensure regioselectivity is to protect the amine as an acetamide.[5][6] The bulky acetyl group sterically hinders the ortho positions, strongly favoring nitration at the para position relative to the amide. The protecting group can be removed later via acid or base hydrolysis.[6]

    • Limit Stoichiometry: Use only a slight excess (e.g., 1.05 to 1.1 equivalents) of the nitrating agent. This ensures there isn't enough electrophile available for a second nitration event after the first deactivating nitro group is added to the ring.

    • Avoid Over-alkylation: In N-alkylation reactions, the mono-alkylated product can react again to form a tertiary amine. To minimize this, use a slight excess of the this compound relative to the alkylating agent (e.g., 1.2 equivalents of the aniline).[9]

Issue 3: Difficulty with Product Isolation and Purification

  • Question: After workup, my product is a dark, oily substance that refuses to crystallize, and purification by column chromatography is proving difficult. What are my options?

  • Answer & Troubleshooting Steps:

    • Perform an Acid/Base Wash: If your product is an oil, it is likely impure. Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any basic impurities, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove acidic impurities. Finish with a brine wash, then dry over anhydrous sodium sulfate. This can often remove impurities that inhibit crystallization.

    • Induce Crystallization: If the purified oil still won't crystallize, try scratch-seeding. Dip a glass rod into the oil, remove it, and allow the solvent to evaporate, which may leave a small crystalline film. Re-insert the rod into the bulk oil. Alternatively, dissolve the oil in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol) and then add a cold anti-solvent in which it is insoluble (e.g., water or hexane) dropwise until turbidity persists. Allow it to cool slowly.

    • Optimize Chromatography: Nitroanilines can be polar. If your product is streaking on silica gel, consider adding a small amount of a modifier to your eluent system. For a basic amine product, adding 0.5-1% triethylamine can significantly improve peak shape. For acidic impurities, adding 0.5-1% acetic acid can help. A switch to a different stationary phase, like alumina, might also be beneficial.

Section 3: Validated Experimental Protocols

Protocol 1: Synthesis of this compound via Selective Reduction

This protocol is adapted from established procedures for the selective reduction of one nitro group in dinitro aromatic compounds.[2]

  • Step 1: Prepare the Reducing Agent

    • In a flask, dissolve sodium sulfide nonahydrate (Na₂S·9H₂O) (1.1 eq.) and sodium bicarbonate (NaHCO₃) (1.1 eq.) in deionized water.

    • Add methanol to this solution and cool to 0 °C. A precipitate may form. Filter this solution to remove any solids.

    • Scientist's Note: The bicarbonate helps form sodium hydrogen sulfide (NaSH) in situ, which is the active, selective reducing agent.[12]

  • Step 2: The Reduction Reaction

    • In a separate round-bottom flask equipped with a reflux condenser, dissolve 3,5-dinitroanisole (1.0 eq.) in methanol.

    • Heat the solution to a gentle reflux.

    • Add the filtered reducing agent solution from Step 1 to the refluxing solution of 3,5-dinitroanisole. An immediate color change should be observed.

    • Maintain reflux for 30-60 minutes, monitoring the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

  • Step 3: Workup and Isolation

    • After the reaction is complete, remove the methanol via rotary evaporation.

    • Pour the remaining aqueous residue into a beaker of ice water. The product should precipitate as a solid.

    • Collect the solid product by vacuum filtration, washing thoroughly with cold water.

    • Dry the product under vacuum. The resulting this compound is often pure enough for subsequent steps, but can be recrystallized from an ethanol/water mixture if needed.

Protocol 2: General Procedure for Nitration with Amine Protection

This protocol outlines the standard method for nitrating an aniline derivative, such as 4-fluoro-2-methoxyaniline, as an intermediate step in a larger synthesis.[5]

  • Step 1: Amine Protection (Acetylation)

    • Dissolve the starting aniline (1.0 eq.) in acetic acid.

    • Slowly add acetic anhydride (1.1 eq.) to the solution at room temperature.

    • Stir for 1-2 hours until TLC confirms the complete consumption of the starting aniline.

    • Pour the reaction mixture into water to precipitate the N-acetylated product. Filter, wash with water, and dry.

  • Step 2: Nitration

    • In a clean, dry flask, add concentrated sulfuric acid and cool it to 0 °C in an ice bath.

    • Slowly add the N-acetylated compound from Step 1, ensuring the temperature remains below 5-10 °C.

    • In a separate container, prepare the nitrating mixture by slowly adding fuming nitric acid (1.05 eq.) to a small amount of sulfuric acid at 0 °C.

    • Add the nitrating mixture dropwise to the solution of the acetylated compound, maintaining the temperature strictly between 0-5 °C.

    • Stir at 0 °C for 1-2 hours, monitoring by TLC.

  • Step 3: Workup and Deprotection

    • Very slowly, pour the reaction mixture onto a large amount of crushed ice.

    • A solid precipitate of the N-acetylated nitroaniline derivative will form. Stir for 1-2 hours to allow for complete precipitation.

    • Filter the solid, wash with copious amounts of cold water until the washings are neutral, and dry.

    • To deprotect, reflux the solid in an aqueous solution of a strong acid (e.g., 6M HCl) until the reaction is complete.

    • Cool the solution and neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the final nitroaniline product. Filter, wash with water, and dry.

Section 4: Key Parameter Optimization Summary

ParameterReagent/ConditionRange/OptionsEffect on Reaction & Rationale
Nitrating Agent Mixed Acid (HNO₃/H₂SO₄)1.05 - 1.2 eq. HNO₃The standard for most aromatic nitrations. H₂SO₄ protonates HNO₃ to generate the active electrophile, NO₂⁺.[11][13]
Fuming HNO₃ / H₂SO₄1.05 - 1.2 eq. HNO₃Used for deactivated rings that are sluggish under standard conditions.[8] Requires more careful temperature control.
Temperature Nitration0 °C to 50 °CStart at 0-5 °C to control exotherm.[5] May require warming to drive to completion. High temps risk side products.
N-Alkylation25 °C to 120 °COften requires heating (reflux) due to the low nucleophilicity of the nitroaniline.[9]
Base (for N-alkylation) K₂CO₃, Cs₂CO₃1.5 - 2.5 eq.Moderately strong bases suitable for many alkylations. Cs₂CO₃ is more soluble and often more effective.
NaH, t-BuOK1.1 - 1.5 eq.Stronger bases required for less reactive alkylating agents or to achieve faster reaction rates.[9]
Solvent (for N-alkylation) Acetonitrile, DMF, DMSON/APolar aprotic solvents are preferred. They solvate the cation of the base but not the amine nucleophile, increasing reactivity.[9]

Section 5: Visual Workflows and Diagrams

Diagram 1: Key Synthetic Pathway

G cluster_0 Selective Reduction Route cluster_1 Amine Protection Route (for Derivatives) A 3,5-Dinitroanisole B This compound A->B  Na2S, NaHCO3  MeOH/H2O, Reflux C Substituted 3-Methoxyaniline D Protected Amide C->D  Ac2O E Nitrated Protected Amide D->E  HNO3/H2SO4  0 °C F Final Derivative E->F  Acid Hydrolysis G Start Low Yield Observed TLC Analyze reaction by TLC/LC-MS Start->TLC SM_Consumed Is Starting Material Consumed? TLC->SM_Consumed Increase_Conditions Potential Cause: Insufficient Reactivity Solution: 1. Increase Temperature 2. Increase Reaction Time 3. Use Stronger Base (if applicable) SM_Consumed->Increase_Conditions No Check_Workup Potential Cause: Product Loss During Workup Solution: 1. Check pH of aqueous layer 2. Perform back-extraction 3. Check for product degradation SM_Consumed->Check_Workup Yes No_SM No Yes_SM Yes

References

Technical Support Center: Navigating the Challenges in the Separation of Nitroaniline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the common hurdles in the separation of nitroaniline isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying ortho-, meta-, and para-nitroaniline. The similar physicochemical properties of these isomers often make their separation a formidable task.[1] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to empower you in your experimental endeavors.

Troubleshooting Guide: From Tailing Peaks to Co-elution

This section addresses specific problems you might face during the separation of nitroaniline isomers, providing explanations and actionable solutions.

Question: My nitroaniline isomers are not separating on the TLC plate; they appear as a single spot or streaks. What's going on?

Answer: This is a common issue that typically points to a suboptimal mobile phase composition. The separation of nitroaniline isomers by Thin Layer Chromatography (TLC) is highly dependent on the polarity of the solvent system relative to the stationary phase (usually silica gel).[2][3]

  • Underlying Cause: The three isomers, while all polar, have subtle differences in their polarity. p-Nitroaniline is generally the most polar, followed by m-nitroaniline, and then o-nitroaniline, which is the least polar due to intramolecular hydrogen bonding.[4] If the mobile phase is too polar, all isomers will travel up the plate with the solvent front, resulting in high Rf values and poor separation. Conversely, if the mobile phase is not polar enough, the isomers will remain adsorbed to the polar silica gel at the baseline, leading to low Rf values and no separation.[5]

  • Troubleshooting Steps:

    • Adjust Solvent Polarity: A systematic approach to optimizing the mobile phase is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or acetone.[6][7]

    • Experiment with Solvent Ratios: Test a range of solvent systems with varying ratios. For instance, mixtures of hexane and ethyl acetate are commonly effective.[6] A 50:50 mixture can be a good starting point, followed by adjustments to ratios like 65:35 or 10:90 to achieve optimal separation.[6][8]

    • Consider Alternative Solvents: If hexane/ethyl acetate systems are not effective, explore other solvent combinations. Dichloromethane or chloroform can be used as the less polar component, while methanol can be used as a highly polar modifier.

    • Ensure Proper Technique: Streaking can be caused by overloading the sample on the TLC plate, an uneven solvent front, or a contaminated stationary phase. Ensure your sample spots are small and concentrated.[2]

Question: I'm performing column chromatography to separate my nitroaniline isomers, but I'm getting poor resolution and my fractions are still mixed.

Answer: Successful column chromatography separation of nitroaniline isomers hinges on the correct choice of stationary and mobile phases, as well as proper column packing and elution techniques.[5][6]

  • Underlying Cause: Similar to TLC, the principle of separation is based on differential adsorption to the stationary phase.[9] Poor separation can result from an inappropriate solvent gradient, a poorly packed column leading to channeling, or collecting fractions that are too large.

  • Troubleshooting Steps:

    • Optimize with TLC First: Before setting up a column, always determine the best solvent system using TLC.[5][6] The ideal solvent system for column chromatography will give a good separation of Rf values on the TLC plate (e.g., an Rf of ~0.3 for the compound of interest).

    • Proper Column Packing: A well-packed column is essential to prevent channeling, where the solvent and sample run down cracks in the stationary phase instead of flowing through it evenly. Use a slurry method to pack your column with silica gel, ensuring a homogenous and compact bed.

    • Gradient Elution: For mixtures of isomers with significantly different polarities, a gradient elution may be necessary. Start with a less polar solvent to elute the least polar isomer (o-nitroaniline) first.[4] Then, gradually increase the polarity of the mobile phase to elute the more polar isomers (m- and p-nitroaniline).[5]

    • Fraction Size: Collect small, uniform fractions and analyze them by TLC to determine the composition of each fraction.[5] This will allow you to combine the pure fractions accurately.

Question: My recrystallization of p-nitroaniline is not yielding pure crystals. What can I do?

Answer: Recrystallization is a powerful purification technique, but its success depends on the choice of solvent and the cooling process.[10][11][12]

  • Underlying Cause: The principle of recrystallization is based on the difference in solubility of the compound in a hot versus a cold solvent.[12] Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. If the cooling is too rapid, impurities can become trapped within the crystal lattice.

  • Troubleshooting Steps:

    • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. For p-nitroaniline, water or aqueous ethanol solutions are commonly used.[10][13][14] Experiment with different solvent systems to find the one that gives the best recovery of pure crystals.

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.[10] Slow cooling promotes the formation of larger, purer crystals.

    • Use the Minimum Amount of Hot Solvent: Dissolve the crude solid in the minimum amount of boiling solvent to ensure the solution is saturated. Using too much solvent will result in a low yield.[15]

    • Seeding: If crystals are slow to form, adding a small seed crystal of the pure compound can initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical differences between the nitroaniline isomers that allow for their separation?

The primary differences that are exploited for separation are polarity, melting point, and solubility.

Propertyo-Nitroanilinem-Nitroanilinep-Nitroaniline
Melting Point 71.5 °C[16][17]114 °C[16][18]146-149 °C[16][19]
Boiling Point 284 °C[16]306 °C[16]332 °C[16]
Polarity Least PolarIntermediateMost Polar
Solubility in Water Slightly SolubleSlightly SolubleSparingly Soluble[20]

o-Nitroaniline's lower polarity is attributed to intramolecular hydrogen bonding between the amino and nitro groups, which are in close proximity.[4] This reduces its interaction with polar stationary phases.

Q2: Can I use fractional crystallization to separate a mixture of nitroaniline isomers?

Yes, fractional crystallization can be an effective method, particularly for separating isomers with significantly different solubilities in a particular solvent.[21] This technique relies on the principle that as a solution containing multiple solutes is cooled, the least soluble component will crystallize out first.[21] For instance, due to its higher symmetry and stronger intermolecular forces, p-nitroaniline is often less soluble than the o- and m-isomers in certain solvents and can be selectively crystallized.[22] A patent describes a method where the difference in solubility in organic solvents like carbon tetrachloride or benzene is used to separate o- and p-nitroaniline.[23]

Q3: What are the advantages of using HPLC for separating nitroaniline isomers?

High-Performance Liquid Chromatography (HPLC) offers several advantages for the separation and quantification of nitroaniline isomers:[24][25]

  • High Resolution: HPLC can provide excellent separation of isomers, even those with very similar polarities.[26]

  • Sensitivity: HPLC detectors (like UV-Vis) are highly sensitive, allowing for the detection and quantification of very small amounts of each isomer.[19][27]

  • Reproducibility: Modern HPLC systems offer high reproducibility, which is crucial for quality control and quantitative analysis.[24]

  • Versatility: A wide range of stationary phases (e.g., C8, C18) and mobile phases can be used to optimize the separation.[26]

Q4: How can I confirm the identity and purity of my separated nitroaniline isomers?

Several analytical techniques can be used for confirmation:

  • Melting Point Analysis: Comparing the melting point of your isolated isomer to the literature value is a simple and effective way to assess purity.[8] A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities.

  • Spectroscopic Methods:

    • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can definitively identify the isomer by the chemical shifts and splitting patterns of the aromatic protons and carbons.[28]

    • IR Spectroscopy: Infrared spectroscopy can confirm the presence of the key functional groups (amino and nitro groups).[28]

    • UV-Vis Spectroscopy: Each isomer has a characteristic UV-Vis absorption spectrum that can be used for identification and quantification.[29][30]

  • Chromatographic Co-injection: Injecting a mixture of your isolated compound and an authentic standard of the suspected isomer into an HPLC or GC should result in a single, sharp peak if they are the same compound.

Experimental Protocols

Protocol 1: Separation of o- and p-Nitroaniline using Column Chromatography

This protocol outlines a standard procedure for separating a mixture of o- and p-nitroaniline.

1. Materials and Reagents:

  • Mixture of o- and p-nitroaniline
  • Silica gel (60-120 mesh) for column chromatography
  • Hexane
  • Ethyl acetate
  • Glass column with a stopcock
  • Cotton or glass wool
  • Sand
  • Collection tubes or flasks
  • TLC plates, developing chamber, and UV lamp

2. Procedure:

  • TLC Analysis: First, determine the optimal solvent system for separation using TLC. Test various ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3). The ideal eluent should give a good separation with Rf values between 0.2 and 0.5.[5]
  • Column Packing:
  • Place a small plug of cotton or glass wool at the bottom of the column.
  • Add a thin layer of sand.
  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane).
  • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.
  • Add another layer of sand on top of the silica gel bed.
  • Sample Loading:
  • Dissolve the nitroaniline mixture in a minimal amount of the eluent.
  • Carefully add the sample solution to the top of the column.
  • Allow the sample to adsorb onto the silica gel.
  • Elution:
  • Begin eluting the column with the least polar solvent system determined from your TLC analysis.
  • The less polar o-nitroaniline will elute first.
  • Collect fractions in separate tubes.
  • Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.[5]
  • Gradient Elution (if necessary):
  • Once the o-nitroaniline has been eluted, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. This will elute the more polar p-nitroaniline.
  • Fraction Pooling and Solvent Evaporation:
  • Based on the TLC analysis of the fractions, combine the pure fractions of each isomer.
  • Remove the solvent using a rotary evaporator to obtain the purified isomers.

Protocol 2: Purity Analysis by Thin Layer Chromatography (TLC)

1. Materials:

  • Silica gel TLC plates
  • Developing chamber
  • Capillary tubes for spotting
  • Solutions of your separated isomers and the original mixture
  • Appropriate solvent system (e.g., hexane:ethyl acetate)
  • UV lamp

2. Procedure:

  • Plate Preparation: With a pencil, gently draw a starting line about 1 cm from the bottom of the TLC plate. Mark spots for each sample.[2]
  • Spotting: Using a capillary tube, apply a small spot of each sample solution onto the starting line.[2]
  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.[25]
  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp and circle them with a pencil.[25]
  • Rf Value Calculation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[25] Compare the Rf values of your separated isomers to the spots in the original mixture to confirm the separation.[3]

Visualization of Experimental Workflow

The following diagram illustrates the decision-making process and workflow for separating and analyzing nitroaniline isomers.

Separation_Workflow cluster_0 Initial Analysis & Method Selection cluster_1 Separation Techniques cluster_2 Purification & Analysis Start Mixture of Nitroaniline Isomers TLC_Analysis 1. Preliminary TLC Analysis (Varying Solvent Systems) Start->TLC_Analysis Decision Separation Feasible by Chromatography? TLC_Analysis->Decision Column_Chromatography 2a. Column Chromatography (Optimized Mobile Phase) Decision->Column_Chromatography Yes Fractional_Crystallization 2b. Fractional Crystallization (Based on Solubility Differences) Decision->Fractional_Crystallization No / Alternative Collect_Fractions 3. Collect & Analyze Fractions (TLC) Column_Chromatography->Collect_Fractions Purity_Check 6. Purity & Identity Confirmation Fractional_Crystallization->Purity_Check Combine_Pure 4. Combine Pure Fractions Collect_Fractions->Combine_Pure Solvent_Removal 5. Solvent Removal (Rotary Evaporation) Combine_Pure->Solvent_Removal Solvent_Removal->Purity_Check Melting_Point Melting Point Purity_Check->Melting_Point Spectroscopy Spectroscopy (NMR, IR, UV-Vis) Purity_Check->Spectroscopy End Pure Isomers Melting_Point->End Spectroscopy->End

Caption: Workflow for the separation and analysis of nitroaniline isomers.

References

Technical Support Center: Synthesis of Methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the synthesis of methoxyaniline, with a specific focus on preventing over-nitration and other common side reactions. As Senior Application Scientists, our goal is to blend technical accuracy with practical, field-tested insights to ensure your synthesis is successful.

Troubleshooting Guide: Common Issues in Methoxyaniline Nitration

This section addresses specific problems you may encounter during your experiments. The solutions provided are based on established chemical principles and proven laboratory practices.

Question 1: I attempted a direct nitration of methoxyaniline and ended up with a low yield of a dark, tarry mixture instead of the desired mono-nitro product. What went wrong?

Answer:

This is a very common issue when attempting to directly nitrate anilines or activated derivatives like methoxyaniline. The root cause lies in the high reactivity of the amino (-NH₂) group and the strongly oxidizing nature of the nitrating mixture (typically concentrated nitric and sulfuric acids).

Causality Explained:

  • Oxidation: The amino group is a powerful activating group, making the aromatic ring extremely electron-rich. This high electron density makes the ring highly susceptible to oxidation by concentrated nitric acid, leading to the formation of complex, polymeric tar-like byproducts and a significant reduction in the yield of the desired product.[1][2][3]

  • Lack of Regioselectivity: In the strongly acidic conditions required for nitration, the basic amino group gets protonated to form an anilinium ion (-NH₃⁺).[2][4] This ion is an electron-withdrawing group and a meta-director. Consequently, you get a mixture of ortho-, para-, and a significant amount of meta-nitroaniline, making purification difficult and reducing the yield of any single isomer.[2][5]

  • Over-nitration: The combined activating effects of the amino and methoxy groups can be so strong that they can lead to the introduction of more than one nitro group onto the ring, resulting in dinitrated byproducts.

Solution: The Acetylation Protection Strategy

To circumvent these issues, the most reliable method is to temporarily protect the amino group by converting it into an acetamido group (-NHCOCH₃) through acetylation.[5][6][7]

  • Reduced Reactivity: The acetamido group is less activating than the amino group. This moderation "tames" the reactivity of the ring, preventing both oxidation and over-nitration.[6][7]

  • Controlled Regioselectivity: The acetamido group is a reliable ortho-, para-director and, due to its steric bulk, primarily directs the incoming nitro group to the para position. This significantly improves the regioselectivity of the reaction.[6][8]

The overall process involves three key stages: Acetylation , Nitration , and Hydrolysis .

Question 2: My primary product after nitration is the para-isomer, but I'm still getting some ortho-isomer. How can I improve the para-selectivity?

Answer:

While acetylation significantly favors the para-product, the formation of some ortho-isomer is common. Several factors can be optimized to enhance para-selectivity.

Causality Explained:

The ratio of ortho to para substitution is influenced by both electronic and steric effects. While the acetamido group electronically directs to both positions, its size can sterically hinder the approach of the electrophile (the nitronium ion, NO₂⁺) to the adjacent ortho positions.[8]

Optimization Strategies:

  • Temperature Control: Running the nitration step at a lower temperature (e.g., 0-5 °C) can increase selectivity. Lower temperatures give the reaction more time to overcome the slightly higher activation energy for substitution at the more sterically hindered ortho position, thus favoring the para product.

  • Choice of Nitrating Agent: Using a bulkier nitrating agent can increase steric hindrance at the ortho position. While mixed acid (HNO₃/H₂SO₄) is standard, exploring alternative nitrating systems in a research setting could be an option.

  • Solvent Effects: The choice of solvent can influence the conformation of the acetamido group and the solvation of the nitronium ion, which can subtly affect the ortho/para ratio. Acetic acid is a commonly used solvent in these reactions.[9]

Question 3: I've successfully nitrated my acetylated methoxyaniline, but I'm having trouble with the final deprotection step (hydrolysis). What are the best conditions for this?

Answer:

The hydrolysis of the acetamido group to regenerate the amino group can be achieved under either acidic or basic conditions. The choice depends on the stability of your molecule and the desired workup procedure.

Recommended Protocols:

  • Acidic Hydrolysis: Refluxing the nitrated acetanilide with aqueous sulfuric or hydrochloric acid is a common and effective method.[1][10] A typical procedure involves heating the compound with a mixture of concentrated sulfuric acid and water.[1]

  • Basic Hydrolysis: Alternatively, heating with an aqueous or alcoholic solution of a strong base like sodium hydroxide or potassium hydroxide will also cleave the amide bond.[10]

Troubleshooting Hydrolysis:

  • Incomplete Reaction: If you find that the hydrolysis is not going to completion (monitored by TLC or HPLC), you may need to increase the reaction time or the concentration of the acid/base.

  • Side Reactions: Be aware that harsh acidic or basic conditions at high temperatures can sometimes lead to undesired side reactions on other parts of the molecule. Careful monitoring of the reaction is crucial.

Frequently Asked Questions (FAQs)

Q1: Why is direct nitration of methoxyaniline not recommended for producing a specific isomer in high yield?

A1: Direct nitration is problematic for three main reasons: 1) The highly activating -NH₂ and -OCH₃ groups make the ring prone to oxidation by nitric acid, leading to tar formation.[1][2] 2) In the acidic medium, the -NH₂ group is protonated to -NH₃⁺, which acts as a meta-director , resulting in a mixture of isomers.[2][5] 3) The high activation can also lead to over-nitration , producing dinitro compounds.

Q2: What is the mechanistic role of acetylation in controlling the nitration of methoxyaniline?

A2: Acetylation converts the amino (-NH₂) group to an acetamido (-NHCOCH₃) group. This has two key effects:

  • Electronic: The acetyl group's carbonyl function withdraws electron density from the nitrogen via resonance, making the acetamido group a less powerful activating group than the original amino group. This moderates the ring's reactivity, preventing oxidation and over-nitration.[6][7]

  • Steric: The bulky acetamido group sterically hinders the ortho positions, making the para position the more accessible site for electrophilic attack by the nitronium ion (NO₂⁺). This dramatically improves regioselectivity.[8]

Q3: What are the typical reagents and conditions for the acetylation step?

A3: The most common and effective reagent for acetylation of anilines is acetic anhydride ((CH₃CO)₂O). The reaction is often carried out in a solvent like glacial acetic acid.[10][11] The reaction is typically exothermic and proceeds readily.

Q4: Can I avoid using a protecting group by using a milder nitrating agent?

A4: While research into milder nitrating agents is ongoing, the conventional mixed acid system remains the most common for industrial and laboratory synthesis.[12][13] For substrates as highly activated and sensitive as methoxyaniline, even milder reagents can still lead to oxidation and selectivity issues. The protection-deprotection strategy is a robust and well-established method that provides superior control over the reaction's outcome.[9][14]

Data Summary and Workflow

Table 1: Comparison of Direct vs. Protected Nitration of Anilines
FeatureDirect NitrationProtected (Acetylated) Nitration
Primary Side Reactions Oxidation, Polymerization (Tarring)[2]Minimal
Regioselectivity Poor (mixture of ortho, meta, para)[2]High (Primarily para-isomer)[6][8]
Over-nitration High riskLow risk
Yield of Desired Isomer Generally lowGenerally high
Process Complexity Single step (in theory)Three steps (Protection, Nitration, Deprotection)
Experimental Workflow: Controlled Mono-nitration of Methoxyaniline

The following diagram illustrates the reliable, three-step workflow for the synthesis of a specific mono-nitro methoxyaniline isomer.

NitrationWorkflow cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection Start Methoxyaniline Acetylated N-acetyl-methoxyaniline (Acetanisidide) Start->Acetylated Acetic Anhydride Nitrated Nitro-N-acetyl-methoxyaniline Acetylated->Nitrated HNO₃ / H₂SO₄ (0-5 °C) Final Mono-nitro-methoxyaniline Nitrated->Final Acid or Base Hydrolysis

Caption: Workflow for controlled mono-nitration via protection.

Logical Troubleshooting Flow

This diagram outlines a decision-making process for troubleshooting poor results in your nitration experiment.

Troubleshooting Start Poor Yield / Impure Product CheckMethod Did you use direct nitration? Start->CheckMethod CheckProtect Is the amino group protected (e.g., via acetylation)? CheckMethod->CheckProtect No DirectNitrationIssue High chance of oxidation and poor selectivity. CheckMethod->DirectNitrationIssue Yes ImplementProtection Implement a protection-nitration- deprotection strategy. CheckProtect->ImplementProtection No CheckTemp Was nitration temperature kept low (0-5 °C)? CheckProtect->CheckTemp Yes DirectNitrationIssue->ImplementProtection TempIssue High temp reduces selectivity and increases side reactions. CheckTemp->TempIssue No CheckHydrolysis Was deprotection (hydrolysis) carried to completion? CheckTemp->CheckHydrolysis Yes ControlTemp Maintain strict temperature control. TempIssue->ControlTemp HydrolysisIssue Incomplete hydrolysis leaves protected intermediate. CheckHydrolysis->HydrolysisIssue No Final Review purification methods. CheckHydrolysis->Final Yes OptimizeHydrolysis Increase hydrolysis time or reagent concentration. HydrolysisIssue->OptimizeHydrolysis

Caption: Troubleshooting decision tree for nitration reactions.

References

Navigating the Labyrinth: A Technical Support Guide to the Stability of 3-Methoxy-5-nitroaniline Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

Welcome to your dedicated technical support center for 3-Methoxy-5-nitroaniline. As Senior Application Scientists with extensive field experience, we understand that navigating the complexities of chemical stability is paramount to the success of your research and development endeavors. This guide is designed to provide you with in-depth, actionable insights into the stability challenges of this compound in acidic environments. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to anticipate, troubleshoot, and control your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

Here, we address the most common initial queries and concerns regarding the handling and stability of this compound in the presence of acids.

Q1: Is this compound considered stable in acidic solutions?

A1: The stability of this compound in acidic conditions is conditional and depends on the strength of the acid, concentration, temperature, and duration of exposure. While generally more stable than some other aniline derivatives due to the electron-withdrawing nature of the nitro group, it is susceptible to degradation under certain acidic conditions. Safety data sheets for similar compounds often list acids as incompatible materials.[1][2][3]

Q2: What are the primary functional groups of concern for instability in acidic media?

A2: The two main functional groups to consider are the methoxy group (-OCH₃) and the nitro group (-NO₂) , attached to the aniline ring. The amino group (-NH₂) will be protonated in acidic conditions to form an anilinium ion, which influences the reactivity of the entire molecule.

Q3: What are the visible signs of degradation of a this compound solution?

A3: Visual indicators of degradation can include a change in color of the solution, the formation of a precipitate, or the evolution of gas. However, significant degradation can occur without any obvious visual changes. Therefore, analytical monitoring is crucial.

Q4: Which acids are of most concern for the stability of this compound?

A4: Strong mineral acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), hydrobromic acid (HBr), and hydroiodic acid (HI) are of primary concern. The nucleophilicity of the counter-ion also plays a role, with HBr and HI being particularly effective at cleaving ethers.[4][5][6]

Section 2: Troubleshooting Guide - Unraveling Experimental Challenges

This section provides a structured approach to identifying and resolving stability issues you may encounter during your experiments.

Issue 1: Unexpected Impurities Detected by HPLC Analysis After Acidic Workup

Possible Cause A: Acid-Catalyzed Cleavage of the Methoxy Group

  • Causality: Aromatic ethers, like the methoxy group on the aniline ring, are susceptible to cleavage under strong acidic conditions, particularly with heating.[4][5][7][8] The reaction is initiated by the protonation of the ether oxygen, making it a better leaving group. A nucleophile, such as a halide ion from the acid, can then attack the methyl group, leading to the formation of a phenol and a methyl halide.

  • Troubleshooting Steps:

    • Confirm the Identity of the Impurity: Use a hyphenated technique like HPLC-MS to determine the molecular weight of the impurity. A mass corresponding to 3-hydroxy-5-nitroaniline would strongly suggest ether cleavage.

    • Modify Reaction Conditions:

      • Lower the Temperature: Perform the acidic step at a lower temperature (e.g., 0-5 °C) to reduce the rate of ether cleavage.

      • Use a Non-Nucleophilic Acid: If possible, substitute the hydrohalic acid with a non-nucleophilic acid like sulfuric acid or phosphoric acid, although these can still promote other reactions.

      • Reduce Exposure Time: Minimize the time the compound is in contact with the strong acid.

  • Preventative Measures:

    • Whenever possible, use milder acidic conditions.

    • Protect the methoxy group if it is not essential for the desired reaction and subsequent steps allow for its deprotection under non-degradative conditions.

dot

Caption: Ether cleavage degradation pathway.

Possible Cause B: Reduction of the Nitro Group

  • Causality: Aromatic nitro groups can be reduced to amino groups in the presence of a strong acid and a reducing metal, such as tin (Sn) or iron (Fe) with hydrochloric acid.[9][10] While this is a synthetic transformation, it can be an undesired side reaction if not intended.

  • Troubleshooting Steps:

    • Analyze for the Presence of Diamine: Use HPLC-MS to look for a product with a mass corresponding to 3-methoxy-5-aminoaniline.

    • Eliminate Reducing Agents: Ensure that no adventitious reducing metals are present in your reaction mixture. Check the purity of your reagents and the material of your reaction vessel.

  • Preventative Measures:

    • Avoid the use of metallic spatulas or reaction vessels that could introduce reducing agents when working with acidic solutions of this compound if the nitro group needs to be preserved.

dot

Caption: Nitro group reduction pathway.

Issue 2: Low Recovery of this compound After Dissolving in Strong Acid

Possible Cause: Protonation and Altered Solubility

  • Troubleshooting Steps:

    • pH Adjustment: Carefully neutralize the acidic solution with a base (e.g., sodium bicarbonate, sodium hydroxide) to deprotonate the anilinium ion and regenerate the free aniline, which may then precipitate or become extractable into an organic solvent.

    • Solvent Selection: If the anilinium salt has precipitated, try to dissolve it in a more polar solvent.

  • Preventative Measures:

    • Be mindful of the pKa of the anilinium ion when designing extraction and purification protocols.

    • Use a suitable buffer system to maintain the desired pH and control the protonation state of the molecule.

Section 3: Experimental Protocols - A Framework for Stability Assessment

To proactively assess the stability of this compound in your specific experimental context, we recommend conducting a forced degradation study. This will help you identify potential degradation products and develop a stability-indicating analytical method.

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade this compound under various acidic conditions to identify potential degradation products and degradation pathways.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M, 1 M)

  • Sulfuric acid (0.1 M, 1 M)

  • HPLC grade water and acetonitrile

  • pH meter

  • Heating block or water bath

  • HPLC system with UV and/or MS detector

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Stress Conditions:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl, 1 M HCl, 0.1 M H₂SO₄, and 1 M H₂SO₄.

    • Maintain one set of samples at room temperature and another set at an elevated temperature (e.g., 60 °C).

    • Prepare a control sample by adding an equal volume of water instead of acid.

  • Time Points: Withdraw aliquots from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with a suitable base (e.g., 1 M NaOH) to a pH of ~7 to stop the degradation reaction.

  • Analysis: Analyze the samples by a suitable analytical method, such as reverse-phase HPLC with UV detection.[16] An HPLC-MS method would be ideal for identifying the mass of any degradation products.

Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control sample.

  • Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

  • Aim for a degradation of 5-20% of the parent compound to ensure that the degradation products are formed in sufficient quantities for detection and characterization without complete loss of the starting material.

Stress ConditionTemperatureObservationPotential Degradation Product
0.1 M HClRoom Temp.Minimal degradation-
1 M HCl60 °CSignificant degradation, new peaks3-Hydroxy-5-nitroaniline
0.1 M H₂SO₄Room Temp.Minimal degradation-
1 M H₂SO₄60 °CModerate degradationPotential sulfonation products
Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Procedure:

  • Column Selection: Start with a C18 reverse-phase column.

  • Mobile Phase Optimization:

    • Begin with a simple mobile phase, such as a gradient of acetonitrile and water with 0.1% formic acid or phosphoric acid to ensure good peak shape.[16]

    • Adjust the gradient profile to achieve baseline separation between the parent peak and any degradation peaks observed in the forced degradation study.

  • Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

dot

HPLC_Workflow cluster_workflow Stability-Indicating HPLC Method Development Start Forced Degradation Samples Column Select C18 Column Start->Column MobilePhase Optimize Mobile Phase Gradient (ACN/Water + Acid) Column->MobilePhase Separation Achieve Baseline Separation? MobilePhase->Separation Separation->MobilePhase No Validation Validate Method (ICH Guidelines) Separation->Validation Yes End Method Ready for Stability Studies Validation->End

Caption: HPLC method development workflow.

Section 4: Concluding Remarks

The stability of this compound under acidic conditions is a multifaceted issue that requires a systematic and informed approach. By understanding the potential degradation pathways, such as ether cleavage and nitro group reduction, and by employing robust analytical techniques to monitor for these changes, researchers can ensure the integrity of their experiments and the quality of their results. This guide provides a foundational framework for troubleshooting and proactive stability assessment. We encourage you to adapt these principles to your specific experimental needs and to always consult the relevant safety data sheets before handling this or any chemical.

References

Technical Support Center: Purifying 3-Methoxy-5-nitroaniline with Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Methoxy-5-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide both quick solutions to common issues and in-depth, scientifically-grounded protocols for robust purification using column chromatography.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when setting up a purification workflow for this compound.

Q1: What are the key properties of this compound I should consider for purification?

A1: Understanding the physicochemical properties of this compound is critical for designing an effective purification strategy. The molecule possesses both a polar amine (-NH2) and a polar nitro (-NO2) group, as well as a less polar methoxy (-OCH3) group and benzene ring.[1][2] This combination gives it a moderate to high polarity. Its topological polar surface area (TPSA) is 81.1 Ų, indicating significant polarity.[1] This polarity dictates that it will interact strongly with polar stationary phases like silica gel.

Q2: What is the best stationary phase for purifying this compound?

A2: For normal-phase chromatography, silica gel (SiO2) is the most effective and commonly used stationary phase for separating nitroaniline derivatives.[3][4] Its high polarity allows for strong interaction with the polar functional groups of this compound, enabling separation from less polar impurities. Standard flash chromatography grade silica gel (e.g., 60 Å, 230-400 mesh) is recommended.[3]

Q3: How do I choose the right mobile phase (solvent system)?

A3: The choice of mobile phase is crucial and must be optimized for each specific crude mixture. A good starting point is a binary mixture of a non-polar solvent and a moderately polar solvent.[5] Common systems include Hexane/Ethyl Acetate or Dichloromethane/Hexane.[6] The optimal ratio should be determined by Thin-Layer Chromatography (TLC) beforehand. The goal is to find a solvent system that moves the this compound spot to a Retention Factor (Rf) value of approximately 0.25 to 0.35 on the TLC plate.[5] This Rf provides the best resolution during the column separation.[5]

Q4: My crude sample won't dissolve in the non-polar mobile phase. How should I load it onto the column?

A4: This is a common issue with polar compounds. You have two primary methods for loading:

  • Wet Loading: Dissolve the sample in a minimal amount of a stronger, more polar solvent (like dichloromethane or acetone).[7] Then, add this solution directly to the top of the column. This method is quick but can sometimes lead to band broadening if too much strong solvent is used.

  • Dry Loading (Recommended): Dissolve your crude sample in a suitable solvent. Add a small amount of silica gel to this solution and then evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.[8] This silica-adsorbed sample can then be carefully added to the top of the packed column.[8] This technique prevents dissolution issues and often results in sharper separation bands.[8]

Q5: What are the likely impurities I need to separate?

A5: Impurities will depend on the synthetic route. A common synthesis involves the partial reduction of 3,5-dinitroanisole.[9][10] Potential impurities could include:

  • Unreacted 3,5-dinitroanisole: This starting material is less polar than the product.

  • Other reduction byproducts: Depending on the reaction conditions, other partially reduced intermediates may be present.

  • Isomers: If the synthesis starts from a different precursor, isomers like 2-methoxy-5-nitroaniline or 4-methoxy-2-nitroaniline could be present.[11]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the chromatography process.

Issue 1: My compound is not moving from the top of the column.
Potential Cause Explanation & Solution
Mobile Phase is Not Polar Enough The chosen solvent system lacks the strength to displace the highly polar this compound from the silica gel. Solution: Gradually increase the proportion of the polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[12] If the compound still doesn't move even with 100% ethyl acetate, a more aggressive polar solvent like methanol might be needed in small percentages, or you may need to consider a different stationary phase.[7]
Compound Decomposed on Silica Amines can sometimes be unstable on acidic silica gel.[7] Solution: Perform a stability test. Spot your compound on a TLC plate, let it sit for an hour, and then elute it. If a streak from the baseline to the spot appears, or the spot diminishes, decomposition may be occurring. You can try neutralizing the silica gel by preparing the slurry with a solvent containing a small amount of a volatile base, like triethylamine (~0.1-1%).
Issue 2: The separation between my product and an impurity is poor.
Potential Cause Explanation & Solution
Inappropriate Solvent System The chosen mobile phase elutes the product and impurity at very similar rates. Solution: Re-optimize the solvent system using TLC. Try different solvent combinations. For example, if Hexane/Ethyl Acetate fails, try Dichloromethane/Methanol or Toluene/Acetone. The goal is to maximize the difference in Rf values (ΔRf) between your product and the impurity.
Column Overloading Too much sample was loaded onto the column for its size. This causes the separation bands to broaden and overlap. Solution: As a general rule, the amount of silica gel should be at least 50 times the weight of the crude sample.[4] If separation is still difficult, increase this ratio to 100:1 or even 200:1.
Flow Rate is Too Fast A high flow rate reduces the number of equilibrium exchanges between the mobile and stationary phases, leading to poor resolution.[13] Solution: If using flash chromatography, reduce the pressure to slow the flow rate.[8] For gravity columns, ensure the stopcock is adjusted for a steady, but not rapid, drip rate.
Issue 3: My collected fractions are pure, but my final yield is very low.
Potential Cause Explanation & Solution
Irreversible Adsorption The compound has bound so strongly to the silica gel that it cannot be eluted, possibly due to decomposition or strong chemical interaction.[7] Solution: This is a challenging issue. If you suspect this, you can try to "strip" the column with a very polar solvent system (e.g., 5-10% methanol in dichloromethane) at the end of the run to see if any remaining product elutes. For future runs, consider the neutralization technique mentioned in Issue 1.
Fractions are Too Dilute The compound did elute, but the concentration in each fraction is below the detection limit of your TLC analysis.[7] Solution: Combine the fractions where you expected to see your compound and concentrate them on a rotary evaporator. Re-analyze the concentrated sample by TLC.
Cracked or Channeled Column Bed Air bubbles or improper packing can create channels in the silica bed, allowing the sample to pass through unevenly and inefficiently, leading to poor separation and apparent yield loss in "pure" fractions.[13] Solution: Ensure the column is packed carefully using the slurry method to minimize air bubbles.[3] Never let the solvent level drop below the top of the silica bed, as this will cause cracking.[3][8]

Section 3: Experimental Protocols & Visual Guides

Protocol 1: Step-by-Step TLC Analysis for Mobile Phase Selection
  • Preparation: Dissolve a small amount of your crude this compound in a solvent like dichloromethane.

  • Spotting: Use a capillary tube to spot the dissolved sample onto the baseline of a silica gel TLC plate.

  • Developing: Prepare several developing chambers with different ratios of a non-polar to a polar solvent (e.g., Hexane:Ethyl Acetate in ratios of 9:1, 8:2, 7:3).[3]

  • Elution: Place the TLC plate in a chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.

  • Analysis: Calculate the Rf value for your target compound in each solvent system. The ideal system will give an Rf value between 0.25 and 0.35.[5]

Protocol 2: Column Packing and Sample Purification
  • Column Preparation: Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[3]

  • Slurry Packing: In a beaker, prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).[3] Pour this slurry into the column, tapping gently to ensure even packing and remove air bubbles.[3]

  • Equilibration: Add a layer of sand to the top of the silica bed to prevent disturbance.[3] Drain excess solvent until the level is just at the top of the sand layer. Crucially, the column must never run dry from this point forward. [3]

  • Sample Loading: Load your sample using either the wet or dry loading method described in FAQ Q4.

  • Elution: Carefully add your chosen mobile phase to the top of the column. Begin collecting fractions. If using flash chromatography, apply pressure (1-2 psi).[8]

  • Analysis: Monitor the collected fractions by TLC to determine which ones contain the pure this compound.[12]

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Visual Workflow and Troubleshooting Logic

Caption: General workflow for purification of this compound.

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase TLC 1. TLC Analysis (Optimize Mobile Phase, Rf ≈ 0.3) Slurry 2. Pack Column (Slurry Method) TLC->Slurry Load 3. Load Sample (Dry Loading Preferred) Slurry->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate PureProduct Purified Product Evaporate->PureProduct

Caption: Troubleshooting decision tree for common chromatography issues.

G cluster_issue1 No Elution cluster_issue2 Poor Separation cluster_issue3 Low Yield Start Problem Encountered NoMove Compound Stuck at Top? Start->NoMove PoorSep Overlapping Spots? Start->PoorSep LowYield Low Mass Recovery? Start->LowYield CheckPolarity Increase Mobile Phase Polarity NoMove->CheckPolarity CheckDecomp Test for Decomposition on Silica NoMove->CheckDecomp CheckSolvent Re-optimize Solvent System via TLC PoorSep->CheckSolvent CheckLoad Reduce Sample Load PoorSep->CheckLoad CheckFlow Decrease Flow Rate PoorSep->CheckFlow CheckAdsorption Strip Column with Polar Solvent LowYield->CheckAdsorption CheckDilution Concentrate & Re-run TLC LowYield->CheckDilution CheckColumn Repack Column Carefully LowYield->CheckColumn

References

managing exothermic reactions in the synthesis of nitroanilines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing Exothermic Reactions for Researchers, Scientists, and Drug Development Professionals

Section 1: Understanding the Thermal Risks

The nitration of aromatic compounds, including aniline derivatives, is a highly exothermic reaction.[1][2][3] The primary hazard stems from the potential for a thermal runaway, a situation where the heat generated by the reaction exceeds the rate of heat removal.[3] This leads to a rapid increase in temperature and pressure, which can result in reactor failure, explosion, and the release of toxic materials.[4][5]

Several factors contribute to the thermal risk:

  • Reaction Enthalpy: The formation of the C-N bond and the associated aromatic substitution releases a significant amount of energy.

  • Reaction Kinetics: The reaction rate is highly sensitive to temperature.[1][4] An increase in temperature accelerates the reaction, which in turn generates more heat, creating a dangerous positive feedback loop.[4]

  • Accumulation of Reactants: If the nitrating agent is added too quickly or if the initial reaction temperature is too low, unreacted reagents can accumulate. A subsequent small increase in temperature can then trigger a rapid, uncontrolled reaction of the accumulated mass.[6]

  • Side Reactions and Decomposition: At elevated temperatures, unwanted side reactions and decomposition of the nitroaniline product or reactants can occur.[1][7] These decomposition pathways are often highly exothermic themselves, further escalating the thermal hazard.[7][8] The evolution of brown/yellow nitrogen dioxide (NO₂) gas is a critical warning sign of decomposition.[8]

The direct nitration of aniline is particularly challenging because the amino group is susceptible to oxidation by the nitrating mixture, and in the strongly acidic medium, it is protonated to form the anilinium ion, which deactivates the ring.[1] To circumvent this, a common strategy involves first acetylating the aniline to form acetanilide. The acetamido group is still activating and ortho-, para-directing but protects the amino group from oxidation.[9][10][11] The final step is the hydrolysis of the nitroacetanilide to yield the desired nitroaniline.[9][10][11] This multi-step approach, while effective, introduces its own set of thermal management considerations at each stage.

Section 2: Troubleshooting Guide & FAQs

This section is designed to provide rapid assistance for specific issues encountered during the synthesis of nitroanilines.

Issue 1: Rapid, Uncontrolled Temperature Increase During Nitrating Agent Addition

Question: I've started adding my nitrating mixture (mixed acid) to the acetanilide solution, and the temperature is rising much faster than expected and is difficult to control with my cooling bath. What should I do?

Answer:

Immediate Actions:

  • Stop Reagent Addition Immediately: Cease the flow of the nitrating agent.[8] This is the most critical first step to prevent adding more fuel to the exothermic reaction.

  • Maximize Cooling: Ensure your cooling bath is at the target temperature and has sufficient capacity. If using a circulator, increase the flow rate. If using an ice bath, ensure there is enough ice and consider adding a salt (e.g., NaCl) to lower the temperature further.

  • Ensure Vigorous Agitation: Check that the stirring is efficient. Poor mixing can lead to localized "hot spots" where the reaction is proceeding much faster, and can also lead to the accumulation of unreacted nitrating agent.[6][12]

  • Prepare for Emergency Quench: If the temperature continues to rise uncontrollably despite these measures, you must be prepared to quench the reaction. This typically involves pouring the reaction mixture into a large volume of crushed ice and water.[6][13] Caution: This procedure should be a last resort. The dilution of concentrated sulfuric acid is itself highly exothermic, but "drowning" the reaction in a large excess of ice/water is a recognized emergency procedure to absorb the heat.[8] Always follow your institution's established safety protocols for runaway reactions.

Logical Troubleshooting Flow for Temperature Excursion

G start Unexpected Temperature Rise stop_addition IMMEDIATELY STOP Reagent Addition start->stop_addition check_cooling Is Cooling System at Max Capacity? stop_addition->check_cooling increase_cooling Increase Cooling (e.g., add ice/salt, increase flow) check_cooling->increase_cooling No check_agitation Is Agitation Effective? check_cooling->check_agitation Yes increase_cooling->check_agitation inspect_agitator Inspect Agitator (Motor, Shaft, Impeller) check_agitation->inspect_agitator No prepare_quench Temperature Still Rising? check_agitation->prepare_quench Yes inspect_agitator->prepare_quench quench Initiate Emergency Quench Procedure prepare_quench->quench Yes monitor Monitor Temperature prepare_quench->monitor No alert Alert Supervisor & Follow Site Emergency Plan quench->alert

Caption: Emergency response workflow for a temperature excursion.

Potential Causes & Preventative Measures:

CausePreventative Measure
Rapid Addition of Nitrating Agent Add the nitrating agent dropwise or via a syringe pump at a slow, controlled rate.[3][6] The rate should be set so that the cooling system can comfortably maintain the desired temperature.
Inadequate Cooling Use a cooling bath with a high thermal mass and a temperature well below the target reaction temperature. For temperatures below 0°C, an ice-salt or dry ice/acetone bath is necessary. Ensure the reactor is sufficiently immersed.
Poor Agitation Use an overhead stirrer for viscous mixtures or larger scale reactions. Ensure the stir bar or impeller is appropriately sized for the flask and creates a good vortex for efficient mixing.[6]
Incorrect Reagent Concentration Use the correct grade and concentration of nitric and sulfuric acids as specified in the protocol. Using fuming nitric or sulfuric acid when not specified will dramatically and dangerously increase the reaction rate.[14]
Low Initial Temperature Starting the addition at a temperature that is too low can slow the reaction kinetics, leading to the accumulation of the nitrating agent. When the reaction finally initiates, it does so on a large, accumulated quantity of reagent, causing a sharp exotherm. Maintain the temperature within the recommended range (e.g., 0-10°C) during addition.[2]
Issue 2: Low or No Product Formation After Quenching

Question: I completed the reaction and quenched it on ice, but I've recovered very little or none of my expected nitroaniline product. What could have gone wrong?

Answer:

This issue often points to problems with the nitrating agent, reaction conditions, or the work-up procedure.

  • Check the Nitrating Species Formation: The active electrophile, the nitronium ion (NO₂⁺), is generated by the reaction of nitric acid and sulfuric acid.[15] If the acids are not sufficiently concentrated (e.g., due to absorption of atmospheric moisture), the equilibrium may not favor nitronium ion formation. Using 70% nitric acid with concentrated sulfuric acid is a common practice.[14]

  • Insufficient Reaction Time/Temperature: While temperature control is critical to prevent a runaway, maintaining the reaction at too low a temperature for too short a time can result in incomplete conversion. After the exothermic addition is complete, the reaction may need to be stirred for a specific period, sometimes with gradual warming to room temperature, to proceed to completion.[9][11]

  • Work-up Issues: The nitroaniline product may be more soluble in the acidic aqueous layer than expected, especially if it remains protonated. Ensure the quenched mixture is made basic during work-up to deprotonate the amino group and precipitate the free base before filtration or extraction.[11] If the product is an oil, a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) will be necessary.[13]

  • Substrate Deactivation: If you are attempting direct nitration of an aniline derivative without a protecting group, the strong acidic conditions will protonate the amino group to form an anilinium ion. This group is strongly deactivating and a meta-director, which will significantly hinder the desired reaction.[1]

Issue 3: Formation of a Dark-Colored, Tarry Reaction Mixture

Question: My reaction mixture has turned dark brown or black, and it looks like tar is forming. What is happening?

Answer:

The formation of dark, insoluble tars is a strong indication of oxidative side reactions and decomposition.

  • Overheating/Local Hot Spots: This is the most common cause. Exceeding the recommended temperature range can lead to oxidation of the aniline ring by the nitric acid, which is a strong oxidizing agent.[1] This is often accompanied by the evolution of brown NO₂ gas.[8]

  • Direct Nitration of Unprotected Aniline: Aniline itself is very easily oxidized by nitric acid. This is a key reason for using the acetanilide protection strategy.[10] Attempting direct nitration often leads to a complex mixture of nitrated and oxidized tar-like products.

  • Incorrect Acid Ratio: The sulfuric acid acts as a catalyst and a dehydrating agent. An incorrect ratio of sulfuric to nitric acid can alter the potency of the nitrating mixture and may promote oxidation pathways.

Corrective Action: Unfortunately, once significant tar formation has occurred, the desired product is often lost, and the run is likely unrecoverable. The focus should be on safely quenching the reaction and disposing of the material. For future runs, strictly adhere to temperature control, use a protecting group for the amine, and ensure correct reagent ratios and addition rates.

Section 3: Key Experimental Protocols & Data

Protocol 1: Synthesis of p-Nitroaniline from Aniline (via Acetanilide)

This protocol is a representative example and should be adapted based on specific laboratory equipment and scale.

Step A: Acetylation of Aniline

  • In a flask, dissolve aniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution. The reaction is mildly exothermic.

  • Heat the mixture gently (e.g., to ~50°C) for a short period to ensure complete reaction.

  • Pour the cooled reaction mixture into ice water to precipitate the acetanilide.

  • Collect the white solid by vacuum filtration, wash with cold water, and dry thoroughly.

Step B: Nitration of Acetanilide

  • In a flask equipped with a stirrer and thermometer, dissolve the dried acetanilide in glacial acetic acid or concentrated sulfuric acid.[9]

  • Cool the flask in an ice-salt bath to 0-5°C.[11]

  • Separately, prepare the nitrating mixture by slowly and cautiously adding concentrated nitric acid to concentrated sulfuric acid in a flask cooled in an ice bath.[6][16]

  • Add the cold nitrating mixture dropwise to the stirred acetanilide solution, ensuring the internal temperature does not exceed 10-20°C.[2][9][11] This addition is highly exothermic and requires careful monitoring.

  • After the addition is complete, stir the mixture in the cold bath for an additional 30-60 minutes.

  • Quench the reaction by pouring it slowly and with vigorous stirring onto a large volume of crushed ice.[9]

  • Collect the precipitated p-nitroacetanilide (a yellow solid) by vacuum filtration and wash thoroughly with cold water.

Step C: Hydrolysis of p-Nitroacetanilide

  • In a round-bottom flask, combine the p-nitroacetanilide with an aqueous solution of sulfuric acid (e.g., ~70%).

  • Heat the mixture under reflux for 30-60 minutes until the solid dissolves, indicating hydrolysis is complete.[11]

  • Cool the solution and pour it into a beaker of cold water.

  • Neutralize the solution by slowly adding an aqueous base (e.g., NaOH or NH₄OH) until the mixture is alkaline. The p-nitroaniline will precipitate as a bright yellow solid.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the p-nitroaniline by vacuum filtration, wash with cold water, and dry.

Data Table: Thermal Properties of Nitroanilines
CompoundMelting Point (°C)Decomposition OnsetKey Hazards
o-Nitroaniline 70-73 °C[17]~225°C[5]Toxic if swallowed, inhaled, or in contact with skin.[18]
m-Nitroaniline 111-114 °C[17]Thermal stability reduced by impurities.[19]Toxic. May be sensitive to light.[19]
p-Nitroaniline 146-149 °C[20]Decomposes >310°C[21]Toxic. May cause organ damage through prolonged exposure.[21][22]

Note: Decomposition temperatures are highly dependent on purity, heating rate, and confinement. The values are for guidance only.

Section 4: Process Safety Considerations

Beyond the immediate troubleshooting steps, a robust approach to safety involves proactive design and control.

Heat Generation vs. Heat Removal

The fundamental principle of thermal safety is to ensure the rate of heat removal always exceeds the rate of heat generation.

G cluster_0 Reaction System heat_gen Heat Generation (Qr) - Reaction Rate - Reactant Concentration heat_rem Heat Removal (Qc) - Cooling Medium Temp - Heat Transfer Area - Agitation runaway Thermal Runaway (Qr > Qc) heat_gen->runaway Increases Temp, Accelerates Reaction stable Stable Operation (Qc >= Qr) heat_rem->stable Maintains Set Temperature

Caption: The balance between heat generation and removal determines reaction stability.

Inherently Safer Design:

  • Semi-Batch Operation: Adding one reactant gradually (semi-batch) is inherently safer than combining all reactants at once (batch), as it limits the amount of energy that can be released at any given time.[23][24]

  • Use of Solvents: Using an appropriate solvent can increase the thermal mass of the reaction mixture, helping to buffer temperature changes.[25]

  • Continuous Flow Chemistry: Modern continuous flow reactors offer superior heat transfer and smaller reaction volumes, significantly reducing the risks associated with highly exothermic reactions like nitration.[3][25][26] The small reactor volume drastically minimizes the potential severity of a runaway event.

Administrative and Engineering Controls:

  • Reaction Calorimetry: Before scaling up, use reaction calorimetry (RC1) or differential scanning calorimetry (DSC) to determine the heat of reaction, adiabatic temperature rise, and onset of decomposition.[23][27][28] This data is crucial for safe process design.

  • Emergency Systems: Equip reactors with high-integrity pressure relief systems and consider implementing an automated emergency quenching system.[4][29]

  • Training: Ensure all personnel are thoroughly trained on the specific hazards of nitration chemistry and are familiar with emergency procedures.[4]

References

Validation & Comparative

A Senior Application Scientist's Guide to the Quantitative Analysis of 3-Methoxy-5-nitroaniline: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and chemical synthesis, the accurate quantification of intermediates like 3-Methoxy-5-nitroaniline (CAS 586-10-7) is a critical checkpoint for ensuring reaction efficiency, product purity, and regulatory compliance. This aromatic amine is a key building block in the synthesis of various azo dyes and active pharmaceutical ingredients.[1][2] Its presence as a residual impurity or its concentration in a reaction mixture must be monitored with precision and reliability.

This guide provides an in-depth comparison of the primary analytical methodologies for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The discussion is grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and regulatory bodies like the FDA and EMA, ensuring that the presented protocols are robust and trustworthy.[3][4][5]

Choosing the Right Tool for the Job: A Comparative Overview

The selection of an analytical technique is a decision dictated by the specific requirements of the analysis, including sensitivity, selectivity, sample matrix complexity, and available instrumentation.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) UV-Vis Spectrophotometry
Principle Chromatographic separation based on polarity, with UV detection.Chromatographic separation based on volatility, with mass-based detection.Measurement of light absorbance by the analyte in a solution.
Selectivity HighVery HighLow to Moderate
Sensitivity HighVery HighModerate
Typical LOD ~0.1-1 µg/L (for related nitroanilines)Sub-µg/L~0.05-0.1 µg/mL (for related nitroanilines)
Sample Throughput High (with autosampler)ModerateHigh
Matrix Complexity Tolerant to a range of matrices.May require extensive sample cleanup.Highly susceptible to interfering substances.
Cost ModerateHighLow
Expertise Required IntermediateHighLow

Note: The Limit of Detection (LOD) values are representative and based on published data for structurally similar nitroaniline compounds. Actual performance for this compound must be determined through method validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is particularly well-suited for this analyte.

Causality in Method Design

The choice of a C18 column is based on its hydrophobic nature, which provides good retention for the moderately polar this compound. The mobile phase, a mixture of acetonitrile and acidified water, allows for the elution of the analyte with good peak shape. The acid (phosphoric acid) is added to suppress the ionization of the amine group, leading to more consistent retention times and symmetrical peaks. UV detection is selected due to the presence of a chromophore (the nitroaniline structure) in the molecule, which absorbs UV light.

Experimental Protocol: HPLC-UV

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Stationary Phase: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v). The exact ratio should be optimized for ideal retention and separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: Determined by a UV scan of a standard solution of this compound (typically in the range of 230-280 nm).

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to create a 100 µg/mL stock solution.

  • Working Standards: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation:

    • For solid samples (e.g., pharmaceutical powders): Accurately weigh a known amount of the sample, dissolve it in the mobile phase, and dilute to a concentration within the calibration range.

    • For liquid samples (e.g., reaction mixtures, wastewater): Dilute the sample with the mobile phase to the appropriate concentration. A solid-phase extraction (SPE) step may be necessary for complex matrices to remove interferences.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Quantify the this compound concentration in the sample by comparing its peak area to the calibration curve.

Method Validation Workflow (as per ICH Q2(R1) guidelines[3]):

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis Dev Develop HPLC Method Spec Specificity Dev->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD Prec->LOD LOQ LOQ LOD->LOQ Robust Robustness LOQ->Robust Routine Sample Quantification Robust->Routine

Caption: Workflow for HPLC method validation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly selective and sensitive technique suitable for volatile and thermally stable compounds. While anilines can sometimes exhibit poor chromatographic behavior, a well-developed GC-MS method can provide definitive identification and quantification.

Causality in Method Design

A capillary column with a nonpolar stationary phase (like 5% diphenyl - 95% dimethylpolysiloxane) is chosen for the separation of analytes based on their boiling points and interactions with the phase. A splitless injection is used to maximize the transfer of the analyte onto the column, which is crucial for trace analysis. The mass spectrometer provides high selectivity by monitoring specific ion fragments of this compound, minimizing the impact of co-eluting impurities.

Experimental Protocol: GC-MS

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph equipped with an autosampler and coupled to a mass spectrometer.

  • Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% diphenyl - 95% dimethylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless (1 µL).

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 168, 138, 123).

2. Preparation of Solutions:

  • Solvent: Use high-purity solvents like dichloromethane or ethyl acetate.

  • Standard and Sample Preparation: Follow a similar procedure as for HPLC, using a suitable solvent compatible with GC analysis. Ensure samples are dry before injection by passing them through anhydrous sodium sulfate if necessary.

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area of a specific ion fragment against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

GC-MS Analysis Workflow:

GCMS_Workflow SamplePrep Sample Preparation (Extraction/Derivatization) Injection GC Injection (Splitless) SamplePrep->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Ionization (Electron Ionization) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection (SIM Mode) MassAnalysis->Detection DataProcessing Data Processing & Quantification Detection->DataProcessing

Caption: General workflow for GC-MS analysis.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler, more accessible technique that can be used for the quantification of this compound, especially at higher concentrations or after a preconcentration step. Its main limitation is the lack of selectivity.

Causality in Method Design

This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The wavelength of maximum absorbance (λmax) is chosen for measurement to ensure the highest sensitivity and to minimize deviations from the Beer-Lambert law. For trace analysis in complex matrices, a preconcentration step like cloud point extraction can be employed to isolate the analyte from interfering substances and increase its concentration.

Experimental Protocol: UV-Vis Spectrophotometry

1. Instrumentation:

  • UV-Vis Spectrophotometer: A double-beam spectrophotometer is recommended for stability.

2. Preparation of Solutions:

  • Solvent: A suitable UV-grade solvent in which this compound is soluble and stable (e.g., ethanol or methanol).

  • Standard Stock and Working Solutions: Prepare as described for the HPLC method, using the chosen spectrophotometric solvent.

3. Measurement:

  • Record the UV spectrum of a standard solution of this compound to determine the wavelength of maximum absorbance (λmax).

  • Measure the absorbance of the blank (solvent), working standards, and samples at the determined λmax.

4. Data Analysis:

  • Construct a calibration curve by plotting absorbance versus the concentration of the standards.

  • Determine the concentration of this compound in the samples using the calibration curve.

Logical Relationship in Spectrophotometric Quantification:

Spectrophotometry_Logic Concentration Analyte Concentration BeerLambert Beer-Lambert Law (A = εbc) Concentration->BeerLambert Absorbance Light Absorbance Quantification Quantification Result Absorbance->Quantification BeerLambert->Absorbance

Caption: Principle of spectrophotometric quantification.

Conclusion: A Scientifically Sound Choice

The choice of an analytical method for the quantification of this compound is a balance of performance requirements and practical constraints.

  • HPLC-UV offers a robust, sensitive, and selective method suitable for a wide range of applications, from quality control in manufacturing to environmental monitoring.

  • GC-MS provides unparalleled selectivity and sensitivity, making it the method of choice for trace analysis in complex matrices or when definitive identification is required.

  • UV-Vis Spectrophotometry is a cost-effective and straightforward technique for the analysis of simpler sample matrices or when high sensitivity is not a primary concern.

Regardless of the chosen method, a thorough validation according to established guidelines is paramount to ensure the generation of accurate, reliable, and trustworthy data.[6][7] This self-validating system is the bedrock of scientific integrity in any research or development setting.

References

A Senior Application Scientist's Comparative Guide to the HPLC and GC-MS Analysis of 3-Methoxy-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the accurate and reliable analysis of intermediates like 3-Methoxy-5-nitroaniline (C₇H₈N₂O₃) is a cornerstone of quality control and process optimization. This aromatic amine is a key building block, and its purity directly impacts the yield and safety profile of the final product. The choice of analytical methodology is therefore not a trivial decision but a critical juncture that dictates the precision, sensitivity, and efficiency of the characterization process.

This guide provides an in-depth, objective comparison of two principal chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. Moving beyond a simple recitation of protocols, we will explore the causal reasoning behind methodological choices, grounded in the physicochemical properties of the analyte itself. Our objective is to equip you with the technical insights required to select and implement the most suitable analytical strategy for your specific application. All methodologies are presented with a focus on self-validating principles, in alignment with established regulatory standards.[1][2][3][4][5]

Understanding the Analyte: Physicochemical Properties of this compound

The design of any robust analytical method begins with a fundamental understanding of the target molecule. This compound is a moderately polar compound, a characteristic dictated by the interplay of its functional groups: an electron-donating methoxy group (-OCH₃), an electron-withdrawing nitro group (-NO₂), and a polar primary amine group (-NH₂).[6][7]

  • Molecular Formula: C₇H₈N₂O₃[6][7][8][9]

  • Molecular Weight: 168.15 g/mol [6][8][9]

  • Polarity: The presence of the primary amine group provides active hydrogen atoms, making the molecule susceptible to hydrogen bonding and increasing its overall polarity. This property is paramount for HPLC method development.

  • Volatility & Thermal Stability: Aromatic amines can exhibit limited volatility and are often prone to thermal degradation at the high temperatures used in standard GC inlets.[10][11] The primary amine group, in particular, can cause peak tailing and poor chromatographic performance due to interactions with active sites in the GC system. This consideration is the central challenge for GC-based analysis and informs the potential need for derivatization.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine Quantification

HPLC is frequently the method of choice for the analysis of polar and semi-polar compounds like nitroanilines, primarily because it operates at ambient temperatures and does not require the analyte to be volatile.[10][11] This avoids the risk of thermal degradation and eliminates the need for chemical modification (derivatization) prior to analysis.[10][11]

Causality in HPLC Method Design

The goal is to achieve a balance of interactions between the analyte, the stationary phase, and the mobile phase to ensure effective separation and a sharp, symmetrical peak shape. For this compound, a reversed-phase (RP) approach is ideal.

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is the standard for RP-HPLC. Its non-polar nature provides a hydrophobic surface that retains the moderately polar this compound through hydrophobic interactions with its benzene ring.

  • Mobile Phase Selection: A mixture of a polar aqueous solvent (like water) and a less polar organic solvent (like acetonitrile or methanol) is used. By adjusting the ratio, we can control the elution of the analyte. A small amount of acid (e.g., formic or phosphoric acid) is added to the mobile phase to protonate any free silanol groups on the silica-based stationary phase, which minimizes undesirable secondary interactions with the basic amine group of the analyte, thereby preventing peak tailing and improving peak symmetry.[12][13][14]

Detailed Experimental Protocol: HPLC-UV Analysis

This protocol is designed as a robust starting point for the quantitative analysis of this compound.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

  • Standard and Sample Preparation:

    • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

    • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the mobile phase.

    • Sample Solution: Prepare the sample by dissolving a known quantity in methanol to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmIndustry-standard for reversed-phase separation of aromatic compounds.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrilePhosphoric acid improves peak shape for the basic amine. Acetonitrile is a common organic modifier.
Elution Mode Isocratic: 60:40 (A:B)A simple and robust method for a single analyte analysis. A gradient may be used if separating from impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times and improves peak efficiency.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Detection UV at 254 nmA common wavelength for aromatic compounds with good response for the nitroaniline chromophore.
Run Time ~10 minutesSufficient to allow for elution of the analyte and any potential late-eluting impurities.
  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the working standards. Determine the concentration of this compound in the sample solution by interpolation from this curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Analyte B Dissolve in Methanol A->B C Dilute to Working Conc. B->C D Filter Sample (0.45 µm) C->D E Inject Sample (10 µL) D->E F RP-C18 Column Separation E->F G UV Detection (254 nm) F->G H Integrate Peak Area G->H I Quantify vs. Calibration Curve H->I

Fig 1. General workflow for HPLC-UV analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification

GC-MS offers unparalleled specificity through its ability to separate compounds in the gas phase and provide structural information via mass spectral fragmentation. However, its primary requirement is that analytes must be volatile and thermally stable.[15][16] For this compound, this presents a significant challenge.

Causality in GC-MS Method Design: The Derivatization Imperative

Direct injection of this compound into a standard hot GC inlet is likely to result in poor chromatography and potential degradation. The active hydrogens on the primary amine group can interact strongly with the injector liner and column stationary phase, causing broad, tailing peaks. To overcome this, derivatization is employed.[17][18]

  • Silylation: This is a common derivatization technique where an active hydrogen is replaced by a non-polar trimethylsilyl (TMS) group.[18] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for derivatizing amines. The resulting TMS-derivative of this compound is more volatile, less polar, and significantly more thermally stable, making it amenable to GC analysis.

Detailed Experimental Protocol: GC-MS Analysis with Derivatization

This protocol outlines a complete workflow, including the critical derivatization step.

  • Instrumentation: A standard GC-MS system with a capillary column, an autosampler, and an electron ionization (EI) source.

  • Derivatization Procedure:

    • Accurately weigh ~1 mg of the sample or standard into a 2 mL autosampler vial.

    • Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

    • Add 100 µL of BSTFA (with 1% TMCS as a catalyst).

    • Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.

    • Allow the vial to cool to room temperature before analysis.

  • Chromatographic and Mass Spectrometric Conditions:

ParameterRecommended ConditionRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA robust, low-bleed, non-polar column suitable for a wide range of derivatized compounds.
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert carrier gas providing good efficiency.
Inlet Temp. 250 °CHot enough to ensure rapid volatilization of the TMS-derivative without causing degradation.
Injection Mode 1 µL, SplitlessMaximizes sensitivity for trace analysis. A split injection can be used for more concentrated samples.
Oven Program Start at 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minA temperature program is essential to elute the analyte and clean the column.
Transfer Line Temp. 280 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for an EI source.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, reproducible ionization energy that generates characteristic fragmentation patterns.
MS Scan Mode Full Scan (m/z 50-500)Used for qualitative identification by comparing the obtained spectrum to a library.
MS SIM Mode Monitor characteristic ionsFor quantitative analysis, Selected Ion Monitoring (SIM) provides significantly higher sensitivity.
  • Data Analysis: For identification, the acquired mass spectrum of the derivatized analyte is compared against a spectral library or a spectrum from an authentic standard. For quantification, a calibration curve is generated using the peak area of a specific ion (in SIM mode) versus concentration.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Analyte B Add Solvent & BSTFA A->B C Heat at 70°C for 30 min B->C D Cool to Room Temp. C->D E Inject Sample (1 µL, Splitless) D->E F DB-5ms Column Separation E->F G EI Ionization (70 eV) & Mass Detection F->G H Extract Ion Chromatogram & Integrate Peak G->H I Identify via Mass Spectrum Quantify via SIM H->I

Fig 2. General workflow for GC-MS analysis including derivatization.

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS is a trade-off between simplicity for routine tasks and specificity for complex challenges.

FeatureHPLC-UVGC-MS
Principle Separation based on polarity in the liquid phase.Separation based on volatility in the gas phase.
Sample Prep Simple: Dissolve, filter, inject.More complex: Requires derivatization to increase volatility and thermal stability.[17][18]
Speed Typically faster run times for isocratic methods (~10 min).Longer run times due to oven programming and derivatization time (~30 min analysis + 30 min prep).
Specificity Good. UV/DAD provides spectral information for peak purity assessment.Excellent. Mass spectrum provides a molecular fingerprint for definitive identification.
Sensitivity Good (µg/mL range).Excellent, especially in SIM mode (ng/mL or pg/mL range).[16]
Robustness High. Less prone to matrix effects and column contamination.Moderate. Inlet can be contaminated by non-volatile matrix components; derivatization adds potential for variability.
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost, requires vacuum systems and more expensive consumables (e.g., carrier gas).
Best For... Routine QC, assay, and purity testing.Definitive identification, impurity structure elucidation, trace-level analysis.

Commitment to Scientific Integrity: Method Validation

Regardless of the chosen technique, the analytical procedure must be validated to demonstrate its suitability for the intended purpose.[3] Validation should be performed in accordance with regulatory guidelines such as ICH Q2(R1) or USP <1225>.[1][2][5][19][20] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity & Range: Demonstrating a proportional relationship between instrument response and analyte concentration over a defined range.[5]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual tests (repeatability, intermediate precision).

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion and Recommendation

The analysis of this compound presents a clear case study in selecting the appropriate tool for the analytical task at hand.

HPLC-UV is the superior and recommended method for routine, quantitative analysis. Its primary advantages are the simplicity of sample preparation (no derivatization required), operational robustness, and lower cost.[10][11] It provides accurate and precise data sufficient for most quality control applications, such as determining the purity of a batch or monitoring reaction progress.

GC-MS serves as an essential, complementary technique for specialized applications. It is the method of choice when absolute, unambiguous identification is required, for example, during structural confirmation of a newly synthesized batch or for identifying unknown impurities. Its superior sensitivity in SIM mode also makes it invaluable for trace-level analysis of genotoxic or other critical impurities. The necessity of derivatization, however, makes it less efficient for high-throughput, routine quantitative work.

Ultimately, a well-equipped laboratory will leverage both techniques: HPLC for its efficiency in day-to-day quantification and GC-MS for its definitive confirmatory power.

References

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 3-Methoxy-5-nitroaniline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structure is not merely an academic exercise—it is a cornerstone of safety, efficacy, and intellectual property. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, can exhibit profoundly different biological activities and physical properties. The family of methoxy-nitroaniline isomers, including the titular 3-Methoxy-5-nitroaniline, presents a classic analytical challenge. Distinguishing these closely related structures is critical, as the positioning of the electron-donating methoxy (-OCH₃) and amino (-NH₂) groups in relation to the strongly electron-withdrawing nitro (-NO₂) group dictates the molecule's electronic distribution, reactivity, and intermolecular interactions.

This guide provides an in-depth spectroscopic comparison of this compound and its key positional isomers. We will delve into the nuances of Infrared (IR), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, explaining not just the data, but the underlying chemical principles that give rise to their distinct spectral fingerprints. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and differentiate these critical chemical entities.

Isomer_Structures cluster_3M5N This compound cluster_4M2N 4-Methoxy-2-nitroaniline cluster_2M5N 2-Methoxy-5-nitroaniline cluster_2M4N 2-Methoxy-4-nitroaniline node_3M5N node_3M5N node_4M2N node_4M2N node_2M5N node_2M5N node_2M4N node_2M4N Fragmentation_Workflow Molecule Isomer Mixture (e.g., in LC eluent) IonSource Ion Source (e.g., ESI) Molecule->IonSource Ionization MS1 MS1 Analyzer (Quadrupole) Select Precursor Ion m/z 169 [M+H]+ IonSource->MS1 m/z Separation CID Collision Cell (CID with Argon) Fragmentation MS1->CID Isolation MS2 MS2 Analyzer (e.g., TOF, Orbitrap) Detect Fragment Ions CID->MS2 Fragment Separation Detector Detector & Data Analysis MS2->Detector Detection

A Comparative Guide to the Reactivity of 3-Methoxy-5-nitroaniline and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the chemical reactivity of 3-methoxy-5-nitroaniline and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay of electronic and steric effects that govern the reactivity of these important synthetic intermediates. By synthesizing theoretical principles with experimental data, we aim to provide a predictive framework for the behavior of these molecules in common organic transformations, thereby facilitating informed decisions in synthetic planning and process optimization.

Introduction: The Delicate Balance of Substituent Effects in Anilines

Anilines are a cornerstone of modern synthetic chemistry, serving as precursors to a vast array of pharmaceuticals, agrochemicals, and materials. Their reactivity is fundamentally dictated by the electron density on the nitrogen atom and the aromatic ring. This electron density is, in turn, modulated by the nature and position of substituents on the ring. The amino group (-NH₂) is a potent activating group, directing electrophilic attack to the ortho and para positions through its strong +M (mesomeric) effect. However, the introduction of other substituents can dramatically alter this intrinsic reactivity.

This guide focuses on this compound, a molecule featuring a delicate balance of competing electronic effects: an electron-donating methoxy group (-OCH₃) and a strongly electron-withdrawing nitro group (-NO₂), both positioned meta to the directing amino group. To understand its unique reactivity profile, we will compare it against a curated set of analogs:

  • Aniline: The unsubstituted parent compound.

  • 3-Methoxyaniline: An analog with a single electron-donating group.

  • 3-Nitroaniline: An analog with a single electron-withdrawing group.

  • 4-Methoxyaniline: A positional isomer to assess the impact of para substitution.

  • 4-Nitroaniline: A positional isomer to evaluate the stronger deactivating effect of a para-nitro group.

We will explore how the interplay of inductive and resonance effects in these molecules influences their nucleophilicity and their susceptibility to electrophilic aromatic substitution, with a focus on three key reactions: N-acetylation, bromination, and diazotization.

Theoretical Framework: Predicting Reactivity through Electronic Effects

The reactivity of a substituted aniline is primarily governed by the availability of the nitrogen lone pair and the electron density of the aromatic ring. This is influenced by two main electronic effects of the substituents:

  • Inductive Effect (I): The polarization of a σ bond due to the electronegativity difference between atoms. Electron-withdrawing groups (like -NO₂) exert a -I effect, pulling electron density away from the ring, while alkyl and methoxy groups have a -I effect (due to oxygen's electronegativity) but the alkyl part of the methoxy group has a +I effect.

  • Mesomeric or Resonance Effect (M): The delocalization of π electrons through the conjugated system. Electron-donating groups with lone pairs (like -NH₂ and -OCH₃) exert a +M effect, increasing electron density at the ortho and para positions. Electron-withdrawing groups with π bonds to electronegative atoms (like -NO₂) exert a -M effect, decreasing electron density at the ortho and para positions.

The overall effect of a substituent is a combination of these two, with the resonance effect often dominating for substituents in the ortho and para positions.

Basicity and Nucleophilicity: The Role of pKa

The basicity of an aniline, quantified by the pKa of its conjugate acid (anilinium ion), is a direct measure of the availability of the nitrogen's lone pair to accept a proton. A higher pKa indicates a stronger base. This basicity trend generally correlates with nucleophilicity in reactions where the aniline nitrogen is the nucleophile.

CompoundSubstituentspKa of Conjugate AcidExpected Relative Nucleophilicity
4-Methoxyaniline p-OCH₃ (+M > -I)5.36[1]Highest
Aniline -4.62[1]High
3-Methoxyaniline m-OCH₃ (-I only)4.24[2]Moderate
This compound m-OCH₃ (-I), m-NO₂ (-I)~2.5 (estimated)Low
3-Nitroaniline m-NO₂ (-I only)2.46[1]Very Low
4-Nitroaniline p-NO₂ (-M, -I)1.00[1]Lowest

Note: The pKa for this compound is an estimate based on the additive effects of the substituents. An experimental value was not found in the literature reviewed.

The strong electron-donating +M effect of the para-methoxy group in 4-methoxyaniline significantly increases the electron density on the nitrogen, making it the most basic and nucleophilic in this series.[1] Conversely, the powerful -M effect of the para-nitro group in 4-nitroaniline delocalizes the nitrogen lone pair into the ring and towards the nitro group, drastically reducing its basicity.[1]

For this compound, both substituents are meta to the amino group, so their influence is primarily inductive (-I effect). The methoxy group's inductive effect is electron-withdrawing due to the oxygen's electronegativity, and the nitro group has a strong -I effect.[1][2] This combination leads to a significant decrease in basicity compared to aniline, making it a weak nucleophile, comparable to 3-nitroaniline.

Electrophilic Aromatic Substitution: Activating and Deactivating Effects

The rate of electrophilic aromatic substitution (EAS) depends on the electron density of the benzene ring. Activating groups increase the rate of reaction, while deactivating groups decrease it. The -NH₂ group is a strong activator, and its effect is modulated by other substituents.

Based on the electronic effects, we can predict the following order of reactivity towards EAS:

4-Methoxyaniline > Aniline > 3-Methoxyaniline > this compound > 3-Nitroaniline > 4-Nitroaniline

This trend is a direct consequence of the electron-donating or withdrawing nature of the substituents. The +M effect of the methoxy group in the para position of 4-methoxyaniline enhances the activating effect of the amino group. In contrast, the inductive electron withdrawal of the meta-methoxy and meta-nitro groups in this compound deactivates the ring, making it less susceptible to electrophilic attack than aniline. The strong -M effect of the para-nitro group in 4-nitroaniline makes it the most deactivated ring in the series.

Comparative Reactivity in Key Transformations

To provide a tangible comparison, we will now examine the expected relative reactivities of this compound and its analogs in three common synthetic transformations: N-acetylation, bromination, and diazotization. While direct comparative kinetic data for this compound is scarce, we can infer its reactivity based on data from its analogs and the principles of physical organic chemistry.

N-Acetylation: A Measure of Nucleophilicity

N-acetylation is a nucleophilic acyl substitution where the aniline nitrogen acts as the nucleophile, attacking an acetylating agent like acetic anhydride. The reaction rate is directly proportional to the nucleophilicity of the aniline.

Expected Order of Reactivity (Fastest to Slowest): 4-Methoxyaniline > Aniline > 3-Methoxyaniline > This compound ≈ 3-Nitroaniline > 4-Nitroaniline

This order mirrors the basicity of the anilines. Kinetic studies on the acetylation of substituted anilines have consistently shown that electron-donating groups accelerate the reaction, while electron-withdrawing groups retard it.

Diagram: Influence of Substituents on Aniline Nucleophilicity

G EDG_p_OCH3 p-OCH3 (+M > -I) EDG_H H (Aniline) EDG_p_OCH3->EDG_H EWG_m_OCH3 m-OCH3 (-I) EDG_H->EWG_m_OCH3 reactivity Decreasing Nucleophilicity / Basicity EWG_m_OCH3_m_NO2 m-OCH3, m-NO2 (-I, -I) EWG_m_OCH3->EWG_m_OCH3_m_NO2 EWG_m_NO2 m-NO2 (-I) EWG_m_OCH3_m_NO2->EWG_m_NO2 EWG_p_NO2 p-NO2 (-M, -I) EWG_m_NO2->EWG_p_NO2

Caption: Relative nucleophilicity of anilines based on substituent effects.

Bromination: Probing Ring Activation

The bromination of anilines is a classic example of electrophilic aromatic substitution. The high reactivity of the aniline ring often leads to polybromination. To achieve monobromination, the strongly activating amino group is often "tamed" by acetylation.

Expected Order of Reactivity (Fastest to Slowest): 4-Methoxyaniline > Aniline > 3-Methoxyaniline > This compound > 3-Nitroaniline > 4-Nitroaniline

This order reflects the electron density of the aromatic ring. Aniline reacts readily with bromine water to give 2,4,6-tribromoaniline.[3] The presence of the deactivating nitro and methoxy groups (via induction) in this compound will significantly slow down the reaction compared to aniline, likely allowing for more controlled monobromination. The primary sites of substitution will be the positions ortho and para to the activating amino group that are not already substituted.

Diazotization: A Two-Step Process

Diazotization involves the reaction of a primary aromatic amine with nitrous acid to form a diazonium salt. This reaction is more complex as it involves the initial N-nitrosation of the amine, which is dependent on its nucleophilicity.

Expected Order of Reactivity (Fastest to Slowest): 4-Methoxyaniline > Aniline > 3-Methoxyaniline > This compound ≈ 3-Nitroaniline > 4-Nitroaniline

Kinetic studies have shown that the rate of diazotization is dependent on the basicity of the aniline.[4] Therefore, the expected order of reactivity follows the same trend as N-acetylation. The reduced nucleophilicity of this compound due to its electron-withdrawing substituents will necessitate careful control of reaction conditions to achieve efficient diazotization.

Experimental Protocols

The following protocols are provided as a foundation for the comparative study of aniline reactivity. It is imperative that all reactions are conducted in a well-ventilated fume hood with appropriate personal protective equipment.

General Protocol for N-Acetylation of Anilines

This procedure is adapted for the acetylation of a generic aniline and should be optimized for each specific analog.

  • Dissolution: In a 100 mL Erlenmeyer flask, dissolve 0.05 mol of the aniline in 25 mL of water and 5 mL of concentrated hydrochloric acid.

  • Preparation of Acetylating Agent: In a separate beaker, prepare a solution of 0.06 mol of acetic anhydride in 20 mL of water.

  • Reaction: To the aniline solution, add the acetic anhydride solution in one portion. Immediately add a solution of 8 g of sodium acetate in 50 mL of water.

  • Isolation: Cool the reaction mixture in an ice bath and stir vigorously to induce crystallization.

  • Purification: Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from ethanol/water.[5][6]

Causality of Experimental Choices: The initial dissolution in hydrochloric acid converts the aniline to its more soluble hydrochloride salt. The subsequent addition of sodium acetate, a weak base, deprotonates the anilinium ion in situ, regenerating the free amine which is the active nucleophile. This controlled release of the free amine helps to prevent side reactions.

Diagram: N-Acetylation Experimental Workflow

G start Start: Aniline Analog dissolve 1. Dissolve in HCl(aq) start->dissolve add_reagents 2. Add Acetic Anhydride then Sodium Acetate dissolve->add_reagents cool_stir 3. Cool and Stir add_reagents->cool_stir filter 4. Vacuum Filtration cool_stir->filter recrystallize 5. Recrystallize filter->recrystallize product Product: Acetanilide Analog recrystallize->product

Caption: Workflow for the N-acetylation of aniline analogs.

General Protocol for Bromination of Anilines

This protocol is designed for the controlled monobromination of an aniline by first protecting the amino group.

  • Protection (Acetylation): Acetylate the aniline using the protocol described in section 4.1 to form the corresponding acetanilide.

  • Bromination: Dissolve the acetanilide in glacial acetic acid. To this solution, add a solution of bromine in glacial acetic acid dropwise with stirring at room temperature.

  • Isolation: After the reaction is complete (monitored by TLC), pour the reaction mixture into a large volume of cold water to precipitate the bromoacetanilide.

  • Deprotection: Collect the bromoacetanilide by filtration and hydrolyze it back to the bromoaniline by heating with aqueous hydrochloric acid.

  • Purification: Neutralize the solution with a base to precipitate the bromoaniline, which can then be purified by recrystallization or chromatography.

Causality of Experimental Choices: The acetylation of the amino group is crucial to reduce its activating effect and prevent polybromination. The acetyl group is a less powerful activator than the amino group, allowing for more selective substitution. The final hydrolysis step removes the protecting group to yield the desired bromoaniline.

General Protocol for Diazotization of Anilines

This protocol describes the formation of a diazonium salt solution for subsequent use, for example, in a coupling reaction.

  • Amine Suspension: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 0.10 mol of the aniline in a mixture of 60 mL of water and 25 mL of concentrated hydrochloric acid.

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath. It is critical to maintain this temperature range.

  • Nitrite Addition: Prepare a solution of 0.105 mol of sodium nitrite in 20 mL of cold water. Add this solution dropwise to the stirred amine suspension, ensuring the temperature does not exceed 5 °C.

  • Completion: After the addition is complete, continue stirring for 30 minutes in the ice bath. The resulting diazonium salt solution is typically used immediately without isolation.

Causality of Experimental Choices: The reaction is performed at low temperatures because diazonium salts are unstable and can decompose, sometimes explosively, at higher temperatures. The slow, dropwise addition of sodium nitrite controls the exothermic reaction and prevents localized heating.

Conclusion

The reactivity of this compound is a fascinating case study in the interplay of substituent effects. The presence of two electron-withdrawing groups (meta-methoxy and meta-nitro) via induction significantly deactivates the molecule towards both nucleophilic attack at the nitrogen and electrophilic substitution on the ring, when compared to aniline. Its reactivity profile is most similar to that of 3-nitroaniline. In contrast, analogs with electron-donating groups, such as 4-methoxyaniline, exhibit markedly enhanced reactivity.

This guide has provided a theoretical framework for predicting the relative reactivity of these compounds, supported by available experimental data for analogous systems. The detailed protocols offer a starting point for the empirical investigation and utilization of these versatile chemical building blocks. A thorough understanding of these fundamental principles is paramount for the rational design of synthetic routes and the development of robust chemical processes.

References

A Comparative Guide to the Synthesis of 3-Methoxy-5-nitroaniline for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 3-Methoxy-5-nitroaniline, a valuable building block in the synthesis of various pharmaceutical compounds and fine chemicals, presents an interesting case study in synthetic strategy. This guide provides an in-depth, objective comparison of the primary synthetic protocols for this compound, supported by experimental data and mechanistic insights to inform your selection of the most appropriate method for your laboratory's needs.

Introduction: The Significance of this compound

This compound serves as a crucial precursor in organic synthesis due to its unique substitution pattern on the benzene ring. The presence of an electron-donating methoxy group, an electron-withdrawing nitro group, and a nucleophilic amino group in a meta-arrangement provides a versatile platform for the construction of more complex molecules. Its applications span from the development of novel pharmaceuticals to the synthesis of specialized dyes and materials. The choice of synthetic route can significantly impact the purity, yield, and scalability of its production, making a thorough understanding of the available methods essential.

Comparative Analysis of Synthetic Protocols

Two principal synthetic strategies emerge for the preparation of this compound: the selective reduction of a dinitro precursor and the direct nitration of an aniline derivative. This guide will dissect both approaches, presenting their respective strengths and weaknesses.

Protocol 1: Selective Reduction of 3,5-Dinitroanisole (Recommended)

This protocol is the most widely cited and reliable method for the synthesis of this compound. It is a two-step process that begins with the commercially available 1,3,5-trinitrobenzene. The key to this approach is the controlled, selective reduction of one of the two nitro groups in the intermediate, 3,5-dinitroanisole.

Causality Behind Experimental Choices: The choice of a dinitro precursor allows for a more controlled introduction of the amino group compared to the challenges of regioselective nitration. The selective reduction is achieved by using a mild reducing agent that can differentiate between the two nitro groups, or by carefully controlling the stoichiometry of a stronger reducing agent. The Zinin reduction, which utilizes sulfides, is a classic example of a method for the selective reduction of one nitro group in a polynitro aromatic compound.

Experimental Workflow:

A 1,3,5-Trinitrobenzene B 3,5-Dinitroanisole A->B Sodium Methoxide in Methanol (reflux) C This compound B->C Sodium Sulfide & Sodium Bicarbonate in Methanol/Water (reflux)

Caption: Workflow for the synthesis of this compound via selective reduction.

Step 1: Synthesis of 3,5-Dinitroanisole from 1,3,5-Trinitrobenzene

This step involves a nucleophilic aromatic substitution reaction where a methoxy group from sodium methoxide displaces one of the nitro groups of 1,3,5-trinitrobenzene.

  • Protocol:

    • Prepare a solution of sodium methoxide by dissolving sodium metal in absolute methanol under an inert atmosphere.

    • To this solution, add a solution of 1,3,5-trinitrobenzene in absolute methanol.

    • The mixture is heated to reflux for approximately 20-30 minutes.

    • A portion of the methanol is then distilled off to concentrate the reaction mixture.

    • Upon cooling, the crude 3,5-dinitroanisole precipitates and is collected by filtration.

    • The product can be purified by recrystallization from hot methanol.

  • Reported Yield: 63-77%[1].

Step 2: Selective Reduction of 3,5-Dinitroanisole to this compound

This is the crucial step where one of the two nitro groups is selectively reduced to an amine. The use of sodium sulfide in the presence of sodium bicarbonate provides a gentle and effective means to achieve this transformation.

  • Protocol:

    • A solution of sodium sulfide and sodium bicarbonate is prepared in deionized water.

    • Methanol is added to this solution, and it is cooled to 0°C. Any precipitate is removed by filtration.

    • The filtered solution is then quickly added to a solution of 3,5-dinitroanisole in methanol.

    • The resulting suspension is heated to reflux for 30 minutes.

    • The methanol is removed under reduced pressure.

    • The aqueous residue is poured into ice-water, causing the product to precipitate.

    • The this compound is collected by filtration as a light brown solid.

  • Reported Yield: 93%[2].

Trustworthiness and Validation: This protocol is self-validating due to its high reported yields and the clear, predictable nature of the chemical transformations. The final product can be readily characterized by standard analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry to confirm its identity and purity.

Protocol 2: Direct Nitration of m-Anisidine (Challenging Alternative)

A more direct, yet significantly more challenging, approach is the electrophilic nitration of m-anisidine (3-methoxyaniline). While seemingly more atom-economical, this method is plagued by issues of regioselectivity.

Causality Behind Experimental Choices: In electrophilic aromatic substitution reactions, the existing substituents on the benzene ring direct the position of the incoming electrophile (in this case, the nitronium ion, NO₂⁺). The methoxy group (-OCH₃) is an ortho, para-director, while the amino group (-NH₂) is also a strong ortho, para-director. In m-anisidine, these directing effects are in conflict, leading to a mixture of nitrated isomers.

To mitigate the strong activating and oxidizing effects of the amino group, it is often protected as an acetamide before nitration. However, even with a protected amino group, achieving high selectivity for the desired 5-nitro isomer remains a significant challenge. The directing effects of the methoxy and acetamido groups can lead to the formation of 2-nitro, 4-nitro, and 6-nitro isomers in addition to the desired 5-nitro product. The separation of these isomers can be difficult and often results in a low overall yield of the target compound.

Experimental Workflow:

A m-Anisidine C Mixture of Isomers: - 3-Methoxy-2-nitroaniline - 3-Methoxy-4-nitroaniline - this compound - 3-Methoxy-6-nitroaniline A->C B Nitrating Agent (e.g., HNO₃/H₂SO₄) B->C

Caption: Direct nitration of m-anisidine leading to a mixture of isomers.

Due to the lack of a reliable, high-yielding protocol for the selective synthesis of this compound via this route in the reviewed literature, a detailed experimental procedure is not provided. Researchers attempting this method should be prepared for significant challenges in both the reaction and the subsequent purification stages.

Data Summary and Comparison

ParameterProtocol 1: Selective ReductionProtocol 2: Direct Nitration
Starting Material 1,3,5-Trinitrobenzenem-Anisidine
Number of Steps 21 (or 3 with protection/deprotection)
Overall Yield High (potentially >50%)Low and variable
Regioselectivity ExcellentPoor
Purification Relatively straightforward (crystallization)Difficult (isomeric separation)
Reliability HighLow
Recommendation Highly Recommended Not Recommended for routine synthesis

Conclusion and Recommendations

For researchers and drug development professionals requiring a reliable and scalable synthesis of this compound, the selective reduction of 3,5-dinitroanisole is the unequivocally superior method. This two-step protocol, starting from 1,3,5-trinitrobenzene, offers high yields, excellent regioselectivity, and straightforward purification.

In contrast, the direct nitration of m-anisidine is fraught with challenges related to poor regioselectivity, leading to the formation of a complex mixture of isomers that are difficult to separate. This results in low yields of the desired product and makes the process unreliable and not easily scalable.

Therefore, for any application where purity and yield are critical, Protocol 1 is the authoritative and recommended choice.

References

The Fundamental Question: Availability of the Nitrogen Lone Pair

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Basicity of Nitroaniline Isomers: A Comparative Analysis for Research Professionals

As a Senior Application Scientist, this guide provides a comprehensive comparison of the basicity of ortho-, meta-, and para-nitroaniline. We will delve into the underlying electronic and steric principles, support these claims with quantitative experimental data, and provide a detailed protocol for the empirical determination of these properties. This document is designed for researchers, scientists, and drug development professionals who require a nuanced understanding of how substituent positioning affects molecular properties.

The basicity of an amine is fundamentally determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton (act as a Brønsted-Lowry base). In aniline, the nitrogen's lone pair is already less available than in aliphatic amines because it is delocalized into the aromatic π-system. The introduction of a strongly electron-withdrawing nitro group (–NO₂) further diminishes this basicity. However, the position of this group—ortho, meta, or para—creates significant differences in the degree of this effect, leading to a distinct hierarchy of basicity among the isomers.

Unraveling the Electronic and Steric Influences

The basicity of nitroaniline isomers is governed by a combination of three key factors: the inductive effect, the resonance (or mesomeric) effect, and, in the case of the ortho isomer, unique spatial interactions.

  • Inductive Effect (-I): The nitro group is highly electronegative and pulls electron density away from the benzene ring through the sigma (σ) bonds. This effect decreases the electron density on the amino nitrogen, making its lone pair less available for protonation. The -I effect is distance-dependent, being strongest at the ortho position and weakest at the para position.

  • Resonance Effect (-M): The nitro group can withdraw electron density from the ring via the pi (π) system. This delocalization is most effective when the nitro group is in the ortho or para position, as it allows for a resonance structure where a positive charge is placed on the amino nitrogen and a negative charge on the nitro group.[1][2] This significantly reduces the availability of the nitrogen's lone pair. Crucially, this effect does not operate from the meta position.[1][3]

  • Ortho Effect & Intramolecular Hydrogen Bonding: The ortho isomer is subject to two additional deactivating phenomena:

    • Intramolecular Hydrogen Bonding: The proximity of the amino and nitro groups allows for the formation of a stable six-membered ring via a hydrogen bond between an amino hydrogen and a nitro oxygen.[4] This interaction effectively "locks" the nitrogen's lone pair, reducing its availability for protonation.[5]

    • Steric Inhibition of Protonation: The bulky nitro group physically obstructs the path for a proton (or the solvating molecules) to approach the amino group, further decreasing its basicity.[6][7]

The interplay of these effects is visualized in the diagram below.

G cluster_o ortho-Nitroaniline cluster_m meta-Nitroaniline cluster_p para-Nitroaniline cluster_result Resulting Basicity o_node Strong -I Effect Strong -M Effect Intramolecular H-Bonding Steric Hindrance result Least Basic o_node->result Cumulative Effect m_node Strong -I Effect (No -M Effect) result2 Most Basic m_node->result2 Dominant Inductive Effect p_node Strong -I Effect Strong -M Effect result3 Intermediate p_node->result3 Combined I & M Effects

Caption: Factors influencing the basicity of nitroaniline isomers.

Quantitative Comparison: The Experimental Verdict

The most reliable measure for comparing the basicity of these weak bases is the pKa of their conjugate acids (anilinium ions). A higher pKa value for the conjugate acid corresponds to a stronger base. The experimental data unequivocally support the theoretical principles discussed.

IsomerStructurepKa of Conjugate AcidRelative Basicity
meta-Nitroaniline m-Nitroaniline2.46[1]Most Basic
para-Nitroaniline p-Nitroaniline1.0[8]Intermediate
ortho-Nitroaniline o-Nitroaniline-0.26[1]Least Basic

The established order of basicity is therefore: meta-Nitroaniline > para-Nitroaniline > ortho-Nitroaniline [6][9]

Analysis of the Data:

  • m-Nitroaniline is the strongest base because the resonance (-M) effect of the nitro group is absent, leaving only the less potent inductive (-I) effect to decrease basicity.[1]

  • p-Nitroaniline is significantly less basic than the meta isomer. This demonstrates the powerful electron-withdrawing nature of the resonance effect, which delocalizes the nitrogen's lone pair across the entire molecule.[8]

  • o-Nitroaniline is the weakest base by a considerable margin. It experiences both strong inductive and resonance effects, compounded by intramolecular hydrogen bonding and steric hindrance, which collectively make its nitrogen lone pair highly unavailable for protonation.[1][5]

Caption: Basicity order of nitroaniline isomers based on pKa values.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate and standard method for determining the pKa of weak acids and bases.[10][11] The procedure involves titrating the amine (a weak base) with a strong acid and monitoring the change in pH. The pKa is the pH at the half-equivalence point.

Principle

When a weak base (B) is titrated with a strong acid (e.g., HCl), the following equilibrium is established: B + H₃O⁺ ⇌ BH⁺ + H₂O

The Henderson-Hasselbalch equation for this system is: pH = pKa + log([B]/[BH⁺])

At the half-equivalence point, exactly half of the base has been converted to its conjugate acid, so [B] = [BH⁺]. At this point, the log term becomes zero, and therefore, pH = pKa .[12][13]

Apparatus and Reagents
  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette, Class A

  • Beakers and volumetric flasks

  • Nitroaniline isomer (e.g., m-nitroaniline)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Deionized water

  • Solvent (e.g., a 50:50 ethanol/water mixture, as nitroanilines have low water solubility)

Procedure
  • Sample Preparation: Accurately weigh approximately 0.1 to 0.2 g of the nitroaniline isomer and dissolve it in 50 mL of the ethanol/water solvent in a 100 mL beaker.[14]

  • Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution. Ensure the electrode tip is submerged but does not interfere with the stir bar.

  • Initial Reading: Record the initial pH of the solution before adding any titrant.

  • Titration: Begin adding the 0.1 M HCl from the burette in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record both the total volume of HCl added and the corresponding pH.[14]

  • Equivalence Point: As the pH begins to change more rapidly, reduce the increment size (e.g., to 0.1 mL or drop-wise) to accurately capture the inflection point of the curve.

  • Completion: Continue the titration until the pH levels off, well past the equivalence point.

  • Replication: Repeat the titration at least twice more for reproducibility.[14]

Data Analysis
  • Plot Titration Curve: Plot pH (y-axis) versus the volume of HCl added (x-axis).

  • Determine Equivalence Point (Vₑ): The equivalence point is the point of maximum slope on the titration curve. This can be identified visually as the center of the steepest part of the curve or more accurately by plotting the first derivative (ΔpH/ΔV vs. V).

  • Determine Half-Equivalence Point (Vₑ/2): Calculate half the volume of the equivalence point.

  • Find pKa: Locate the volume corresponding to the half-equivalence point on the x-axis of your titration curve and read the corresponding pH value from the y-axis. This pH value is the pKa of the conjugate acid of the nitroaniline isomer.[12]

G start Prepare Nitroaniline Solution setup Set up Titration Apparatus (pH meter, burette, stirrer) start->setup titrate Titrate with 0.1 M HCl (Record Volume and pH) setup->titrate plot Plot pH vs. Volume of HCl titrate->plot find_ep Identify Equivalence Point (Vₑ) (Maximum Slope) plot->find_ep find_hep Calculate Half-Equivalence Point (Vₑ / 2) find_ep->find_hep find_pka Determine pH at Half-Equivalence Point find_hep->find_pka result Result: pH = pKa find_pka->result

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

The basicity of nitroaniline isomers is a classic illustration of how the interplay of inductive, resonance, and steric effects dictates chemical reactivity. The established basicity order of meta > para > ortho is quantitatively confirmed by pKa measurements and can be rationalized by a thorough analysis of these electronic and spatial factors. For professionals in drug development and chemical research, understanding these principles is not merely academic; it is crucial for predicting molecular interactions, solubility, and reactivity in complex systems.

References

A Senior Application Scientist's Guide to the Cross-Coupling Performance of 3-Methoxy-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic introduction of functionalized aniline moieties is a cornerstone for the development of novel pharmaceuticals and advanced materials. Among the vast array of available building blocks, 3-Methoxy-5-nitroaniline presents a unique set of electronic and steric characteristics that render it a compelling, albeit challenging, substrate for cross-coupling reactions. This guide provides an in-depth, comparative analysis of the performance of this compound in key palladium-catalyzed cross-coupling reactions, offering field-proven insights and actionable experimental protocols.

The Duality of Reactivity: Understanding this compound

The structure of this compound is characterized by the presence of both a moderately electron-donating methoxy group (-OCH₃) and a strongly electron-withdrawing nitro group (-NO₂) on the aniline scaffold. This electronic dichotomy significantly influences its reactivity in cross-coupling reactions.

The potent electron-withdrawing nature of the nitro group, acting through both resonance and inductive effects, markedly reduces the nucleophilicity of the aniline nitrogen.[1] This diminished nucleophilicity poses a significant challenge for reactions that rely on the amine's lone pair, such as the Buchwald-Hartwig amination, often leading to sluggish reactions or the need for more forcing conditions.[1] Conversely, when functionalized with a leaving group (e.g., a halide), the electron-deficient nature of the aromatic ring can facilitate the oxidative addition step in the catalytic cycles of reactions like the Suzuki-Miyaura and Sonogashira couplings.

Comparative Performance in Key Cross-Coupling Reactions

While specific, direct comparative studies on this compound across a range of cross-coupling reactions are not extensively documented, we can infer its performance based on its structural and electronic similarity to other electron-deficient anilines and nitroaromatics.

Buchwald-Hartwig Amination: Overcoming Reduced Nucleophilicity

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[2] However, the reduced nucleophilicity of this compound necessitates carefully optimized conditions to achieve high yields. Standard palladium-phosphine catalyst systems may prove ineffective.[1] The key to success lies in the utilization of sterically hindered, electron-rich phosphine ligands and strong, non-nucleophilic bases.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Electron-Deficient Aryl Halides

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1-Bromo-3-methoxy-5-nitrobenzeneSecondary AminesPd(OAc)₂ (2)RuPhos (4)NaOtBu (1.4)Toluene100Good to Excellent[3]
1-Chloro-4-nitrobenzeneAnilinePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)t-Amyl alcohol11085-95[4]
1-Bromo-3,5-dimethyl-nitrobenzeneMorpholinePd(OAc)₂ (2)BrettPhos (4)Cs₂CO₃ (2)Dioxane100>90

Data is compiled from representative literature on analogous substrates to provide a guiding framework.

The successful coupling of 1-bromo-3-methoxy-5-nitrobenzene, a close structural analog, highlights the feasibility of this transformation.[3] The use of bulky biarylphosphine ligands like RuPhos and XPhos is crucial as they accelerate both the oxidative addition and the reductive elimination steps of the catalytic cycle, even with challenging substrates.[1] Strong bases such as sodium tert-butoxide (NaOtBu) are essential to deprotonate the weakly acidic N-H bond of the electron-deficient aniline.[1]

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of an Aryl Bromide with this compound

This protocol is adapted for the coupling of an aryl bromide with the electron-deficient this compound, employing a modern palladium precatalyst.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • XPhos (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere.

  • Reagent Addition: Add the aryl bromide and this compound to the Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Suzuki-Miyaura Coupling: Leveraging the Electron-Deficient Ring

For Suzuki-Miyaura coupling, a halogenated derivative of this compound (e.g., 1-bromo-3-methoxy-5-nitrobenzene) would be the typical substrate. The electron-withdrawing nitro group can be advantageous in this context, as it can facilitate the rate-determining oxidative addition of the aryl halide to the Pd(0) catalyst.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Electron-Deficient Aryl Halides

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidPd/G-COOH (10)-K₂CO₃ (2)DMF/H₂O110>90[5]
3-Chloro-4-fluoroanilineArylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O100-12060-90[6]
5-Bromonicotinic AcidPhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)DMF8085[7]

Data is compiled from representative literature on analogous substrates to provide a guiding framework.

Modern catalyst systems, often employing bulky phosphine ligands or N-heterocyclic carbenes (NHCs), are highly effective for the coupling of electron-deficient aryl chlorides and bromides.[6][8] The choice of base and solvent system is also critical and often requires optimization for specific substrates.

Protocol 2: Suzuki-Miyaura Coupling of 1-Bromo-3-methoxy-5-nitrobenzene

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a halogenated derivative of this compound.

Materials:

  • 1-Bromo-3-methoxy-5-nitrobenzene (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Degassed 1,4-dioxane and water (4:1 mixture, 5 mL)

  • Reaction vial

Procedure:

  • Reaction Setup: To an oven-dried reaction vial, add 1-bromo-3-methoxy-5-nitrobenzene, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed dioxane/water mixture via syringe.

  • Reaction: Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash column chromatography.

Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[9] Similar to the Suzuki-Miyaura reaction, a halogenated derivative of this compound would be employed. The reactivity trends generally follow that of other palladium-catalyzed cross-coupling reactions, with aryl iodides being more reactive than bromides, which are in turn more reactive than chlorides.

Table 3: Representative Conditions for Sonogashira Coupling of Aryl Halides

Aryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
IodobenzenePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT>95
4-IodoanisolePhenylacetylenePd/nanoparticles-Et₃NH₂O8598[10]
Aryl BromidesTerminal AlkynesPd(PhCN)₂Cl₂ (2)P(t-Bu)₃ (4)Cs₂CO₃DioxaneRTHigh[11]

Data is compiled from representative literature on analogous substrates to provide a guiding framework.

The classic Sonogashira conditions involve a palladium catalyst, a copper(I) co-catalyst, and an amine base.[11] Copper-free conditions have also been developed to avoid homocoupling of the alkyne (Glaser coupling).

Protocol 3: Sonogashira Coupling of 1-Iodo-3-methoxy-5-nitrobenzene

This protocol provides a general method for the Sonogashira coupling of a halogenated derivative of this compound. The iodo-substituted precursor is chosen for its higher reactivity.[12]

Materials:

  • 1-Iodo-3-methoxy-5-nitrobenzene (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed THF (5 mL)

  • Schlenk flask

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂, CuI, and 1-iodo-3-methoxy-5-nitrobenzene.

  • Solvent and Reagent Addition: Add anhydrous, degassed THF, followed by triethylamine and the terminal alkyne.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Dissolve the residue in ethyl acetate and wash with aqueous ammonium chloride, water, and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.

Visualizations

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Aryl-X Ar-X Aryl-X->Oxidative\nAddition Ar-Pd(II)(X)L Ar-Pd(II)(X)L Oxidative\nAddition->Ar-Pd(II)(X)L Coordination\n& Deprotonation Coordination & Deprotonation Ar-Pd(II)(X)L->Coordination\n& Deprotonation Amine R₂NH Amine->Coordination\n& Deprotonation Ar-Pd(II)(NR₂)L Ar-Pd(II)(NR₂)L Coordination\n& Deprotonation->Ar-Pd(II)(NR₂)L Reductive\nElimination Reductive Elimination Ar-Pd(II)(NR₂)L->Reductive\nElimination Reductive\nElimination->Pd(0)L Regenerated Catalyst Coupled\nProduct Ar-NR₂ Reductive\nElimination->Coupled\nProduct

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Suzuki_Miyaura_Coupling Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Aryl-X Ar-X Aryl-X->Oxidative\nAddition Ar-Pd(II)(X)L₂ Ar-Pd(II)(X)L₂ Oxidative\nAddition->Ar-Pd(II)(X)L₂ Transmetalation Transmetalation Ar-Pd(II)(X)L₂->Transmetalation Boronic Acid Ar'-B(OH)₂ Boronic Acid->Transmetalation Ar-Pd(II)(Ar')L₂ Ar-Pd(II)(Ar')L₂ Transmetalation->Ar-Pd(II)(Ar')L₂ Reductive\nElimination Reductive Elimination Ar-Pd(II)(Ar')L₂->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Regenerated Catalyst Coupled\nProduct Ar-Ar' Reductive\nElimination->Coupled\nProduct

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Aryl-X Ar-X Aryl-X->Oxidative\nAddition Ar-Pd(II)(X)L₂ Ar-Pd(II)(X)L₂ Oxidative\nAddition->Ar-Pd(II)(X)L₂ Transmetalation Transmetalation Ar-Pd(II)(X)L₂->Transmetalation Ar-Pd(II)(C≡CR)L₂ Ar-Pd(II)(C≡CR)L₂ Transmetalation->Ar-Pd(II)(C≡CR)L₂ Reductive\nElimination Reductive Elimination Ar-Pd(II)(C≡CR)L₂->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Regenerated Catalyst Coupled\nProduct Ar-C≡CR Reductive\nElimination->Coupled\nProduct CuX CuX Cu-Acetylide Cu-C≡CR CuX->Cu-Acetylide Deprotonation Alkyne H-C≡CR Alkyne->Cu-Acetylide Base Base Base->Cu-Acetylide Cu-Acetylide->Transmetalation

Caption: Simplified catalytic cycles for the Sonogashira coupling.

Conclusion

This compound represents a versatile yet demanding substrate for cross-coupling reactions. Its unique electronic profile necessitates a departure from standard protocols, requiring a thoughtful selection of catalysts, ligands, and bases to achieve optimal performance. For Buchwald-Hartwig aminations, the key is to employ catalyst systems that can overcome the low nucleophilicity of the aniline. In contrast, for Suzuki-Miyaura and Sonogashira couplings of its halogenated derivatives, the electron-deficient nature of the aromatic ring can be harnessed to promote efficient catalysis. By understanding the underlying mechanistic principles and leveraging modern catalytic systems, researchers can effectively incorporate the this compound scaffold into a wide array of complex molecules, thereby advancing the frontiers of drug discovery and materials science.

References

A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 3-Methoxy-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Chemical Synthesis

3-Methoxy-5-nitroaniline is a key chemical intermediate in the synthesis of various high-value compounds, including pharmaceuticals and specialized dyes. In the context of drug development and materials science, the purity of such intermediates is not merely a quality metric; it is a critical determinant of the final product's safety, efficacy, and stability. Even trace impurities can lead to undesirable side reactions, altered biological activity, or compromised material integrity.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the purity of synthesized this compound. We will move beyond simple pass/fail criteria to build a holistic purity profile, leveraging orthogonal analytical techniques to ensure the highest degree of confidence in your material. This document is structured to provide not just protocols, but the scientific rationale behind the choice of methodology, empowering you to make informed decisions in your laboratory.

The Imperative of Orthogonal Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. Each method interrogates a different physicochemical property of the molecule. A substance may appear pure by one method (e.g., HPLC-UV) but show significant impurities by another that is sensitive to non-UV active or volatile compounds (e.g., GC-MS or NMR). Therefore, a robust purity assessment relies on an orthogonal approach , where multiple, disparate techniques are employed. This multi-faceted strategy is the cornerstone of ensuring the quality of key intermediates in regulated environments, as guided by principles from the International Council for Harmonisation (ICH).[1][2][3]

The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound, integrating foundational checks with advanced chromatographic and spectroscopic techniques.

Purity_Assessment_Workflow cluster_0 Phase 1: Foundational & Structural Confirmation cluster_1 Phase 2: Chromatographic Separation & Quantification cluster_2 Phase 3: Data Synthesis & Final Assessment Sample Synthesized This compound MP Melting Point Analysis Sample->MP Initial Purity Check NMR 1H NMR Spectroscopy Sample->NMR Structural Identity & Gross Purity HPLC Reverse-Phase HPLC-UV MP->HPLC Proceed if melting range is sharp NMR->HPLC Proceed if structure is confirmed GCMS GC-MS Analysis HPLC->GCMS Orthogonal Check for Volatile/Thermal Impurities Data Compile & Correlate Data HPLC->Data GCMS->Data Report Generate Purity Report & Certificate of Analysis Data->Report Final Purity Value & Impurity Profile

Caption: Workflow for comprehensive purity analysis.

Identifying Potential Impurities: A Synthesis-Forward Approach

Understanding the synthetic route is paramount to predicting potential impurities. A common synthesis for this compound involves the selective reduction of one nitro group of 3,5-dinitroanisole.[4][5]

Based on this, likely impurities include:

  • Starting Material: Unreacted 3,5-dinitroanisole.

  • Over-reduction Product: 3-Methoxy-1,5-diaminobenzene.

  • Isomeric Impurities: Other regioisomers of methoxy-nitroaniline if the starting materials were not pure.

  • Reagents and By-products: Residual reducing agents (e.g., sodium sulfide) or their by-products.[5]

  • Solvents: Residual solvents from the reaction and purification steps (e.g., methanol, water).

Part 1: Foundational Purity & Structural Confirmation

Melting Point Analysis

Principle: The melting point of a crystalline solid is a sensitive indicator of purity. A pure compound typically exhibits a sharp melting range (0.5-1.0°C), whereas the presence of impurities will cause both a depression and a broadening of the melting range.

Experimental Protocol:

  • Ensure the synthesized this compound is a dry, crystalline solid.

  • Pack a small amount of the sample into a capillary tube to a depth of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample at a ramp rate of 1-2°C per minute near the expected melting point.

  • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion).

Interpretation: While a definitive melting point for high-purity this compound is not consistently reported in literature, a sharp melting range is indicative of high purity. A broad range (>2°C) suggests the presence of impurities. This technique is excellent for a rapid, qualitative assessment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Principle: ¹H NMR spectroscopy provides detailed information about the molecular structure of a compound, confirming its identity. The integral of each signal is proportional to the number of protons it represents, allowing for a quantitative assessment of the main component against proton-containing impurities.

Predicted ¹H NMR Spectrum (in CDCl₃ or DMSO-d₆): The structure of this compound suggests the following characteristic signals:

  • ~3.8 ppm (singlet, 3H): The three protons of the methoxy (-OCH₃) group.

  • Broad singlet (2H): The two protons of the amine (-NH₂) group. The chemical shift can vary significantly depending on the solvent and concentration.

  • Three Aromatic Protons (~6.5-7.5 ppm): The protons on the aromatic ring will appear as distinct signals. Based on the substitution pattern, we expect:

    • A triplet (or singlet-like peak) for the proton at C2 (between the methoxy and amine groups).

    • A triplet (or singlet-like peak) for the proton at C4 (between the amine and nitro groups).

    • A triplet (or singlet-like peak) for the proton at C6 (between the nitro and methoxy groups).

The presence of signals that do not correspond to this pattern indicates impurities. For example, the starting material, 3,5-dinitroanisole, would show a different aromatic proton pattern.

Experimental Protocol:

  • Accurately weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 300 or 400 MHz).

  • Process the spectrum, including phasing, baseline correction, and integration.

  • Analyze the chemical shifts, splitting patterns, and integrals to confirm the structure and identify any impurity signals.

Part 2: High-Resolution Chromatographic Purity Assessment

Chromatographic methods are the gold standard for quantitative purity analysis, separating the main component from its impurities.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 silica) and a liquid mobile phase. For a compound like this compound, a reverse-phase HPLC method with UV detection is highly effective for quantifying non-volatile organic impurities. HPLC is a preferred alternative to GC for many nitroanilines as it avoids potential thermal degradation of the analytes.[6]

Recommended Starting HPLC Method: This method is adapted from established protocols for similar nitroaniline compounds.[6]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or optimized via UV scan).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase (50:50 A:B) to a concentration of ~0.5 mg/mL.

Experimental Protocol:

  • Prepare the mobile phases and sample solution as described above.

  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no system contamination.

  • Inject the sample solution.

  • Integrate all peaks in the resulting chromatogram.

  • Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Data Interpretation: The result from this analysis provides the "Purity by HPLC." According to ICH Q3A guidelines, impurities present at a level of 0.05% or higher should be reported, and those above 0.10% may require identification.[1][3]

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS provides an excellent orthogonal technique to HPLC. It separates compounds based on their volatility and interaction with a capillary column, followed by detection with a mass spectrometer, which provides mass information for identification. This method is particularly useful for identifying volatile impurities (like residual solvents) and thermally stable, non-polar impurities that may not be well-resolved by reverse-phase HPLC.

Recommended Starting GC-MS Method: This protocol is based on methods for related aniline and nitroaniline compounds.

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C (Splitless mode).

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line: 280°C.

  • Ion Source: 230°C, Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 amu.

  • Sample Preparation: Dissolve ~1 mg/mL in methanol or ethyl acetate.

Experimental Protocol:

  • Prepare the sample solution.

  • Inject 1 µL of the sample into the GC-MS system.

  • Acquire the data.

  • Analyze the total ion chromatogram (TIC). Identify the main peak corresponding to this compound (expected molecular ion at m/z 168).

  • Identify impurity peaks and tentatively identify them by comparing their mass spectra to a library (e.g., NIST).

Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique depends on the specific information required, the developmental stage of the product, and available resources.

Technique Principle Primary Use Case Strengths Limitations
Melting Point Thermal propertyRapid, qualitative purity checkFast, inexpensive, requires minimal sampleNot quantitative, insensitive to small amounts of impurities, requires a crystalline solid
¹H NMR Nuclear spin resonanceStructure confirmation, quantification of proton-bearing impuritiesAbsolute structural information, can be quantitative without a reference standard (qNMR)Insensitive to impurities without protons (e.g., inorganic salts), can have overlapping signals
HPLC-UV Liquid chromatographyGold standard for quantitative purity of non-volatile organicsHigh precision and accuracy, robust, widely applicableMay not detect non-UV active or volatile impurities, requires a reference standard for absolute quantification
GC-MS Gas chromatographyQuantification of volatile and thermally stable impuritiesExcellent for volatile organics and solvents, provides mass for identificationNot suitable for thermally labile or non-volatile compounds, may require derivatization

Conclusion and Recommendations

A scientifically rigorous assessment of the purity of synthesized this compound demands a multi-technique, orthogonal approach.

The following diagram provides a decision-making framework for selecting the appropriate analytical methods based on the research objective.

Decision_Tree Start What is the primary objective? Identity Confirming Structural Identity Start->Identity Identity QuantPurity Quantitative Purity Assay Start->QuantPurity Purity % ImpurityID Identifying Unknown Impurities Start->ImpurityID Impurity ID UseNMR Use ¹H NMR Identity->UseNMR UseHPLC Use HPLC-UV QuantPurity->UseHPLC UseAll Use Orthogonal Approach: HPLC + GC-MS + NMR QuantPurity->UseAll For regulatory filing or comprehensive profiling UseGCMS Use GC-MS ImpurityID->UseGCMS

Caption: Decision tree for selecting analytical methods.

For routine synthesis, a combination of ¹H NMR for structural confirmation and HPLC-UV for quantitative purity is a robust starting point. For materials intended for cGMP applications or late-stage drug development, a comprehensive analysis including GC-MS to profile volatile impurities and melting point analysis as a foundational check is strongly recommended. This orthogonal approach ensures a thorough understanding of the material's purity profile, safeguarding the quality and integrity of downstream applications.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Methoxy-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of specialized laboratory reagents requires a commitment to safety that extends beyond the benchtop. The proper disposal of chemical waste is not merely a regulatory hurdle; it is a critical component of responsible research and a cornerstone of laboratory safety. This guide provides a detailed, step-by-step framework for the safe handling and disposal of 3-Methoxy-5-nitroaniline, a compound that, like many nitroaromatics, demands meticulous management due to its inherent hazards. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream confidently and in full compliance with safety standards.

Hazard Profile of this compound: Understanding the "Why"

Before implementing disposal procedures, it is essential to understand the specific risks associated with this compound. Its chemical structure and properties dictate the stringent handling protocols required. A comprehensive understanding of its hazard profile is the foundation of a self-validating safety system in your laboratory.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents multiple health hazards.[1] It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Furthermore, it is known to cause serious skin and eye irritation and may lead to respiratory irritation.[1] These classifications necessitate the use of robust personal protective equipment (PPE) and engineering controls at all stages of handling, from initial use to final disposal.

Property Value Source
IUPAC Name This compoundPubChem[1]
CAS Number 586-10-7ChemicalBook[2]
Molecular Formula C₇H₈N₂O₃PubChem[1]
Molecular Weight 168.15 g/mol PubChem[1]
Appearance Crystalline PowderSynthonix[3]

The operational takeaway from this hazard profile is that every potential route of exposure—ingestion, dermal contact, and inhalation—must be actively managed to prevent harm.

The Hierarchy of Waste Management: A Proactive Approach

The most effective disposal plan begins with waste minimization. Before generating waste, consider the following principles:

  • Source Reduction: Purchase and use the minimum quantity of this compound required for your experimental work.

  • Process Modification: Can your experimental design be altered to use less of the material or substitute it with a less hazardous alternative?

  • Recycling and Reuse: While not typically applicable for this specific compound in a research setting, this principle is a key part of the waste management hierarchy.

Adopting this mindset reduces not only the volume of hazardous waste but also the associated risks and disposal costs.

Core Disposal Protocol: From Bench to Licensed Facility

The primary and most critical directive for the disposal of this compound is that it must be managed by a licensed professional waste disposal service.[4] Under no circumstances should this chemical be discharged into drains or disposed of with general refuse.[5][6]

The following protocol outlines the steps for safely collecting and storing the waste until it can be transferred to an accredited disposal partner.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Causality: The acute toxicity and irritant nature of this compound demand the use of comprehensive protective barriers.

  • Engineering Controls: Always handle this compound and its associated waste within a certified chemical fume hood to prevent the inhalation of dust particles.[5][7]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber. Double-gloving is recommended as a best practice, especially when handling pure solid material.[7]

  • Eye Protection: Use chemical splash goggles or a face shield.[4]

  • Body Protection: A lab coat, long pants, and closed-toed shoes are mandatory to prevent skin contact.[7]

Step 2: Waste Segregation and Collection

Causality: Proper segregation prevents dangerous chemical reactions and ensures the waste is correctly categorized for final disposal, which is often high-temperature incineration.

  • Solid Waste:

    • Collect all waste this compound powder, along with any grossly contaminated items (e.g., weigh boats, contaminated paper towels), in a designated, sealable hazardous waste container.[7][8]

    • This container must be made of a compatible material (e.g., high-density polyethylene) and kept closed except when adding waste.[9]

  • Contaminated Labware and PPE:

    • Disposable items such as gloves, bench paper, and pipette tips that have come into contact with the chemical must be collected as chemically contaminated solid waste.[8][9]

    • Place these items in a clear plastic bag within a designated pail or container. The bag should be sealed when three-quarters full.[9]

  • Empty Containers:

    • An "empty" container that held this compound must still be treated as hazardous waste.

    • Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).

    • Collect all three rinsate portions as liquid hazardous waste in a separate, clearly labeled container.[9]

    • After rinsing, deface the original label on the container before disposal as non-hazardous glass or plastic waste.[9]

Step 3: Labeling and Storage

Causality: Accurate labeling is a regulatory requirement and is crucial for communicating hazards to everyone in the laboratory and to the waste disposal technicians.

  • Labeling: Affix a completed "Hazardous Waste" label to every waste container. The label must include:

    • The full chemical name: "this compound".[8]

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date.

  • Storage: Store the sealed waste containers in a designated, secure hazardous waste accumulation area. This area should be away from incompatible materials, particularly strong acids and oxidizing agents.[8][10]

Emergency Procedures: Spill and Exposure Management

Even with meticulous planning, accidents can occur. An immediate and correct response is vital to mitigating harm.

Small Spill Cleanup Protocol
  • Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.[7][8]

  • Ventilate: Ensure the area is well-ventilated by keeping the fume hood running.[8]

  • Don Full PPE: Before attempting cleanup, don the full PPE described in Section 3, including respiratory protection if there is a risk of airborne dust.

  • Contain and Absorb: Gently cover the spill with an inert absorbent material like vermiculite or sand. Avoid creating dust.[4]

  • Collect Waste: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container.[11]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.

First Aid for Accidental Exposure
  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[5][8]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[8]

Disposal Workflow: A Visual Decision Guide

To streamline the decision-making process for handling different waste streams of this compound, the following workflow provides a clear, logical path.

G cluster_0 Waste Identification cluster_1 Waste Categorization cluster_2 Handling Protocol cluster_3 Final On-Site Step start Identify Waste Containing This compound waste_type Determine Waste Type start->waste_type solid_waste Unused Reagent or Grossly Contaminated Solids waste_type->solid_waste Solid ppe_waste Contaminated PPE & Lab Consumables waste_type->ppe_waste Consumables container_waste Empty Reagent Container waste_type->container_waste Container spill_waste Spill Debris waste_type->spill_waste Spill collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_ppe Collect in Lined, Labeled Solid Waste Pail ppe_waste->collect_ppe rinse_container Triple-Rinse Container container_waste->rinse_container collect_spill Collect Spill Debris in Labeled Hazardous Solid Waste Container spill_waste->collect_spill store Store in Designated Hazardous Waste Area collect_solid->store collect_ppe->store collect_rinsate Collect Rinsate as Liquid Hazardous Waste rinse_container->collect_rinsate dispose_rinsed_container Dispose of Rinsed Container in Normal Waste Stream rinse_container->dispose_rinsed_container collect_rinsate->store collect_spill->store

Caption: Decision workflow for handling this compound waste streams.

Regulatory Framework: The Legal Imperative

In the United States, the disposal of hazardous chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12] While this compound may not be explicitly listed with a specific hazardous waste code like some chemicals, its toxic characteristics require it to be managed as a hazardous waste. Institutions must comply with all local, state, and federal regulations, which includes partnering with licensed disposal companies and maintaining meticulous records of waste generation and disposal.

By adhering to the detailed protocols in this guide, you contribute to a culture of safety, protect yourself and your colleagues, and ensure your research practices are environmentally responsible and compliant with the highest regulatory standards.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Methoxy-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical handling requires more than just following a checklist; it demands a deep understanding of the material's properties and the rationale behind each safety protocol. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 3-Methoxy-5-nitroaniline (CAS No. 618-93-9). Our focus is to build your trust by delivering value that extends beyond the product itself, ensuring your work is not only groundbreaking but also fundamentally safe.

Hazard Profile: Understanding the "Why"

This compound is a compound that requires careful handling due to its specific hazard profile. A thorough risk assessment is the cornerstone of laboratory safety, and for this compound, the data mandates a multi-faceted approach to personal protection. The Globally Harmonized System (GHS) classifications clearly outline the primary risks.[1]

Table 1: GHS Hazard Classification for this compound [1]

Hazard Statement Classification Implication for PPE
H302: Harmful if swallowed Acute Toxicity, Oral (Category 4) Prevents ingestion via contaminated hands.
H312: Harmful in contact with skin Acute Toxicity, Dermal (Category 4) Requires robust skin protection.
H315: Causes skin irritation Skin Corrosion/Irritation (Category 2) Mandates the use of chemical-resistant gloves and lab coats.
H319: Causes serious eye irritation Serious Eye Damage/Irritation (Category 2A) Necessitates tightly sealed eye protection.
H332: Harmful if inhaled Acute Toxicity, Inhalation (Category 4) Requires work in ventilated areas and possible respiratory protection.

| H335: May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure) | Reinforces the need for controlled ventilation to avoid inhaling dust or aerosols. |

This profile demonstrates that exposure through any primary route—inhalation, skin contact, or ingestion—is hazardous. Therefore, our personal protective equipment (PPE) strategy must create a comprehensive barrier.

Core Protective Ensemble: Your First Line of Defense

The selection of PPE is not a one-size-fits-all solution but is dictated by the specific tasks being performed. However, a baseline ensemble is non-negotiable when this compound is handled in any form.

Eye and Face Protection

Rationale: This compound causes serious eye irritation.[1][2] Direct contact with even a small amount of solid dust or a splash of a solution can lead to significant injury.

  • Minimum Requirement: Tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards are mandatory.[3][4] These provide a seal around the eyes to protect from dust and minor splashes.

  • Enhanced Protection (Recommended for liquid transfers): When handling solutions or in situations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[5][6] The goggles provide the primary seal, while the face shield protects the entire face.

Skin and Body Protection

Rationale: this compound is classified as harmful in contact with skin and a skin irritant.[1][7] Barrier protection is crucial to prevent both localized irritation and systemic toxicity from dermal absorption.

  • Gloves:

    • Material: Nitrile gloves are an excellent first choice, offering good resistance to bases, many solvents, and incidental chemical contact.[6] Always check the manufacturer's compatibility chart for the specific solvents you are using.

    • Technique: Double-gloving is recommended, especially when working with solutions or for extended periods. This provides an additional layer of safety against tears and permeation. Always inspect gloves for any signs of degradation or puncture before use.[8] Use proper glove removal techniques to avoid contaminating your skin.[8]

  • Protective Clothing:

    • A long-sleeved, cuffed laboratory coat is the minimum requirement.

    • For tasks involving larger quantities or a high risk of splashing, consider a chemical-resistant apron or disposable coveralls.[3]

    • Ensure clothing is fully buttoned or fastened. Do not wear personal clothing that exposes skin, such as shorts or open-toed shoes.

Respiratory Protection

Rationale: The compound is harmful if inhaled and can cause respiratory tract irritation.[1][9] The primary risk comes from inhaling the fine powder when weighing or transferring the solid.

  • Primary Engineering Control: All work with solid this compound, or solutions that could generate aerosols, must be conducted in a certified chemical fume hood or a similar ventilated enclosure.[10][11] This is the most effective way to minimize inhalation exposure.

  • When Respirators are Necessary: If engineering controls are insufficient to keep airborne concentrations below exposure limits, or during a spill cleanup, respiratory protection is required.[3][12]

    • A NIOSH-approved air-purifying respirator with P95 or P100 particulate filters is suitable for dust.[12]

    • For higher concentrations or when working with volatile solutions, a respirator with combination organic vapor/particulate cartridges (e.g., ABEK-P2) may be necessary.[12]

    • All respirator use requires a formal respiratory protection program, including fit testing, as mandated by OSHA and other regulatory bodies.[13]

Operational Plans: PPE in Practice

The level of PPE must adapt to the specific procedure. Below is a summary of recommended protection for common laboratory tasks.

Table 2: PPE Recommendations by Laboratory Task

Task Eye/Face Protection Skin Protection Respiratory Protection
Weighing/Transferring Solid Safety Goggles Double Nitrile Gloves, Lab Coat Required: Chemical Fume Hood
Preparing Solutions Safety Goggles & Face Shield Double Nitrile Gloves, Lab Coat Required: Chemical Fume Hood
Running Reactions/Analysis Safety Goggles Nitrile Gloves, Lab Coat Required: Chemical Fume Hood or adequate ventilation

| Handling Waste/Decontamination | Safety Goggles & Face Shield | Heavy-duty Nitrile Gloves, Lab Coat or Apron | As needed, based on spill size and aerosol risk |

Procedural Guidance: Donning and Doffing PPE

The order of putting on and taking off PPE is critical to prevent cross-contamination.

Experimental Protocol: PPE Donning and Doffing Sequence

A. Donning (Putting On)

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Lab Coat/Coveralls: Put on your lab coat and fasten it completely.

  • Respiratory Protection (if required): Perform a seal check and don your respirator.

  • Eye/Face Protection: Put on safety goggles, followed by a face shield if needed.

  • Gloves: Don your inner pair of gloves, pulling the cuffs over the cuffs of your lab coat. Don the outer pair of gloves over the inner pair.

B. Doffing (Taking Off) - The "Dirty to Clean" Principle

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel one glove off by grasping the outside of the cuff and turning it inside out. Slide the fingers of your now-ungloved hand under the cuff of the remaining glove and peel it off, also inside out.

  • Lab Coat/Coveralls: Unfasten the lab coat. Roll it down from your shoulders, touching only the inside surface. Turn it inside out as you remove it.

  • Hand Hygiene: Wash hands or use hand sanitizer.

  • Eye/Face Protection: Remove the face shield (if used), followed by the goggles, handling them by the strap or earpieces.

  • Respiratory Protection (if required): Remove your respirator without touching the front.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in Step 1.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

PPE Selection Workflow

This diagram outlines the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow start Start: Plan to handle This compound task_assessment Assess Task: Weighing, Solution Prep, Reaction? start->task_assessment is_solid Is the material a solid or could dust be generated? task_assessment->is_solid is_splash Is there a splash risk? (e.g., liquid transfer, mixing) is_solid->is_splash No fume_hood Work in a Chemical Fume Hood is_solid->fume_hood Yes goggles Wear tight-fitting Safety Goggles is_splash->goggles No face_shield Add a Face Shield over Goggles is_splash->face_shield Yes fume_hood->is_splash respirator Consider NIOSH-approved Respirator (P95/P100) gloves Wear double Nitrile Gloves and a Lab Coat goggles->gloves face_shield->gloves disposal Proceed with task. Follow proper disposal procedures. gloves->disposal

Caption: PPE selection workflow for this compound.

Disposal and Decontamination

Proper disposal is a critical final step in the safe handling process.

  • Waste Disposal: All materials contaminated with this compound, including gloves, wipes, and empty containers, must be treated as hazardous waste.[14][15]

    • Collect waste in suitable, clearly labeled, and tightly closed containers.[3][14]

    • Do not mix with incompatible waste streams.

    • Arrange for disposal through a licensed chemical waste contractor in accordance with all local and national regulations.[3][14]

  • Spill Cleanup:

    • Evacuate the area and ensure adequate ventilation.

    • Wear the appropriate PPE as outlined above, including respiratory protection.

    • For solid spills, carefully sweep or scoop up the material to avoid creating dust.[12]

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand).

    • Place all cleanup materials into a sealed container for hazardous waste disposal.

  • Decontamination: Thoroughly wash all contaminated surfaces with soap and water.[2] Contaminated clothing must be removed immediately and laundered separately before reuse.[2][3]

By integrating these expert-driven protocols and understanding the causality behind each safety measure, you can confidently and safely incorporate this compound into your research and development workflows.

References

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